2-(2,4-Difluorophenyl)phenol
Description
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Properties
IUPAC Name |
2-(2,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680810 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225946-59-7 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)phenol (CAS Number: 1225946-59-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biaryl Scaffolds
2-(2,4-Difluorophenyl)phenol is a fluorinated biaryl compound with the confirmed Chemical Abstracts Service (CAS) number 1225946-59-7 . This molecule belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The biaryl phenol motif itself is a common scaffold in a variety of biologically active compounds. Therefore, 2-(2,4-Difluorophenyl)phenol serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential applications in drug discovery and the development of novel materials.
Physicochemical Properties
While specific experimental data for 2-(2,4-Difluorophenyl)phenol is not extensively published, its properties can be reasonably extrapolated from its chemical structure and data from closely related analogs, such as 2,4-difluorophenol.
| Property | Value (Estimated or from Analogs) | Source |
| CAS Number | 1225946-59-7 | [1][2] |
| Molecular Formula | C₁₂H₈F₂O | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Boiling Point | Higher than 2,4-difluorophenol (170-172 °C) due to increased molecular weight | [3] |
| Melting Point | Expected to be a crystalline solid | [3] |
| Solubility | Likely soluble in organic solvents like ethers, and chlorinated solvents. Limited solubility in water. | [4] |
Synthesis of 2-(2,4-Difluorophenyl)phenol: A Focus on Suzuki-Miyaura Coupling
The construction of the biaryl C-C bond in 2-(2,4-Difluorophenyl)phenol is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6]
Causality Behind the Choice of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is favored for several key reasons:
-
Mild Reaction Conditions: It typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the aromatic rings.[5]
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, reducing the need for extensive protecting group strategies.
-
Commercial Availability of Reagents: The necessary boronic acids and aryl halides are often commercially available or readily synthesized.
-
Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally considered to have low toxicity and are relatively easy to remove from the reaction mixture.[5]
Proposed Synthetic Protocol via Suzuki-Miyaura Coupling
This protocol describes a general and robust method for the synthesis of 2-(2,4-Difluorophenyl)phenol.
Reaction Scheme:
Sources
physicochemical properties of 2-(2,4-Difluorophenyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)phenol
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-(2,4-Difluorophenyl)phenol (CAS No. 1225946-59-7), a biaryl phenol of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also field-proven insights into the causality behind experimental choices and analytical interpretations. We will delve into the structural characteristics, physicochemical properties, synthetic pathways, and analytical methodologies pertinent to this molecule. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information on analogous structures, particularly 2,4-difluorophenol and other biaryl systems, to provide a robust predictive framework and practical experimental guidance. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles.
Introduction and Strategic Importance
2-(2,4-Difluorophenyl)phenol belongs to the class of biaryl phenols, compounds that feature two interconnected aromatic rings, one of which bears a hydroxyl group. This structural motif is a privileged scaffold in drug discovery, serving as a core component in numerous biologically active molecules. The introduction of fluorine atoms onto one of the phenyl rings dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 2,4-difluoro substitution pattern is known to enhance binding affinities and modulate acidity (pKa), making this compound a valuable building block for developing novel pharmaceuticals and advanced materials. Understanding its fundamental physicochemical properties is therefore a critical first step for any research and development professional aiming to utilize it in complex synthetic applications.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is paramount. The following table summarizes the key identifiers for 2-(2,4-Difluorophenyl)phenol.
| Identifier | Value | Source |
| Chemical Name | 2-(2,4-Difluorophenyl)phenol | - |
| CAS Number | 1225946-59-7 | [1][2] |
| Molecular Formula | C₁₂H₈F₂O | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | - |
| InChI Key | VJBSDJTUKMWLTA-UHFFFAOYSA-N | - |
Structural Diagram
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. Below is a 2D representation of the 2-(2,4-Difluorophenyl)phenol structure.
Caption: 2D structure of 2-(2,4-Difluorophenyl)phenol.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for 2-(2,4-Difluorophenyl)phenol is scarce in publicly accessible literature. Therefore, we present data for the closely related precursor, 2,4-Difluorophenol , to provide a foundational understanding and a basis for predicting the properties of the target molecule.
| Property | Value (for 2,4-Difluorophenol) | Expected Trend for 2-(2,4-Difluorophenyl)phenol | Rationale for Expectation |
| Appearance | White to light yellow crystalline solid/powder | Likely a white to off-white solid | The extended π-system and increased molecular weight favor a solid state at room temperature. |
| Melting Point | 22.4 °C | Significantly Higher | Increased molecular weight, greater surface area, and potential for intermolecular π-stacking will require more energy to break the crystal lattice. |
| Boiling Point | 52-53 °C at 19 mmHg; 170 °C at 753 mmHg[4] | Significantly Higher | The much larger molecular mass and stronger van der Waals forces will substantially increase the boiling point. |
| Density | 1.362 g/mL at 25 °C | Likely similar or slightly higher | The addition of a C₆H₄ group in place of a hydrogen atom will increase mass more than volume, likely leading to a modest increase in density. |
| Solubility | Good in polar organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate); Sparingly soluble in nonpolar solvents (e.g., Hexane)[5] | Similar profile, but likely less soluble in polar solvents | The large, nonpolar phenyl group will increase the molecule's overall lipophilicity, reducing its affinity for highly polar solvents compared to its smaller analogue. Good solubility is still expected in moderately polar solvents like ethyl acetate and dichloromethane. |
| Acidity (pKa) | Not directly found; expected to be <10 (Phenol pKa ≈ 9.95)[6][7] | Slightly less acidic than 2,4-difluorophenol | The second phenyl group is weakly electron-donating or neutral in its overall effect on the phenolic proton, which may slightly increase the pKa (decrease acidity) compared to 2,4-difluorophenol, but it will remain significantly more acidic than a non-fluorinated biphenyl phenol. |
| LogP | Not found | Higher | The addition of a large hydrophobic phenyl ring will substantially increase the octanol-water partition coefficient, indicating greater lipophilicity. |
Synthesis and Reactivity: Constructing the Biaryl Scaffold
The formation of the carbon-carbon bond between the two aromatic rings is the central challenge in synthesizing 2-(2,4-Difluorophenyl)phenol. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
Authoritative Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl linkages due to its high tolerance of functional groups and generally mild reaction conditions.[1] A logical synthetic route would involve coupling a protected 2-halophenol with 2,4-difluorophenylboronic acid.
Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Causality: This protocol is designed for robustness. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yield and preventing side reactions like homo-coupling of the boronic acid. An inert atmosphere is mandatory to prevent the degradation of the catalyst.
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluorophenylboronic acid (1.0 eq), 2-iodo-phenol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition : Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio). To this slurry, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction : Upon completion, cool the mixture to room temperature. Quench with water and extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(2,4-Difluorophenyl)phenol.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR : The spectrum of 2-(2,4-Difluorophenyl)phenol is expected to show complex multiplets in the aromatic region (~6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet for the phenolic -OH proton would be expected between 4-7 ppm, which would disappear upon shaking the sample with a drop of D₂O (deuterium oxide). This D₂O exchange is a definitive test for labile protons.
-
¹³C NMR : The spectrum will show 12 distinct carbon signals. Carbons bonded to fluorine will appear as doublets due to C-F coupling, providing crucial structural information.
-
¹⁹F NMR : This experiment would show two distinct signals, each likely a doublet of doublets, confirming the 2,4-difluoro substitution pattern.
Protocol: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For 2-(2,4-Difluorophenyl)phenol, the key expected absorptions are:
-
O-H Stretch : A strong and very broad band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[8][9]
-
Aromatic C-H Stretch : Medium intensity bands just above 3000 cm⁻¹.[8]
-
C=C Aromatic Stretch : Medium to strong bands in the 1450-1600 cm⁻¹ region.[9]
-
C-F Stretch : Strong, sharp bands typically found in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity.
-
Method : Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result : A strong molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 206.19. The isotopic pattern should match the C₁₂H₈F₂O formula. Fragmentation may involve the loss of CO (28 Da) and HCO (29 Da), which is characteristic of phenols.[9]
Chromatographic Methods (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity.
-
Method : A reversed-phase HPLC method (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase gradient is typically effective for analyzing phenols. A GC method with a flame ionization detector (FID) can also be used, often after derivatization to improve volatility.
-
Purity Assessment : The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For research purposes, a purity of >95% is generally required.
Conclusion
While direct, comprehensive experimental data on 2-(2,4-Difluorophenyl)phenol remains limited in the public domain, this guide provides a robust framework for researchers, scientists, and drug development professionals. By leveraging established synthetic methodologies like the Suzuki-Miyaura cross-coupling and standard analytical techniques, this valuable biaryl building block can be reliably synthesized and characterized. The predictive analysis, based on the well-documented properties of its structural analogue 2,4-difluorophenol, offers a solid foundation for anticipating its behavior in solubility, reactivity, and formulation studies. This document underscores the importance of a multi-faceted analytical approach to ensure the structural integrity and purity of such pivotal chemical intermediates.
References
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- Chem-Impex. (n.d.). 2,4-Difluorofenol.
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- Sigma-Aldrich. (n.d.). 2,4-Difluorophenol 99%.
- Unknown. (n.d.). pKa values for a series of compounds.
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An In-depth Technical Guide to 2-(2,4-Difluorophenyl)phenol Structural Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(2,4-difluorophenyl)phenol and its structural analogues, a class of molecules holding significant promise in medicinal chemistry. We will delve into the synthetic strategies for creating these biphenyl scaffolds, explore the critical structure-activity relationships that govern their biological effects, and discuss their potential as therapeutic agents, particularly in the realm of antifungal drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical space.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl scaffold is a cornerstone in modern drug discovery, appearing in a wide array of pharmacologically active molecules.[1][2][3] Its rigid yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of fluorine atoms, as seen in the 2-(2,4-difluorophenyl)phenol core, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. These alterations can lead to enhanced potency and improved pharmacokinetic profiles.[4][5]
The 2-(2,4-difluorophenyl)phenol core has been a key component in the development of various therapeutic agents, most notably in the field of antifungal research.[4][6][7] The structural analogues of this compound offer a rich landscape for further exploration and optimization, with the potential to address unmet medical needs.
Synthetic Strategies for Biphenyl Analogue Libraries
The construction of a diverse library of 2-(2,4-difluorophenyl)phenol analogues relies heavily on robust and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the formation of the crucial C-C bond that defines the biphenyl structure.[1][2][5][8]
The Suzuki-Miyaura Cross-Coupling: A Powerful Approach
The palladium-catalyzed Suzuki-Miyaura reaction provides an efficient means to couple an aryl halide with an arylboronic acid.[1][2] This method is favored for its high tolerance of various functional groups and its generally mild reaction conditions.
A generalized workflow for the synthesis of 2-(2,4-difluorophenyl)phenol analogues via the Suzuki-Miyaura coupling is depicted below:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Representative Analogue
The following protocol details a representative synthesis of a substituted biphenyl via the Suzuki-Miyaura cross-coupling reaction.[1][2]
Materials:
-
Substituted aryl halide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aryl halide, 2,4-difluorophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 2:1 ratio). Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Reaction: Heat the reaction mixture to a temperature of 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(2,4-difluorophenyl)phenol analogue.
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is a critical component of drug discovery, providing insights into how molecular modifications influence biological activity.[3][9][10] For 2-(2,4-difluorophenyl)phenol analogues, SAR studies have been instrumental in identifying key structural features that contribute to their antifungal potency.
Key Structural Modifications and Their Impact
Systematic modifications to the core scaffold can lead to significant changes in biological activity. The following diagram illustrates a logical workflow for exploring the SAR of this compound class.
Caption: A logical workflow for SAR studies.
Quantitative SAR Data
The following table summarizes hypothetical but representative quantitative data for a series of 2-(2,4-difluorophenyl)phenol analogues, illustrating the impact of substitutions on antifungal activity.
| Compound ID | R1 Substitution (Phenolic Ring) | R2 Substitution (Hydroxyl Group) | R3 Substitution (Difluorophenyl Ring) | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| Parent | H | OH | 2,4-di-F | 8 |
| A-1 | 4-Cl | OH | 2,4-di-F | 4 |
| A-2 | 4-CH₃ | OH | 2,4-di-F | 16 |
| B-1 | H | OCH₃ | 2,4-di-F | >64 |
| C-1 | H | OH | 4-F | 32 |
This data is illustrative and intended to demonstrate SAR principles.
From this representative data, several key insights can be drawn:
-
Substitution on the Phenolic Ring (R1): The introduction of an electron-withdrawing group, such as chlorine at the para-position, can enhance antifungal activity. Conversely, an electron-donating group like methyl may be detrimental.
-
Modification of the Hydroxyl Group (R2): The free hydroxyl group appears to be crucial for activity, as its methylation leads to a significant loss of potency. This suggests that the hydroxyl group may be involved in a critical hydrogen bond interaction with the biological target.
-
Alterations to the Difluorophenyl Ring (R3): The presence of two fluorine atoms is important for optimal activity, as removing one of the fluorine atoms leads to a decrease in potency.
Biological Activity and Therapeutic Potential
Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[11][12][13][14][15] The 2-(2,4-difluorophenyl)phenol scaffold has shown particular promise as a foundation for the development of novel antifungal agents.[4][6][7]
Antifungal Activity
Derivatives of 2-(2,4-difluorophenyl)phenol have demonstrated potent in vitro activity against a variety of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[6] Some analogues have shown activity comparable or superior to existing antifungal drugs like fluconazole.[6]
The proposed mechanism of action for many antifungal agents containing the 2-(2,4-difluorophenyl) moiety involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[7] By disrupting this pathway, these compounds compromise the structure and function of the fungal cell, leading to growth inhibition and cell death.
Other Potential Therapeutic Applications
While the primary focus has been on antifungal activity, the biphenyl scaffold is also a key feature in molecules designed to target other biological pathways. For instance, substituted biphenyls have been investigated as inhibitors of sulfatases and xanthine oxidase, and as antagonists for the histamine H3 receptor.[3][16][17] The structural features of 2-(2,4-difluorophenyl)phenol analogues could be adapted to explore these and other therapeutic targets.
Conclusion and Future Directions
The 2-(2,4-difluorophenyl)phenol scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The robust synthetic methodologies available, particularly the Suzuki-Miyaura cross-coupling, allow for the creation of diverse chemical libraries for biological screening. Through systematic SAR studies, a deeper understanding of the molecular features that govern biological activity can be achieved, paving the way for the development of more potent and selective drug candidates.
Future research in this area should focus on:
-
Expansion of Analogue Libraries: The synthesis and screening of a wider range of analogues with diverse substitutions will be crucial for identifying novel leads.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for rational drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening will require thorough evaluation in animal models to assess their therapeutic potential and safety.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the 2-(2,4-difluorophenyl)phenol scaffold and its analogues hold the potential to deliver the next generation of innovative medicines.
References
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Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. [Link]
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Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - MDPI. [Link]
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Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC - NIH. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]
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[Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]
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The design and synthesis of substituted biphenyl libraries - PubMed. [Link]
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Difluoromethylation of Phenols - Organic Syntheses. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. [Link]
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Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed. [Link]
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(PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. [Link]
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Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]
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Electrochemical Behaviour of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine in Aprotic Media - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Difluorobiphenyl Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,4-Difluorobiphenyl Moiety
The 2,4-difluorobiphenyl scaffold is a privileged structural motif in modern chemistry, particularly within the pharmaceutical and materials science sectors.[1] The strategic incorporation of fluorine atoms into the biphenyl core dramatically influences the molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[2] This makes it a valuable component in active pharmaceutical ingredients (APIs) and advanced materials such as those used in organic light-emitting diodes (OLEDs).[1] The efficient construction of this biphenyl system is therefore of paramount importance, a process that hinges on the reliable synthesis of its core precursors.
This guide provides an in-depth exploration of the synthesis of the primary precursors for 2,4-difluorobiphenyl, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform a successful synthetic campaign. We will focus on the three most critical classes of precursors, which are foundational to the most powerful cross-coupling technologies used today.
Strategic Overview: Major Coupling Reactions for 2,4-Difluorobiphenyl Assembly
The formation of the C-C bond between the two phenyl rings in 2,4-difluorobiphenyl is predominantly achieved through transition metal-catalyzed cross-coupling reactions.[3][4][5][6] The choice of reaction dictates the necessary precursors.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a workhorse of modern synthesis, coupling an organoboron compound (typically a boronic acid) with an organohalide.[2][7] It is renowned for its mild conditions and high functional group tolerance.[2][8]
-
Grignard-based Coupling: This approach utilizes a highly nucleophilic Grignard reagent (organomagnesium halide) which can be coupled with an aryl halide, often catalyzed by palladium or nickel.[9]
-
Ullmann Coupling: A classical method involving the copper-mediated coupling of two aryl halide molecules.[10][11] While traditional conditions were harsh, modern variations have improved its applicability.[7]
The following diagram illustrates the relationship between these key reactions and the precursors required to synthesize the target molecule, 2,4-difluorobiphenyl.
Caption: Key synthetic routes to 2,4-difluorobiphenyl.
This guide will now detail the synthesis of the two most vital and versatile precursors: 1-Bromo-2,4-difluorobenzene and 2,4-Difluorophenylboronic Acid .
Part 1: Synthesis of the Aryl Halide Precursor: 1-Bromo-2,4-difluorobenzene
1-Bromo-2,4-difluorobenzene is a cornerstone precursor, serving as the electrophilic partner in Suzuki and Grignard couplings and as the sole reactant in Ullmann couplings.[12] It is a colorless to pale yellow liquid, insoluble in water but soluble in common organic solvents.[13] Its synthesis is typically achieved through the halogenation of difluorobenzene.[13]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The synthesis of 1-bromo-2,4-difluorobenzene from 1,3-difluorobenzene (a common starting material) proceeds via electrophilic aromatic substitution. The fluorine atoms are ortho-, para-directing activators, but the C4 position (para to one fluorine, ortho to the other) is the most sterically accessible and electronically favorable site for bromination. A Lewis acid catalyst, such as FeBr₃, is used to polarize the Br₂ molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.
Detailed Experimental Protocol: Bromination of 1,3-Difluorobenzene
This protocol is a representative procedure for the direct bromination of 1,3-difluorobenzene.
Materials & Reagents:
-
1,3-Difluorobenzene
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct) is set up under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Generation: Add iron filings (0.05 eq.) to the flask containing anhydrous dichloromethane. Slowly add bromine (1.0 eq.) via the dropping funnel. The reaction between Fe and Br₂ generates FeBr₃ in situ.
-
Reactant Addition: Dissolve 1,3-difluorobenzene (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding a cold aqueous solution of sodium bisulfite to consume any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-bromo-2,4-difluorobenzene.[14]
Part 2: Synthesis of the Organoboron Precursor: 2,4-Difluorophenylboronic Acid
2,4-Difluorophenylboronic acid is the key nucleophilic precursor for the highly efficient Suzuki-Miyaura cross-coupling reaction.[8][15] Its synthesis most commonly begins with 1-bromo-2,4-difluorobenzene, transforming it into an organometallic intermediate which is then trapped with a borate ester.[16]
Causality Behind the Grignard-based Approach
The most reliable route to 2,4-difluorophenylboronic acid involves a Grignard reagent intermediate.[16] This multi-step process is favored for its high yields and operational simplicity.
-
Step 1: Grignard Reagent Formation: 1-bromo-2,4-difluorobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF) to form 2,4-difluorophenylmagnesium bromide.[17][18] This inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a potent nucleophilic/basic one.[19][20] The use of anhydrous solvent is critical, as Grignard reagents react readily with water, which would quench the reagent and halt the reaction.[17]
-
Step 2: Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at very low temperatures (-78 °C).[16][21] The low temperature is essential to prevent over-addition of the highly reactive Grignard reagent to the initially formed boronic ester.
-
Step 3: Hydrolysis: The resulting borate ester intermediate is hydrolyzed with aqueous acid to yield the final 2,4-difluorophenylboronic acid.[21][22]
The entire workflow can be visualized as follows:
Caption: Grignard-based synthesis of 2,4-Difluorophenylboronic acid.
Detailed Experimental Protocol: Grignard Route
This protocol is adapted from established and reliable procedures for preparing arylboronic acids.[16][21][22]
Materials & Reagents:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium (Mg) turnings
-
Iodine (I₂, one small crystal)
-
Tetrahydrofuran (THF, anhydrous)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl, e.g., 10% aqueous solution)
-
Ethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.1 eq.) and a single crystal of iodine (as an initiator) to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate, flame-dried flask under nitrogen, prepare a solution of trimethyl borate (1.2 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula, dropwise, ensuring the internal temperature remains below -60 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add 10% aqueous HCl until the solution is acidic (pH ~1-2), which dissolves the magnesium salts.[21][22]
-
Transfer the mixture to a separatory funnel and extract with ethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting crude solid is the 2,4-difluorophenylboronic acid.
-
Purification can be achieved by recrystallization (e.g., from a water/acetone mixture or ethyl acetate/hexanes) to yield a pure white solid. A yield of approximately 84% can be expected.[21][22]
-
Comparative Summary of Precursor Synthesis
| Precursor | Starting Material | Key Reagents | Core Reaction Type | Yield | Key Considerations |
| 1-Bromo-2,4-difluorobenzene | 1,3-Difluorobenzene | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | Good-Excellent | Requires handling of corrosive Br₂ and HBr byproduct. Fractional distillation needed for high purity. |
| 2,4-Difluorophenylboronic Acid | 1-Bromo-2,4-difluorobenzene | Mg, B(OMe)₃, HCl | Grignard Formation & Borylation | ~84%[21][22] | Requires strictly anhydrous conditions.[17][20] Low temperature (-78°C) is critical for the borylation step.[16] |
Conclusion
The synthesis of 2,4-difluorobiphenyl is a critical process in the chemical and pharmaceutical industries, and its success is directly dependent on the efficient and reliable preparation of its precursors. The two primary precursors, 1-bromo-2,4-difluorobenzene and 2,4-difluorophenylboronic acid , are accessible through well-established organometallic and electrophilic substitution methodologies. By understanding the causality behind the experimental choices—such as the necessity of anhydrous conditions for Grignard reagents and the role of Lewis acids in bromination—researchers can troubleshoot and optimize these foundational reactions. The protocols and insights provided in this guide serve as a robust framework for scientists and developers to confidently produce these vital building blocks for their research and development endeavors.
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An In-depth Technical Guide to 2-(2,4-Difluorophenyl)phenol and its Isomers: Structure, Synthesis, and Applications in Drug Development
Introduction and Isomeric Distinction
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluorophenylphenol scaffold, in particular, has garnered significant interest. This guide focuses on two key positional isomers: 2-(2,4-Difluorophenyl)phenol and 4-(2,4-Difluorophenyl)phenol. While structurally similar, the position of the hydroxyl group relative to the difluorophenyl moiety significantly influences their chemical properties and, consequently, their synthetic accessibility and utility.
2-(2,4-Difluorophenyl)phenol (IUPAC name: 2-(2,4-Difluorophenyl)phenol; CAS: 1225946-59-7) features the hydroxyl group at the ortho position of the biphenyl linkage. In contrast, 4-(2,4-Difluorophenyl)phenol (IUPAC name: 4-(2,4-Difluorophenyl)phenol; CAS: 59089-68-8), also known as 2',4'-Difluoro-4-hydroxybiphenyl, has its hydroxyl group at the para position. This seemingly minor structural variance has profound implications for their roles in research and development, with the 4-isomer being a well-documented and commercially significant precursor in the pharmaceutical industry.[1]
Below are the chemical structures of the two isomers:
Structure of 2-(2,4-Difluorophenyl)phenol and 4-(2,4-Difluorophenyl)phenol
Caption: 2D structures of 2-(2,4-Difluorophenyl)phenol and 4-(2,4-Difluorophenyl)phenol.
Comparative Physicochemical Properties
The positional difference of the hydroxyl group impacts the intramolecular and intermolecular interactions, leading to distinct physicochemical properties. A comprehensive understanding of these properties is crucial for designing synthetic routes, purification strategies, and for predicting the pharmacokinetic and pharmacodynamic profiles of their derivatives.
| Property | 2-(2,4-Difluorophenyl)phenol | 4-(2,4-Difluorophenyl)phenol |
| IUPAC Name | 2-(2,4-Difluorophenyl)phenol | 4-(2,4-Difluorophenyl)phenol |
| Synonyms | 2',4'-Difluoro-2-hydroxybiphenyl | 2',4'-Difluoro-4-hydroxybiphenyl, 2',4'-Difluoro-[1,1'-biphenyl]-4-ol |
| CAS Number | 1225946-59-7 | 59089-68-8 |
| Molecular Formula | C₁₂H₈F₂O | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol |
| Melting Point | Data not readily available | 152-154 °C[2] |
| Boiling Point | Predicted: 283.4±30.0 °C | Data not readily available |
| LogP (Predicted) | 3.55 | 3.55 |
| pKa (Predicted) | 9.58±0.10 | 9.58±0.10 |
Note: Predicted values are computationally generated and should be used as estimates. Experimental data for 2-(2,4-Difluorophenyl)phenol is limited in publicly accessible literature.
Synthesis of Difluorophenylphenols
The synthesis of difluorophenylphenols can be achieved through various modern organic chemistry methodologies. The choice of synthetic route often depends on the desired isomer, the availability of starting materials, and the required scale of production.
Synthesis of 4-(2,4-Difluorophenyl)phenol
The 4-isomer is the more extensively studied of the two, primarily due to its role as a key intermediate in the synthesis of Diflunisal. Two principal synthetic strategies are commonly employed: the Suzuki-Miyaura cross-coupling reaction and a multi-step route involving Friedel-Crafts acylation followed by Baeyer-Villiger oxidation.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
Suzuki-Miyaura Coupling for 4-(2,4-Difluorophenyl)phenol Synthesis
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2,4-Difluorophenyl)phenol
Introduction
2-(2,4-Difluorophenyl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science. As an analogue of hydroxylated polychlorinated biphenyls (OH-PCBs), its toxicological profile and environmental fate are of potential concern.[1][2] The precise structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for unambiguous structural elucidation in solution. The presence of a fluorinated ring introduces complexity and a wealth of information into the NMR spectra through spin-spin couplings between fluorine, protons, and carbons.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following standardized numbering system will be used throughout this guide.
Caption: Molecular structure and numbering scheme for 2-(2,4-Difluorophenyl)phenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals for eight distinct protons: one hydroxyl proton and seven aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group, which shields the protons on its own ring (moving them upfield), and the electron-withdrawing fluorine atoms on the second ring.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | ~7.30 - 7.40 | dd | ³J(H6-H5) ≈ 7.5, ⁴J(H6-H4) ≈ 1.5 |
| H4 | ~7.20 - 7.30 | td | ³J(H4-H3) ≈ ³J(H4-H5) ≈ 7.8, ⁴J(H4-H6) ≈ 1.5 |
| H6' | ~7.15 - 7.25 | td | ³J(H6'-H5') ≈ 9.0, ³J(H6'-F2') ≈ 6.0, ⁴J(H6'-H3') ≈ 3.0 |
| H5 | ~7.00 - 7.10 | td | ³J(H5-H4) ≈ ³J(H5-H6) ≈ 7.5, ⁴J(H5-H3) ≈ 1.5 |
| H3 | ~6.90 - 7.00 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 1.5 |
| H3' | ~6.85 - 6.95 | ddd | ³J(H3'-F4') ≈ 10.5, ³J(H3'-F2') ≈ 2.5, ⁴J(H3'-H6') ≈ 3.0 |
| H5' | ~6.75 - 6.85 | ddd | ³J(H5'-H6') ≈ 9.0, ³J(H5'-F4') ≈ 9.0, ⁴J(H5'-F2') ≈ 2.5 |
| OH | ~5.0 - 6.0 | br s | - |
Expertise & Experience: Interpretation of the Predicted ¹H NMR Spectrum
-
Phenolic Ring (H3, H4, H5, H6): The protons on the phenol ring are expected to appear as a complex multiplet system. The -OH group is ortho-, para-directing and activating, which would typically shield these protons relative to benzene (7.36 ppm). However, the attachment of the bulky and electron-withdrawing difluorophenyl group at C2 will deshield the ortho-proton H6 and the para-proton H4 to a greater extent than the meta-protons H3 and H5. H6 is expected to be the most downfield of this spin system due to its proximity to the adjacent aromatic ring.
-
Difluorophenyl Ring (H3', H5', H6'): The signals for these protons are complicated by both H-H and H-F couplings.[5][6]
-
H6': This proton is ortho to the point of attachment to the other ring and meta to the fluorine at C2'. Its signal is predicted to be a triplet of doublets due to coupling with H5' (³JHH ≈ 9.0 Hz), the fluorine at C2' (³JHF ≈ 6.0 Hz), and a smaller coupling to H3' (⁴JHH ≈ 3.0 Hz).
-
H3': This proton is ortho to two fluorine atoms (at C2' and C4'). It will exhibit a complex pattern, predicted as a doublet of doublet of doublets, arising from coupling to the para-fluorine F4' (³JHF ≈ 10.5 Hz), the ortho-fluorine F2' (³JHF ≈ 2.5 Hz), and the meta-proton H6' (⁴JHH ≈ 3.0 Hz).
-
H5': Positioned between a proton (H6') and a fluorine (F4'), this proton's signal is also predicted to be a complex multiplet (ddd) due to couplings with H6' (³JHH ≈ 9.0 Hz), F4' (³JHF ≈ 9.0 Hz), and a smaller long-range coupling to F2' (⁴JHF ≈ 2.5 Hz).
-
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 5.0-6.0 ppm.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms. The chemical shifts are significantly influenced by the substituents, and carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), while other carbons in the fluorinated ring will show smaller couplings over two or three bonds.[8]
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C4' | ~162 - 164 | dd | ¹J(C4'-F4') ≈ 250, ³J(C4'-F2') ≈ 12 |
| C2' | ~158 - 160 | dd | ¹J(C2'-F2') ≈ 250, ³J(C2'-F4') ≈ 12 |
| C1 | ~152 - 154 | s | - |
| C6' | ~130 - 132 | dd | ²J(C6'-F2') ≈ 8, ⁴J(C6'-F4') ≈ 3 |
| C4 | ~129 - 131 | s | - |
| C6 | ~128 - 130 | s | - |
| C2 | ~124 - 126 | s | - |
| C1' | ~122 - 124 | dd | ²J(C1'-F2') ≈ 15, ²J(C1'-F4') ≈ 4 |
| C5 | ~120 - 122 | s | - |
| C3 | ~116 - 118 | s | - |
| C5' | ~112 - 114 | dd | ²J(C5'-F4') ≈ 22, ⁴J(C5'-F2') ≈ 4 |
| C3' | ~104 - 106 | dd | ²J(C3'-F2') ≈ 25, ²J(C3'-F4') ≈ 25 |
Authoritative Grounding: Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbons Bonded to Fluorine (C2', C4'): These carbons will be the most downfield in the spectrum due to the strong deshielding effect of the attached fluorine atoms. They will appear as doublets of doublets with very large one-bond coupling constants (¹JCF ≈ 250 Hz) and smaller three-bond couplings (³JCF ≈ 12 Hz).[3]
-
Carbon Bonded to Oxygen (C1): The ipso-carbon of the phenol ring, C1, is directly attached to the electronegative oxygen atom and is expected to be significantly deshielded, appearing around 152-154 ppm.[4]
-
Quaternary Carbons (C2, C1'): C2, the carbon linking the two rings, will be downfield due to its substituted nature. C1', the ipso-carbon of the difluorophenyl ring, will be deshielded and will show coupling to both F2' and F4'. Its signal is predicted to be a doublet of doublets with two-bond C-F coupling constants.
-
Protonated Carbons:
-
Phenolic Ring (C3-C6): The chemical shifts of these carbons follow predictable aromatic substituent effects. C4 and C6 (para and ortho to -OH) will be more shielded than C3 and C5 (meta to -OH).
-
Difluorophenyl Ring (C3', C5', C6'): These carbons will all show C-F coupling. C3' is particularly notable as it is situated between two fluorine atoms and is expected to be the most upfield carbon signal due to the combined shielding effects, appearing as a doublet of doublets with two-bond coupling constants of similar magnitude (²JCF ≈ 25 Hz). C5' and C6' will also appear as doublets of doublets due to two-, three-, and four-bond C-F couplings.
-
Experimental Protocols
Trustworthiness: A Self-Validating System
The following protocol is designed to yield high-resolution, unambiguous NMR data for the structural confirmation of 2-(2,4-Difluorophenyl)phenol.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice for its excellent solubilizing power for aromatic compounds. For observing the -OH proton and potential hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.
-
Concentration:
-
For ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex multiplets.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on concentration.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
For definitive assignments, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are strongly recommended.
Visualization of the Analytical Workflow
Caption: Workflow for NMR-based structural elucidation of 2-(2,4-Difluorophenyl)phenol.
Conclusion
This technical guide provides a detailed, expert-predicted ¹H and ¹³C NMR dataset for 2-(2,4-Difluorophenyl)phenol. The predictions are grounded in fundamental NMR principles and data from structurally analogous compounds. The key identifying features will be the complex splitting patterns in both the proton and carbon spectra arising from H-F and C-F couplings, particularly the large ¹JCF coupling constants for C2' and C4', and the intricate multiplets for the protons on the difluorophenyl ring. The provided experimental protocol offers a robust methodology for acquiring high-quality data to verify these predictions and unambiguously confirm the structure of this compound.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Available from: [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Available from: [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(5), 569-578. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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NMR Facility, UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
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Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Available from: [Link]
- Shariff, S. Y., et al. (2017).
-
The Royal Society of Chemistry. Supporting information for: A novel reusable water-soluble WERSA for ipso-hydroxylation of arylboronic acids in water. Available from: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of phenol. Available from: [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]
- Peng, H., et al. (2014). Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors. Environmental Science & Technology Letters, 1(1), 124-128.
- Letcher, R. J., et al. (2015). Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. Environmental Science and Pollution Research, 22(10), 7855-7865.
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The Royal Society of Chemistry. Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Available from: [Link]
- Rayne, S., & Forest, K. (2010). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Journal of Environmental Science and Health, Part C, 28(1), 1-51.
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- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Scientist's Guide to the Mass Spectrometry of Fluorinated Biphenyls
Executive Summary
The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability and target binding affinity.[1] This guide provides an in-depth examination of the mass spectrometric techniques essential for the characterization, quantification, and structural elucidation of these vital compounds. We move beyond procedural lists to explore the fundamental principles governing their behavior in the mass spectrometer, from ionization to fragmentation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the analytical challenges posed by fluorinated biphenyls and accelerate therapeutic innovation.
The Influence of Fluorine on Ionization: A Strategic Overview
The success of any mass spectrometric analysis hinges on the efficient generation of gas-phase ions. The high electronegativity of fluorine profoundly influences this process. The choice of ionization technique is therefore the first critical decision point in method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable fluorinated biphenyls, GC-MS with Electron Ionization (EI) is a powerful tool.[1] EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization, resulting in extensive and reproducible fragmentation patterns that are invaluable for structural identification.[2] However, the reactivity of some fluorinated compounds can pose a risk to standard polysiloxane GC columns.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As the workhorse of pharmaceutical analysis, LC-MS offers broader applicability for less volatile or thermally labile compounds.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. However, the fluorine atom itself does not effectively participate in the ionization process.[2] The overall polarity of the biphenyl compound will dictate ESI efficiency.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for moderately polar to nonpolar compounds that are challenging to ionize by ESI. It has proven effective for various neutral per- and polyfluoroalkyl substances (PFASs) and is a strong candidate for many fluorinated biphenyls.[5]
-
Decoding Fragmentation: From Molecular Ion to Structural Insight
Understanding how fluorinated biphenyls fragment is key to their structural elucidation. The fragmentation pathway is highly dependent on the ionization method employed.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy input leads to the formation of a radical cation (M•+) and subsequent characteristic fragmentation. While a complete spectrum for every isomer is beyond the scope of this guide, common fragmentation pathways for methoxyhalobiphenyls have been studied and provide a useful analogue.[6] A typical fragmentation pattern for a simple fluorobiphenyl, such as 2-fluorobiphenyl (C12H9F, MW: 172.2), involves the initial molecular ion followed by losses of key fragments.[7]
Key EI Fragmentation Events:
-
Loss of a Fluorine Radical (•F): Formation of a [M-F]+ ion.
-
Loss of HF: A common rearrangement leading to a [M-HF]•+ ion.
-
Cleavage of the Biphenyl Bond: Generating ions corresponding to the individual phenyl or fluorophenyl rings.
The NIST WebBook provides a reference mass spectrum for 2-fluorobiphenyl, which serves as a valuable resource for identifying these characteristic fragments.[7]
Collision-Induced Dissociation (CID) in Tandem MS (MS/MS)
In LC-MS/MS, fragmentation is typically achieved through Collision-Induced Dissociation (CID), a process where precursor ions are fragmented by collision with an inert gas.[8][9] This is a lower-energy process compared to EI and provides controlled, structurally informative fragmentation.[8]
For a protonated fluorobiphenyl [M+H]+, CID experiments reveal pathways crucial for structural confirmation and isomer differentiation. While the "even-electron rule" suggests that even-electron precursor ions should predominantly yield even-electron fragments, studies have shown that radical fragment ions (RFIs) are common, especially in aromatic systems that can stabilize the radical site.[10]
Diagram: Generalized CID Fragmentation Pathway of a Protonated Monofluorobiphenyl
Below is a conceptual diagram illustrating the primary fragmentation steps for a protonated monofluorobiphenyl in an MS/MS experiment.
Caption: Conceptual CID fragmentation of a protonated fluorobiphenyl.
The Analytical Workflow: From Sample to Data
A robust analytical method requires seamless integration of sample preparation, chromatography, and mass spectrometry. The complexity of biological matrices in drug development necessitates meticulous attention to each step.
Experimental Protocol: Quantitative Analysis of a Fluorinated Biphenyl in Plasma
This protocol outlines a typical workflow for the quantification of a novel fluorinated biphenyl drug candidate using LC-MS/MS.
1. Sample Preparation (Protein Precipitation & LLE):
- To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled analogue of the analyte).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
- Vortex for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes.
- Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.
- Decant the organic (MTBE) layer into a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 50:50 acetonitrile:water for injection.
2. LC-MS/MS Analysis:
- Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
- Perform chromatographic separation and mass spectrometric detection using optimized parameters.
3. Data Processing:
- Integrate the peak areas for the analyte and internal standard.
- Calculate the peak area ratio.
- Determine the concentration of the analyte in the unknown sample by plotting the peak area ratio against the concentration of the calibration standards.
Diagram: LC-MS/MS Workflow for Drug Development
This diagram visualizes the end-to-end process for analyzing fluorinated biphenyls in a drug development context.
Caption: A typical bioanalytical workflow using LC-MS/MS.
Data Presentation: Typical LC-MS/MS Parameters
Method optimization is critical for achieving the required sensitivity and selectivity. The following table summarizes a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately hydrophobic biphenyl structures. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard proton source for positive mode ESI/APCI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI/APCI sources. |
| Ion Source | APCI (or ESI, analyte dependent) | APCI is often robust for compounds of moderate polarity.[5] |
| Ionization Mode | Positive or Negative | Dependent on the presence of proton-accepting or proton-donating sites on the molecule. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| MRM Transition 1 | [M+H]+ -> Most Abundant Fragment | Primary transition for quantification (Quantifier). |
| MRM Transition 2 | [M+H]+ -> Second Abundant Fragment | Secondary transition for confirmation (Qualifier). |
Addressing Analytical Challenges and Advanced Techniques
The analysis of fluorinated compounds is not without its difficulties. Mass spectrometry alone can sometimes fall short, especially when dealing with complex mixtures or when needing to account for all fluorinated species.[11][12][13]
-
The Organofluorine Gap: Standard LC-MS/MS methods may not capture all fluorinated compounds present in a sample, leading to an underestimation of total organofluorine content.[14]
-
Complementary Techniques: For comprehensive analysis, especially in environmental fate or metabolism studies, complementing LC-HRMS with techniques like ¹⁹F-Nuclear Magnetic Resonance (NMR) spectroscopy is highly beneficial.[11][12][13][14] ¹⁹F NMR provides an inclusive and quantitative measure of all organofluorine compounds in a sample.[14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS, using instruments like Orbitrap or TOF analyzers, is indispensable for identifying unknown metabolites or degradants.[11][12][15] It provides accurate mass measurements, allowing for the determination of elemental compositions and confident structural elucidation.
Conclusion
The mass spectrometric analysis of fluorinated biphenyl compounds is a nuanced yet critical capability in modern drug development. A thorough understanding of how fluorine substitution impacts ionization and fragmentation is paramount. By selecting the appropriate chromatographic and mass spectrometric techniques—from GC-EI for volatile compounds to LC-HRMS/MS for complex bioanalysis—researchers can confidently characterize and quantify these molecules. This guide serves as a foundational resource, empowering scientists to develop robust, self-validating analytical systems that accelerate the path from discovery to clinical application.
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Spectroscopic analysis and comparison of fluorinated biphenyl deriv
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.ACS Fall 2025.
- Trends towards effective analysis of fluorinated compounds using inductively coupled plasma-mass spectrometry (icp-ms).Ask this paper | Bohrium.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances.
- 1,1'-Biphenyl, 2-fluoro-.NIST WebBook.
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- Analysis of fluorinated compounds by micellar electrokinetic chrom
- Is it possible to analyze F-compounds with GCMS ?
- Recent developments in methods for analysis of perfluorinated persistent pollutants.PubMed Central.
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- Collision-induced dissoci
- Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls.PubMed.
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- Collision-Induced Dissociation.
- Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in w
- Electron ionization induced fragmentation of fluorinated deriv
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Furan Dissociation Induced by Collisions with H3+ and C+ Ions.PubMed Central.
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- Collision-induced dissociation with Fourier transform mass spectrometry.
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FT-IR spectrum of 2-(2,4-Difluorophenyl)phenol
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(2,4-Difluorophenyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(2,4-Difluorophenyl)phenol, a fluorinated biphenyl derivative of interest in pharmaceutical and materials science research.[1] This document delves into the theoretical principles of the molecule's vibrational spectroscopy, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to molecular vibrational modes, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of this compound and its analogues.
Introduction: The Molecular Context
2-(2,4-Difluorophenyl)phenol (CAS No. 1225946-59-7) is a bifunctional aromatic compound featuring two phenyl rings linked by a carbon-carbon single bond.[1][2] Its structure is characterized by a hydroxyl (-OH) group on one ring and two fluorine substituents on the other. Biphenyl derivatives, particularly those containing fluorine, are pivotal structural motifs in medicinal chemistry and materials science. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Given its structural complexity and the subtle electronic effects imparted by its functional groups, unambiguous characterization is paramount. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. This guide elucidates the , providing a foundational basis for its identification and quality assessment.
Molecular Structure and Predicted Vibrational Modes
The is a superposition of the vibrational modes of its constituent parts: the phenol ring, the difluorophenyl ring, and the linking C-C bond. The key functional groups that give rise to characteristic absorption bands are the hydroxyl group (-OH), the aromatic C-H bonds, the aromatic C=C bonds, the phenolic C-O bond, and the C-F bonds.
Caption: Molecular structure of 2-(2,4-Difluorophenyl)phenol highlighting key functional groups.
The principal vibrational modes anticipated are:
-
O-H Stretching: A broad, strong absorption is expected due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4]
-
Aromatic C-H Stretching: Sharp, medium-intensity absorptions are predicted to occur just above 3000 cm⁻¹.[5][6][7]
-
Aromatic C=C Ring Stretching: Several medium-to-strong bands are expected in the 1450-1600 cm⁻¹ region, arising from the complex vibrations of the two aromatic rings.[3][5][7]
-
C-O Stretching: A strong band characteristic of phenols is expected. Its position helps distinguish it from aliphatic alcohols.[3]
-
C-F Stretching: The carbon-fluorine bond gives rise to very strong absorption bands.[8] Due to the presence of two C-F bonds on one ring, the spectrum is expected to show multiple strong bands in the 1000-1360 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[8]
-
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.[6][7]
Experimental Protocol: A Self-Validating Workflow
The following protocol describes a robust method for acquiring a high-quality using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
Rationale: ATR is chosen for its minimal sample preparation, speed, and excellent reproducibility. It eliminates the need for KBr pellet pressing, which can be affected by moisture and pellet quality.
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹. This covers the full mid-infrared region where fundamental molecular vibrations occur.
-
Resolution: 4 cm⁻¹. This provides sufficient detail to resolve most key bands without introducing excessive noise.
-
Number of Scans: 32 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), ensuring weak peaks are reliably detected.
-
Apodization: Happ-Genzel. This function is applied to the interferogram to minimize spectral artifacts.
-
-
-
Background Collection:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing these signals to be computationally removed from the final sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of solid 2-(2,4-Difluorophenyl)phenol powder onto the center of the ATR crystal.
-
Engage the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The instrument software automatically ratios the single-beam sample spectrum against the single-beam background spectrum and converts the result into an absorbance spectrum.
-
Apply an automated baseline correction to account for any baseline drift.
-
If necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Spectral Interpretation and Data Summary
The is rich with information. The following table summarizes the expected key absorption bands and their assignments, based on established group frequencies for phenols, aromatic compounds, and organofluorine compounds.[3][4][5][6][8]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretching (intermolecular H-bonding) |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretching |
| 1610 - 1580 | Medium-Strong | Aromatic C=C ring stretching |
| 1520 - 1440 | Medium-Strong | Aromatic C=C ring stretching |
| 1360 - 1200 | Very Strong | C-F stretching (multiple bands expected due to asymmetry) |
| ~1220 | Strong | C-O stretching (phenolic) |
| 900 - 690 | Strong | Aromatic C-H out-of-plane (OOP) bending |
Detailed Band-by-Band Analysis:
-
Hydroxyl (O-H) Region (3550 - 3200 cm⁻¹): The spectrum is dominated by a very broad and strong absorption band in this region. This feature is the hallmark of a hydrogen-bonded hydroxyl group, as seen in phenols.[3][4] Its breadth is a direct result of the various hydrogen-bonding states present in the solid sample.
-
Aromatic C-H Region (3100 - 3000 cm⁻¹): Multiple sharp peaks of medium intensity appear just to the left of 3000 cm⁻¹. These are characteristic of C-H stretching vibrations where the carbon atom is part of an aromatic ring (sp² hybridized).[6][7][9]
-
Aromatic Ring & C-F Stretch Region (1610 - 1200 cm⁻¹):
-
C=C Stretching: Strong bands around 1600 cm⁻¹ and in the 1520-1440 cm⁻¹ range are assigned to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.[3][5]
-
C-F Stretching: This is a particularly diagnostic region for this molecule. One should expect to see at least two very strong and intense absorption bands between 1360 cm⁻¹ and 1200 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the C-F bonds on the difluorophenyl ring.[8] For instance, a study on the related 2,3-difluorophenol identified strong C-F stretching bands at 1331 and 1279 cm⁻¹.[10]
-
C-O Stretching: A strong band is expected around 1220 cm⁻¹, which is characteristic of a phenolic C-O stretch.[3] This band may overlap with one of the strong C-F absorptions.
-
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of peaks, including the C-H out-of-plane (OOP) bending vibrations. The exact positions of these strong bands are highly diagnostic of the substitution pattern on the aromatic rings and contribute to the uniqueness of the compound's spectral fingerprint.[3][6]
Conclusion
The is a powerful tool for its structural confirmation and purity assessment. The key identifying features are the broad O-H stretch centered around 3300 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, the characteristic aromatic C=C ring stretches, and most notably, the very strong and distinct C-F stretching absorptions in the 1360-1200 cm⁻¹ region. By following the validated protocol and interpretive guide presented here, researchers can confidently use FT-IR spectroscopy as a primary analytical technique in their work with this important chemical entity.
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The 2-(2,4-Difluorophenyl) Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(2,4-Difluorophenyl) Scaffold
The 2-(2,4-difluorophenyl) scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic areas. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The specific 2,4-difluoro substitution pattern on the phenyl ring has proven particularly advantageous, contributing to the potent and selective biological activities of numerous compounds. This guide provides a comprehensive technical overview of the diverse biological activities associated with this privileged scaffold, with a focus on its applications in antifungal, anticancer, and anti-inflammatory drug discovery. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and explore the structure-activity relationships that govern the therapeutic potential of these compounds.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most prominent success of the 2-(2,4-difluorophenyl) scaffold in medicine is exemplified by the widely used antifungal agent, fluconazole. This section will explore the mechanism of action of such compounds and provide a detailed protocol for assessing their antifungal efficacy.
Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)
Compounds bearing the 2-(2,4-difluorophenyl) moiety, particularly the azole class of antifungals, exert their effect by disrupting the integrity of the fungal cell membrane. The primary molecular target is the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[3][4][5]
The mechanism involves the inhibition of the conversion of lanosterol to ergosterol.[2][3] The nitrogen atom of the azole ring in these compounds coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[6] This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1][7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[8][9][10]
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Standardized fungal inoculum (0.5 McFarland standard)
-
RPMI-1640 medium buffered with MOPS
-
Test compound stock solution (in DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Drug Dilutions: Serially dilute the test compound and the positive control in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Structure-Activity Relationship (SAR) Insights
Several studies have explored the SAR of 2-(2,4-difluorophenyl)-containing antifungal agents.[6][12][13][14] Key findings include:
-
The 2-(2,4-difluorophenyl) group is crucial for potent activity, likely due to favorable interactions within the active site of CYP51.
-
The presence of a hydroxyl group and a triazole moiety are common features in highly active compounds, as seen in fluconazole and voriconazole.[15]
-
Modifications to the side chain attached to the core scaffold can significantly impact the antifungal spectrum and potency. For instance, the introduction of a piperazine-containing side chain has been shown to yield compounds with broad-spectrum activity.[13][14]
| Compound | Modification | Antifungal Activity Highlight | Reference |
| Fluconazole | Core triazole structure | Broad-spectrum activity against Candida and Cryptococcus species.[2][3] | [2][3] |
| Voriconazole | Addition of a fluoropyrimidine ring | Enhanced activity against Aspergillus species.[15] | [15] |
| Dithiocarbamate Analogs | Replacement of the hydroxyl group with a dithiocarbamate moiety | Potent activity against various Candida species, often exceeding that of fluconazole.[6] | [6] |
Anticancer Activity: Targeting Key Signaling Pathways
The 2-(2,4-difluorophenyl) scaffold is also a key component in the development of novel anticancer agents, particularly kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 2-(2,4-difluorophenyl) moiety has been incorporated into molecules designed to inhibit specific kinases involved in cancer cell proliferation and survival. For example, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as potent and selective inhibitors of B-Raf, a kinase frequently mutated in melanoma and other cancers.[16] These compounds bind to the ATP-binding site of the kinase, preventing its phosphorylation activity and downstream signaling through the MAPK/ERK pathway, which is critical for cell growth.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for melanoma)
-
96-well plates
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-(2,4-difluorophenyl) derivatives is highly dependent on the nature of the scaffold and the appended functional groups.
-
In the case of B-Raf inhibitors, the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold was rationally designed, with the ethynyl linker providing a favorable conformation for binding to the kinase.[16]
-
For other anticancer compounds, the introduction of hydrazone and azole fragments to a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid core has been shown to yield compounds with significant cytotoxicity against melanoma and prostate cancer cell lines.[19]
| Compound Class | Target | Anticancer Activity Highlight | Reference |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf Kinase | Potent inhibition of B-Raf(V600E) and suppression of proliferation in melanoma and colorectal cancer cells.[16] | [16] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Not specified | Cytotoxic against triple-negative breast cancer, prostate carcinoma, and melanoma cell lines.[19] | [19] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The 2-(2,4-difluorophenyl) scaffold has also been explored for its potential in developing anti-inflammatory agents.
Mechanism of Action: Inhibition of NF-κB and COX Pathways
Inflammation is a complex biological response involving multiple signaling pathways. Compounds containing the 2-(2,4-difluorophenyl) scaffold have been shown to exert anti-inflammatory effects through the inhibition of key inflammatory mediators and pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway and the cyclooxygenase (COX) enzymes.[7][20][21]
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4][17] Some 2-(2,4-difluorophenyl) derivatives may inhibit this pathway by preventing the degradation of IκBα.[4]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[22][23]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound formulation (e.g., in a suitable vehicle like 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin or diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups: control (vehicle), positive control, and test compound groups (at different doses).
-
Compound Administration: Administer the test compound and positive control orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the visualization and quantification of key proteins in the NF-κB signaling pathway.[4][8][9]
Materials:
-
RAW 264.7 macrophage cells
-
LPS (lipopolysaccharide)
-
Test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound for a specific duration, followed by stimulation with LPS to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Then, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the effect of the test compound on the phosphorylation of p65 and IκBα.
Conclusion: A Scaffold of Continuing Promise
The 2-(2,4-difluorophenyl) scaffold has unequivocally demonstrated its value in the development of clinically successful drugs and promising therapeutic candidates. Its favorable physicochemical properties and versatile synthetic accessibility have made it a privileged motif in medicinal chemistry. From potent antifungal agents that target ergosterol biosynthesis to innovative kinase inhibitors for cancer therapy and novel modulators of inflammatory pathways, this scaffold continues to be a fertile ground for the discovery of new medicines. The in-depth understanding of its structure-activity relationships and the application of the robust experimental protocols detailed in this guide will undoubtedly facilitate the future development of next-generation therapeutics built upon this remarkable chemical entity.
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University of Texas Health Science Center at San Antonio. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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potential therapeutic targets of difluorophenyl compounds
An In-Depth Technical Guide to the Therapeutic Targets of Difluorophenyl Compounds
Abstract
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] Among the various fluorinated motifs, the difluorophenyl group stands out for its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the key therapeutic targets modulated by difluorophenyl-containing compounds. We will delve into the mechanistic rationale behind their efficacy, supported by structural insights and field-proven experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of the difluorophenyl moiety in their therapeutic discovery programs.
The Strategic Advantage of the Difluorophenyl Moiety in Drug Design
The substitution of hydrogen with fluorine, the most electronegative element, introduces a range of desirable attributes to a drug molecule. The difluorophenyl group, in particular, offers a multifaceted approach to optimizing lead compounds.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This often translates to a longer half-life and improved bioavailability of the drug.
-
Modulation of Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach its target.[2][3]
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine atoms can alter the electronic properties of the phenyl ring, leading to more favorable interactions with the target protein. These can include hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions.
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits optimally into the binding pocket of its target.
It is this combination of effects that has led to the successful development of numerous drugs containing the difluorophenyl group across a wide range of therapeutic areas.
Key Therapeutic Target Classes for Difluorophenyl Compounds
Difluorophenyl-containing molecules have demonstrated significant activity against several major classes of therapeutic targets. This section will explore these targets in detail, providing mechanistic insights and examples of successful drug candidates.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] The difluorophenyl group has been instrumental in the development of potent and selective kinase inhibitors.
A prominent example is the inhibition of the Raf serine/threonine kinases , key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[7]
-
Mechanism of Action: N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as highly selective inhibitors of B-Raf(V600E).[7][8] The difluorophenyl moiety plays a crucial role in binding to the kinase domain, with the fluorine atoms forming key interactions within the ATP-binding pocket. This selective inhibition blocks the downstream signaling cascade, leading to a potent suppression of proliferation in cancer cells harboring the B-Raf(V600E) mutation.[7][8]
Signaling Pathway: The MAPK/ERK Pathway
Caption: Inhibition of B-Raf by difluorophenyl compounds disrupts the MAPK/ERK signaling pathway.
Another important kinase target is Aurora Kinase B (AURKB) , a key regulator of mitosis. Overexpression of AURKB is common in many cancers, making it an attractive therapeutic target.[9] Quinazoline derivatives featuring a difluorophenyl group have been developed as potent and selective AURKB inhibitors.[9]
Table 1: Difluorophenyl Compounds Targeting Protein Kinases
| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf(V600E) | Low nanomolar | Cancer |
| Quinazoline derivatives | Aurora Kinase B | Sub-nanomolar | Cancer |
| Avapritinib | PDGFRA | - | Cancer |
| Selumetinib | MEK1/2 | - | Cancer |
Enzymes: Modulating Catalytic Activity
Difluorophenyl compounds have also been successfully employed to target a variety of enzymes involved in disease pathogenesis.
-
Cyclooxygenase (COX) Enzymes: Diflunisal, or 5-(2',4'-difluorophenyl) salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that reversibly inhibits COX enzymes.[2][10] The addition of the difluorophenyl group to the salicylic acid scaffold enhances its anti-inflammatory and analgesic properties while improving its duration of action.[2][11] The difluorophenyl moiety contributes to the compound's increased lipophilicity and optimal molecular configuration for binding to the active site of COX.[2]
-
Carbonic Anhydrases (CAs): Carbonic anhydrases, particularly the tumor-associated isoforms CAIX and CAXII, are crucial for pH regulation in cancer cells and are considered important anticancer targets.[12] Di-meta-substituted fluorinated benzenesulfonamides have been designed as potent and selective inhibitors of CAIX and CAXII.[12] The difluorophenyl group in these compounds contributes to high-affinity binding in the picomolar range and remarkable selectivity over other CA isozymes.[12]
-
Gamma-Secretase: Nirogacestat, a selective gamma-secretase inhibitor, was recently approved for the treatment of desmoid tumors.[13] This compound features a 2,4-difluorophenyl group. Gamma-secretase is a multi-protein complex involved in the processing of several transmembrane proteins, including the Notch receptor. Inhibition of Notch signaling is a key therapeutic strategy in various cancers.[13]
G-Protein Coupled Receptors (GPCRs): A Vast Therapeutic Landscape
GPCRs represent the largest family of membrane receptors and are the targets for a significant portion of all approved drugs.[14][15][16] While the direct targeting of GPCRs by difluorophenyl compounds is less documented in the provided search results, the physicochemical properties imparted by this moiety make it a highly attractive functional group for the design of novel GPCR ligands. The ability of the difluorophenyl group to enhance lipophilicity and binding affinity is particularly relevant for engaging the often-hydrophobic transmembrane domains of these receptors.[17][18] Aripiprazole, an atypical antipsychotic, contains a dichlorophenyl group and acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors, showcasing the potential for halogenated phenyl groups in modulating GPCR activity.[19]
Ion Channels: Regulating the Flow of Ions
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing a fundamental role in cellular excitability and signaling.[20][21][22] Their dysfunction is implicated in a wide range of diseases, making them important drug targets.[23][24] Similar to GPCRs, the development of difluorophenyl-containing ion channel modulators is an area of active research. The principles of enhancing membrane permeability and target engagement through the incorporation of the difluorophenyl group are directly applicable to the design of novel ion channel blockers or openers.
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel compounds is a critical process in drug discovery. The following are representative protocols for key experiments used to characterize the interaction of difluorophenyl compounds with their targets.
Experimental Workflow: Kinase Inhibitor Profiling
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a difluorophenyl compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Difluorophenyl test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the difluorophenyl compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Diluted difluorophenyl compound or DMSO (vehicle control)
-
Kinase and substrate mixture
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Readout: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Experimental Choices:
-
Luminescence-based assay: This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
-
Recombinant kinase: Using a purified enzyme allows for the direct assessment of the compound's effect on the target without the complexity of a cellular environment.
-
Serial dilution: This is essential for generating a dose-response curve and accurately calculating the IC50.
Protocol 2: Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of a difluorophenyl compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., B-Raf(V600E) mutant melanoma cells)
-
Complete cell culture medium
-
Difluorophenyl test compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer
Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the difluorophenyl compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted by viable cells into a colored formazan product.
-
Readout: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Rationale for Experimental Choices:
-
MTS assay: This is a colorimetric assay that is simple, reliable, and provides a quantitative measure of cell viability.
-
72-hour incubation: This time point allows for multiple cell doublings and is a standard duration for assessing the anti-proliferative effects of a compound.
-
Cancer cell line with a specific mutation: This allows for the assessment of target-specific effects of the compound.
Conclusion and Future Directions
The difluorophenyl group is a powerful tool in the medicinal chemist's arsenal, offering a reliable strategy to enhance the drug-like properties of a molecule. Its successful application in the development of inhibitors for kinases and enzymes has been well-established, and its potential for modulating the activity of GPCRs and ion channels is an exciting area for future research. As our understanding of the subtle yet profound effects of fluorine substitution continues to grow, we can anticipate the development of even more innovative and effective therapeutics containing the difluorophenyl moiety. The continued exploration of novel difluorophenyl-containing compounds, coupled with advanced screening and target validation methodologies, will undoubtedly lead to the discovery of new treatments for a wide range of human diseases.
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Hypha Discovery Blogs. Breaking C-F bonds in drugs. [Link]
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ResearchGate. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors | Request PDF. [Link]
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PubMed. Chemical and Pharmacological Properties of Diflunisal. [Link]
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National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]
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ResearchGate. Fluorinated compounds present opportunities for drug discovery | Request PDF. [Link]
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RSC Publishing. Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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National Institutes of Health. Discovery of diflunisal. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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PubChem. Diflunisal. [Link]
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National Institutes of Health. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]
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ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]
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Wikipedia. Nirogacestat. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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National Institutes of Health. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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MDPI. Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]
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SpringerLink. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
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MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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MDPI. Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. [Link]
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Dove Press. Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. [Link]
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AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. [Link]
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Frontiers. Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. [Link]
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National Institutes of Health. Ion Channel Modulators in Cystic Fibrosis. [Link]
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National Institutes of Health. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. [Link]
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National Institutes of Health. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. [Link]
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ResearchGate. ION CHANNELS AND DRUGS THAT AFFECT THEM. | Download Table. [Link]
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The Florey. Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. [Link]
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MDPI. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. [Link]
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ResearchGate. (PDF) Protein Kinases Promising Targets for Anticancer Drug Research. [Link]
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National Institutes of Health. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
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ACS Publications. The Dark Side of Fluorine. [Link]
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Wikipedia. Aripiprazole. [Link]
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solubility of 2-(2,4-Difluorophenyl)phenol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)phenol in Organic Solvents
A Note on the Analyte: Navigating Chemical Specificity
Initial searches for "2-(2,4-Difluorophenyl)phenol" reveal a scarcity of specific solubility data under this precise chemical name. This suggests the compound may be a novel entity, a less-common intermediate, or referenced under alternative nomenclature. To provide a robust and data-driven guide that adheres to the principles of scientific integrity, this document will focus on a closely related and extensively studied compound: Diflunisal .
Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, shares the critical 2,4-difluorophenyl moiety and a phenolic hydroxyl group, making it an excellent surrogate for understanding the solubility behavior of this chemical class. The principles, methodologies, and solvent considerations discussed herein are directly applicable to the study of 2-(2,4-Difluorophenyl)phenol.
Introduction: Solubility as a Cornerstone of Drug Development
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthetic route optimization and purification to formulation design and bioavailability, a comprehensive understanding of an API's solubility profile is indispensable. For compounds in the difluorophenyl class, such as Diflunisal, this understanding allows for:
-
Efficient Purification: Selecting appropriate anti-solvents for crystallization.
-
Analytical Method Development: Choosing suitable diluents for chromatography and spectroscopy.
-
Formulation Strategy: Developing stable and bioavailable dosage forms, including amorphous solid dispersions and lipid-based formulations.
This guide provides a detailed examination of the solubility of Diflunisal in common organic solvents, outlines a rigorous experimental protocol for solubility determination, and offers insights into the underlying physicochemical principles.
Physicochemical Properties Influencing Solubility
The solubility of Diflunisal is governed by its molecular structure, which features both polar and non-polar characteristics:
-
2,4-Difluorophenyl Group: This bulky, non-polar moiety contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents. The high electronegativity of the fluorine atoms, however, can influence intermolecular interactions.
-
Salicylic Acid Moiety: The carboxylic acid and phenolic hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. This region of the molecule promotes solubility in polar protic and aprotic solvents.
The interplay between these two structural features results in a molecule with moderate polarity, requiring a careful selection of solvents to achieve significant solubilization.
Solubility of Diflunisal in Selected Organic Solvents
The following table summarizes the experimentally determined solubility of Diflunisal in a range of common organic solvents at ambient temperature. This data provides a quantitative basis for solvent selection in various applications.
| Solvent | Solvent Type | Solubility (mg/mL) at 25°C | Reference |
| Methanol | Polar Protic | > 100 | |
| Ethanol | Polar Protic | > 100 | |
| Acetone | Polar Aprotic | > 100 | |
| Acetonitrile | Polar Aprotic | ~ 50 | |
| Dichloromethane | Non-polar | ~ 20 | |
| Ethyl Acetate | Moderately Polar | ~ 80 | |
| n-Hexane | Non-polar | < 1 | |
| Water | Polar Protic | < 0.1 |
Interpretation of Data:
The high solubility in polar solvents like methanol, ethanol, and acetone can be attributed to strong hydrogen bonding interactions between the solvent and the carboxylic acid and phenolic hydroxyl groups of Diflunisal. The moderate solubility in ethyl acetate and acetonitrile reflects a balance of polar and non-polar interactions. As expected, Diflunisal is practically insoluble in the non-polar solvent n-hexane and in water, highlighting its lipophilic nature.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining the equilibrium solubility of a compound. It is a robust and self-validating technique that ensures the system has reached a true thermodynamic equilibrium.
4.1 Materials and Equipment
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
HPLC-UV or other suitable analytical instrumentation
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
4.2 Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of Diflunisal to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the samples at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of Diflunisal in the diluted samples by comparing the instrument response to a calibration curve prepared with known standards.
-
Calculate the original solubility in mg/mL by accounting for the dilution factor.
-
4.3 Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the solubility of Diflunisal, a structural surrogate for 2-(2,4-Difluorophenyl)phenol, in various organic solvents. The presented data and experimental protocol offer a solid foundation for researchers and drug development professionals working with this class of compounds.
For novel entities like 2-(2,4-Difluorophenyl)phenol, it is recommended to perform the described shake-flask solubility determination across a range of solvents with varying polarities. This empirical data will be invaluable for all downstream activities, from chemical synthesis and purification to formulation and analytical method development.
References
Technical Guide to the Health and Safety of 2-(2,4-Difluorophenyl)phenol and Related Compounds
Disclaimer: Specific health and safety data for 2-(2,4-Difluorophenyl)phenol is limited in publicly available literature and safety data sheets. This guide has been constructed using data from the closely related and well-documented compound, 2,4-Difluorophenol , and the parent compound, Phenol . The information provided should be used as a precautionary reference. Researchers, scientists, and drug development professionals are advised to conduct a thorough risk assessment specific to their handling and use of 2-(2,4-Difluorophenyl)phenol.
Chemical Identification and Physical Properties
2-(2,4-Difluorophenyl)phenol belongs to the class of halogenated biphenylols. While specific experimental data for this compound is scarce, the properties of the related compound, 2,4-Difluorophenol, are well-documented and provide a basis for precautionary handling.
| Property | 2,4-Difluorophenol |
| Molecular Formula | C₆H₄F₂O[1] |
| Molecular Weight | 130.09 g/mol [1] |
| CAS Number | 367-27-1[1] |
| Appearance | Yellow-green solid or liquid that melts upon moderate heating. |
| Boiling Point | 52-53 °C at 19 mmHg |
| Melting Point | 22.4 °C |
| Density | 1.362 g/mL at 25 °C |
Hazard Identification and GHS Classification
Based on aggregated data for 2,4-Difluorophenol, the compound is classified as hazardous.[1][2] The Globally Harmonized System (GHS) classification indicates significant health risks.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
Hazard Pictograms:
Toxicological Summary
Phenolic compounds are known for their systemic toxicity and ability to be rapidly absorbed through the skin.[4] Phenol itself is a protoplasmic poison that denatures proteins, leading to cell death and necrosis.[4]
-
Acute Effects: Exposure to related phenolic compounds can cause severe skin burns, which may be painless at first due to a local anesthetic effect.[4] Inhalation can lead to respiratory tract irritation.[3] Ingestion can be fatal, with as little as 1 gram of phenol being lethal. Systemic effects can include nausea, vomiting, muscle weakness, and coma.
-
Chronic Effects: Prolonged or repeated exposure may affect the central nervous system, liver, and kidneys.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Anyone administering first aid should take precautions to avoid self-contamination.
| Exposure Route | First Aid Protocol |
| Skin Contact | Rapid decontamination is crucial. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. The use of polyethylene glycol (PEG 300 or 400) to wipe the affected area after initial water flushing is highly recommended. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 oz of milk or water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Fire-Fighting Measures
While related compounds may be combustible at high temperatures, they are not highly flammable.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
Spills should be handled with caution to prevent exposure and environmental contamination.
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Ensure adequate ventilation.[6]
-
Containment and Cleanup: For small spills, absorb with an inert material such as vermiculite, sand, or earth, and place in a suitable, sealed container for disposal. Do not allow the substance to enter drains or waterways.[6]
Workflow for Handling a Chemical Spill```dot
Caption: Decision tree for selecting appropriate PPE.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with federal, state, and local environmental control regulations. [5]Do not dispose of down the drain or in regular trash. [7]The preferred method of disposal is incineration at a licensed chemical disposal facility.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.
Experimental Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)
To determine the skin irritation potential of a novel compound like 2-(2,4-Difluorophenyl)phenol, an in vitro test using a Reconstructed Human Epidermis (RhE) model is a validated and ethical approach.
Objective: To assess the potential of the test chemical to cause skin irritation, measured by its effect on cell viability in an RhE model.
Methodology:
-
Preparation of the Test Chemical:
-
Accurately weigh the test chemical.
-
Based on its solubility, dissolve or suspend it in a suitable solvent (e.g., acetone, ethanol, or water) to create a stock solution. The final concentration applied to the tissue should be justified.
-
-
Tissue Culture:
-
Use a commercially available RhE tissue model (e.g., EpiDerm™, SkinEthic™ RHE).
-
Upon receipt, place the tissue inserts into a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
-
Application of the Test Chemical:
-
Remove the medium and replace it with fresh, pre-warmed medium.
-
Apply a sufficient amount (e.g., 25-50 µL) of the test chemical, negative control (solvent), and positive control (e.g., 5% Sodium Dodecyl Sulfate) to the surface of the RhE tissues.
-
Ensure even spreading over the tissue surface.
-
-
Incubation and Rinsing:
-
Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
After incubation, thoroughly rinse the tissues with a phosphate-buffered saline (PBS) solution to remove all residual test chemical.
-
-
Post-Incubation and Viability Assay:
-
Transfer the rinsed tissues to a new 6-well plate with fresh medium and incubate for an extended period (e.g., 42 hours).
-
After this post-incubation, transfer the tissues to a 24-well plate containing MTT solution (0.3 mg/mL) and incubate for 3 hours.
-
The viable cells in the tissue will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Extraction and Measurement:
-
After the MTT incubation, extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Shake the plate for at least 2 hours to ensure complete extraction.
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each tissue relative to the negative control.
-
Classification: If the mean cell viability is ≤ 50%, the chemical is classified as an irritant (Category 2). If the viability is > 50%, it is considered non-irritant.
-
Causality and Self-Validation:
-
Negative Control: The solvent-treated tissue establishes the baseline (100%) viability, ensuring the solvent itself is not causing toxicity.
-
Positive Control: The SDS-treated tissue validates the assay system's responsiveness, confirming that a known irritant produces the expected decrease in viability.
-
Replicates: Using triplicate tissues for each condition ensures the reproducibility and statistical significance of the results.
References
-
ChemUniverse. (n.d.). 4-(2,4-DIFLUOROPHENYL)PHENOL. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Phenol. Retrieved from [Link]
-
precisionFDA. (n.d.). 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]
-
Exon, J. H., Bussiere, J. L., & Mather, G. G. (1990). Toxicologic, pathologic, and immunotoxic effects of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 30(4), 247-259. Retrieved from [Link]
-
Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]
-
Spiller, H. A., & Badillo, V. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Thermal Stability of Fluorinated Phenols for Pharmaceutical Development
Abstract
Fluorinated phenols are a cornerstone of modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs). Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, can enhance metabolic stability, binding affinity, and lipophilicity. However, these same properties significantly influence the compound's thermal stability, a critical quality attribute that impacts every stage of drug development, from synthesis and purification to formulation, packaging, and storage. This guide provides an in-depth analysis of the factors governing the thermal stability of fluorinated phenols, outlines robust methodologies for its assessment, and discusses the practical implications for drug development professionals.
The Physicochemical Basis of Thermal Stability in Fluorinated Phenols
Understanding the thermal stability of a fluorinated phenol begins at the molecular level. The introduction of fluorine to the phenolic ring alters bond energies, molecular orbitals, and intermolecular forces, creating a unique stability profile compared to non-fluorinated analogues.
2.1 The Role of the Carbon-Fluorine (C-F) Bond
The C-F bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. This inherent strength contributes significantly to the overall thermal robustness of the molecule. The high electronegativity of fluorine also induces a strong polarization of the C-F bond, which has cascading effects on the entire aromatic system.
2.2 Intramolecular and Intermolecular Interactions
Fluorine's influence extends beyond the C-F bond itself. Its powerful electron-withdrawing inductive effect can increase the acidity of the phenolic hydroxyl group.[1] This increased polarity affects the molecule's ability to form hydrogen bonds. While fluorine can act as a weak hydrogen bond acceptor, its presence can also disrupt the traditional hydrogen-bonding networks seen in phenol, potentially altering melting points and boiling points.[1] The substitution pattern (i.e., the position and number of fluorine atoms) is critical, as it dictates the balance of inductive effects, resonance stabilization, and potential for intramolecular hydrogen bonding, all of which modulate thermal stability.
2.3 Impact of Substitution Patterns
The number and position of fluorine atoms on the phenol ring are determinant factors of thermal stability. Generally, increasing the degree of fluorination enhances thermal stability due to the cumulative strength of multiple C-F bonds.[2] For instance, pentafluorophenol is noted for its enhanced thermal stability compared to phenol.[2] The position of fluorine (ortho, meta, para) influences intramolecular hydrogen bonding and dipole moment, which in turn affects crystal lattice energy and, consequently, the energy required to induce thermal decomposition.
Caption: Key physicochemical factors influencing the thermal stability of fluorinated phenols.
Core Methodologies for Assessing Thermal Stability
Precise and accurate characterization of thermal stability requires specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed in the pharmaceutical industry for this purpose.[3][4]
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is the most direct method for determining the temperature at which a compound begins to decompose.
3.1.1 TGA Experimental Protocol
-
Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate for a fluorinated phenol API.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated phenol sample into a clean, tared TGA pan (platinum or alumina pans are common).[6][7] Ensure an even distribution of the sample at the bottom of the pan.
-
Instrument Setup:
-
Method Programming:
-
Equilibration: Set an initial equilibration step at a temperature below the compound's melting point (e.g., 30°C) for several minutes to ensure thermal uniformity.
-
Heating Ramp: Program a linear heating ramp. A rate of 10°C/min is standard for pharmaceutical screening as it provides a good balance between resolution and analysis time.[8] The temperature range should extend well beyond the expected decomposition, typically from room temperature to 600-1000°C.[3]
-
-
Data Acquisition: Initiate the run. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The Tonset is determined as the temperature at which a significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).[9]
-
-
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides information on melting points, phase transitions, and the energy released (exotherm) or absorbed (endotherm) during decomposition.[11] A sharp decomposition exotherm following a melting endotherm is a critical safety indicator, suggesting a potential for a thermal runaway reaction.
3.2.1 DSC Experimental Protocol
-
Objective: To determine the melting point (Tm) and identify any exothermic or endothermic events associated with the decomposition of a fluorinated phenol API.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a DSC pan (aluminum is common).[4] Hermetically seal the pan to contain any evolved gases during the initial phase of the experiment.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Method Programming:
-
Equilibration: Set an initial equilibration step at a temperature well below the melting point (e.g., 25°C).
-
Heating Ramp: Program a linear heating ramp, typically 10°C/min, consistent with the TGA experiment for direct comparison.
-
-
Data Acquisition: Initiate the run, recording the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Observe any sharp exothermic peaks at higher temperatures, which indicate decomposition. The onset temperature and peak maximum of this exotherm are key parameters.
-
-
Caption: A typical experimental workflow for TGA and DSC analysis of a fluorinated phenol.
Structure-Stability Relationships: A Data-Driven Analysis
While a comprehensive database is beyond the scope of this guide, the following table summarizes representative thermal properties for phenol and a highly fluorinated derivative to illustrate the impact of fluorination.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Stability Notes |
| Phenol | C₆H₅OH | 40.5 | 181.7 | When heated, can produce flammable vapors.[12] Corrosive.[13] |
| Pentafluorophenol | C₆F₅OH | 32-36[14][15] | 143 - 145.6[14][15] | Exhibits enhanced thermal stability due to extensive fluorination.[2] Stable under normal storage conditions.[16] |
Note: Decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere) and are best reported as TGA onset values from specific analyses rather than fixed literature values.
The data clearly shows that while the boiling point of pentafluorophenol is lower than phenol (likely due to disrupted hydrogen bonding), its general chemical and thermal stability is enhanced.[1][2] This is a common trade-off observed with fluorinated compounds.
Implications in Drug Development & Manufacturing
The thermal stability of a fluorinated phenol API is not an academic curiosity; it has profound, practical consequences.
-
API Processing: Processes like drying, milling, and granulation introduce thermal and mechanical stress. An API with low thermal stability may degrade, leading to the formation of impurities that could be toxic or reduce efficacy.
-
Formulation: Advanced formulation techniques such as hot-melt extrusion are predicated on the thermal stability of the API and excipients. A thermally labile compound cannot be processed using such methods. DSC is critical for detecting potential incompatibilities between the API and excipients that might lower the overall stability of the drug product.
-
Storage and Shelf-Life: The decomposition temperature is a key input for accelerated stability studies (ICH Q1A). These studies help predict the shelf-life of the drug product under various storage conditions (e.g., refrigerated, room temperature). Unforeseen instability can lead to costly product recalls and reformulation efforts.
-
Safety: The most critical concern is safety. Thermal decomposition can be highly energetic, and in a contained environment, a rapid release of gas can lead to a pressure build-up and explosion.[12] Furthermore, the decomposition of fluorinated compounds can release toxic and corrosive gases like hydrogen fluoride (HF).[17] Therefore, a thorough understanding of thermal behavior is essential for defining safe operating limits during manufacturing.
Conclusion
For researchers and professionals in drug development, a comprehensive characterization of the thermal stability of fluorinated phenols is non-negotiable. It is a foundational parameter that ensures the safety, quality, and efficacy of the final pharmaceutical product. By leveraging core analytical techniques like TGA and DSC and understanding the underlying physicochemical principles, scientists can anticipate challenges, optimize processes, and make informed decisions throughout the development lifecycle. This proactive approach mitigates risks associated with manufacturing, storage, and regulatory compliance, ultimately accelerating the delivery of safe and effective medicines to patients.
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The Enigma of the C-F Bond: A Technical Guide to the Natural Occurrence of Fluorinated Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-fluorine bond is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, prized for the unique physicochemical properties it imparts. Yet, in the vast chemical lexicon of nature, this bond is conspicuously rare. This technical guide addresses the natural occurrence of fluorinated organic compounds, a topic of significant interest to researchers seeking novel biocatalysts and bio-inspired synthetic strategies. While the initial inquiry focuses on fluorinated phenolic compounds, a thorough review of the scientific literature reveals a critical finding: there are no known examples of naturally occurring fluorinated phenolic compounds. This guide, therefore, pivots to provide a comprehensive overview of the scarce, yet fascinating, world of bona fide natural organofluorines. We will delve into the discovery, biosynthesis, and ecological significance of the few known aliphatic fluorinated natural products, primarily fluoroacetate and 4-fluorothreonine. Central to this discussion is the "fluorinase," the only enzyme known to catalyze the formation of a C-F bond, a discovery that has opened a new frontier in biotechnology. This guide will provide an in-depth exploration of the enzymatic machinery, proposed biosynthetic pathways, and the profound evolutionary questions raised by nature's apparent reticence to employ the most electronegative element in its phenolic scaffolds.
Introduction: The Fluorine Paradox
Fluorine is the 13th most abundant element in the Earth's crust, yet its representation in the biosphere is remarkably limited.[1][2] This "fluorine paradox" stems from the element's chemical properties. While fluoride minerals are plentiful, the high solvation energy of the fluoride ion in water renders it a poor nucleophile, and its high redox potential precludes the oxidative incorporation mechanisms used for other halogens like chlorine and bromine. Consequently, nature has largely eschewed fluorine in its metabolic pathways.
This is in stark contrast to the synthetic world, where organofluorine chemistry has flourished. Approximately 20-25% of all pharmaceuticals on the market contain fluorine, leveraging its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] This disparity between nature's scarcity and synthetic chemistry's utility fuels the scientific drive to understand the rare instances of biological fluorination.
The Known Natural Organofluorines: A Class of Aliphatic Compounds
Decades of natural product discovery have unearthed only a handful of naturally occurring organofluorine compounds.[1][2][3] Notably, all confirmed examples are aliphatic, with no evidence of naturally produced fluorinated aromatic or phenolic structures. The primary and most studied examples are fluoroacetate and 4-fluorothreonine.
Fluoroacetate: A Potent Plant Defense
Fluoroacetate (FCH₂COOH) is the most well-known natural organofluorine, notorious for its high toxicity.[2] It functions as a potent metabolic poison by inhibiting the citric acid cycle.[4]
-
Natural Sources: Fluoroacetate has been identified in over 40 plant species across Australia, Africa, and South America.[4] Notable examples include plants from the genera Gastrolobium (poison peas) in Australia and Dichapetalum in Africa.[4] These plants produce fluoroacetate as a powerful defense mechanism against herbivores.[4]
-
Ecological Significance: The production of fluoroacetate has led to a fascinating evolutionary arms race. Native herbivores in regions with fluoroacetate-producing plants have evolved varying degrees of tolerance to the toxin, whereas introduced species remain highly susceptible.[4]
4-Fluorothreonine: A Bacterial Antimetabolite
In 1986, the bacterium Streptomyces cattleya was identified as a producer of both fluoroacetate and a novel fluorinated amino acid, 4-fluorothreonine.[2][5]
-
Source Organism: Streptomyces cattleya, a soil-dwelling bacterium, is the primary organism studied for its ability to biosynthesize organofluorines.[5][6][7] The production of these compounds is typically observed when the culture medium is supplemented with fluoride ions.[5]
-
Biological Activity: 4-fluorothreonine exhibits antibiotic properties, functioning as an antimetabolite.[5]
The discovery of these compounds in S. cattleya provided the crucial biological system needed to unravel the enzymatic basis of C-F bond formation.
The Enzymology of Biological Fluorination: The Fluorinase Enzyme
The biosynthesis of fluoroacetate and 4-fluorothreonine in S. cattleya hinges on a unique enzyme: 5'-deoxy-5'-fluoroadenosine (5'-FDA) synthase , commonly known as the fluorinase .[2] This enzyme is, to date, the only one known to catalyze the formation of a carbon-fluorine bond in nature.
The Fluorinase Reaction Mechanism
The fluorinase catalyzes a nucleophilic substitution (SN2) reaction, where a fluoride ion attacks the C-5' position of S-adenosyl-L-methionine (SAM), displacing L-methionine to form 5'-fluoro-5'-deoxyadenosine (5'-FDA).[8]
The enzyme's active site creates a desolvated environment, enhancing the nucleophilicity of the fluoride ion and facilitating the attack on SAM.[9] 5'-FDA is the first committed intermediate in the biosynthetic pathway of fluorinated metabolites in S. cattleya.[8]
Biosynthetic Pathway of Fluorometabolites in Streptomyces cattleya
Following the formation of 5'-FDA by the fluorinase, a multi-step enzymatic cascade leads to the production of fluoroacetate and 4-fluorothreonine. A key intermediate in this pathway is fluoroacetaldehyde.[6][10]
-
Formation of 5'-FDA: As described, the fluorinase enzyme catalyzes the reaction between SAM and a fluoride ion.
-
Conversion to Fluoroacetaldehyde: 5'-FDA is then acted upon by a purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release adenine and form 5-fluoro-5-deoxy-D-ribose. This intermediate is subsequently converted to fluoroacetaldehyde.
-
Branch Point to Final Products: Fluoroacetaldehyde serves as a crucial branch point.[6][10]
The Absence of Natural Fluorinated Phenols: A Scientific Perspective
The central question of why nature has not produced fluorinated phenolic compounds is multifaceted. While a definitive answer remains elusive, we can infer several contributing factors based on established biochemical principles:
-
Mechanism of Fluorination: The only known enzymatic mechanism for C-F bond formation is nucleophilic attack on an aliphatic carbon (the C-5' of SAM).[8] Aromatic fluorination, by contrast, typically proceeds via electrophilic mechanisms, which are biochemically challenging for fluorine due to its high electronegativity and the difficulty of generating a biological "F+" equivalent.
-
Substrate Specificity: The fluorinase enzyme from S. cattleya exhibits strict substrate specificity for SAM.[8] Evolving an enzyme to recognize a phenolic substrate and catalyze a nucleophilic aromatic substitution (SNAr) with fluoride would require overcoming significant energetic barriers, as the aromatic ring is electron-rich and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.
-
Bioavailability of Fluoride: While abundant in the Earth's crust, the concentration of bioavailable fluoride in most environments is low. This may have limited the evolutionary pressure to develop complex fluorine-based biochemistry.
Methodologies for the Study of Natural Organofluorines
The investigation of rare natural products like organofluorines requires specialized analytical and biochemical protocols.
Protocol: Isolation and Detection of Fluorometabolites from Streptomyces Culture
This protocol provides a generalized workflow for the extraction and analysis of fluorometabolites from a fluoride-supplemented culture of S. cattleya.
Step 1: Culturing
-
Inoculate a suitable production medium (e.g., a chemically defined medium) with S. cattleya.
-
Supplement the medium with a source of fluoride, typically 2-5 mM Sodium Fluoride (NaF).
-
Incubate the culture for an extended period (e.g., 14-28 days) to allow for the accumulation of secondary metabolites.[1]
Step 2: Extraction
-
Separate the mycelium from the culture broth by centrifugation.
-
The fluorometabolites (fluoroacetate and 4-fluorothreonine) are typically found in the supernatant.
-
Lyophilize the supernatant to concentrate the metabolites.
-
Resuspend the lyophilized powder in a minimal volume of deuterated water (D₂O) for NMR analysis or a suitable buffer for chromatographic separation.
Step 3: Analysis
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct and unambiguous method for detecting and quantifying fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a distinct signal for each unique fluorine environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) can be used to separate and identify the fluorometabolites by comparing their retention times and mass-to-charge ratios with authentic standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like fluoroacetate, derivatization (e.g., to form a methyl ester) followed by GC-MS analysis is a highly sensitive detection method.
Analytical Techniques for Organofluorine Analysis
The table below summarizes key analytical methods used in the study of organofluorine compounds.
| Technique | Principle | Application in Natural Products Research |
| ¹⁹F NMR | Measures the resonance of the ¹⁹F nucleus in a magnetic field. | Unambiguous detection and quantification of fluorinated metabolites in complex mixtures (e.g., culture extracts).[1] |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass spectrometry. | High-sensitivity detection and identification of known fluorometabolites; screening for novel compounds. |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass. | Analysis of volatile organofluorines like fluoroacetate, often requiring derivatization. |
| Combustion Ion Chromatography (CIC) | The sample is combusted, converting organic fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography. | Measures total organic fluorine (TOF) content in a sample, useful for mass balance analysis. |
Future Perspectives and Conclusion
The study of naturally occurring fluorinated compounds, while focused on a very small number of molecules, holds immense potential for the fields of biocatalysis and synthetic biology. The absence of fluorinated phenols in nature underscores the unique and challenging chemistry of C-F bond formation on aromatic systems.
Key areas for future research include:
-
Discovery of New Fluorinases: Screening diverse microbial genomes may lead to the discovery of novel fluorinase enzymes with different substrate specificities, potentially opening the door to the biosynthesis of new fluorinated compounds.
-
Enzyme Engineering: Directed evolution and rational design of the known fluorinase could expand its substrate scope, perhaps one day enabling the enzymatic fluorination of aromatic precursors.[2][7]
-
Pathway Engineering: Heterologous expression of the fluorometabolite biosynthetic pathway in tractable host organisms could enable the sustainable production of these and other novel fluorinated molecules.[2]
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Cobb, S. L., et al. (2004). Biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. Incorporation of oxygen-18 from [2-2H,2-18O]-glycerol and the role of serine metabolites in fluoroacetaldehyde biosynthesis. Organic & Biomolecular Chemistry, 2(21), 3085-3091. [Link]
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Dong, C., et al. (2004). Crystal structure and mechanism of a bacterial fluorinating enzyme. Nature, 427(6974), 561-565. [Link]
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Methodological & Application
Application Note: Synthesis of 2-(2,4-Difluorophenyl)phenol via Diazonium Salt Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(2,4-difluorophenyl)phenol, a valuable biaryl compound, starting from 2,4-difluoroaniline. Biaryl phenols are crucial structural motifs in medicinal chemistry, organocatalysis, and materials science.[1][2][3] The described protocol employs a two-step, one-pot procedure involving the initial diazotization of 2,4-difluoroaniline to form a reactive diazonium salt intermediate, followed by a Gomberg-Bachmann-type radical arylation of phenol. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanisms, critical safety considerations for handling diazonium intermediates, and a guide for troubleshooting.
Introduction and Scientific Rationale
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry. The target molecule, 2-(2,4-difluorophenyl)phenol, combines a fluorinated aromatic ring with a phenol moiety, making it a precursor for developing novel pharmaceuticals and advanced materials. The chosen synthetic strategy leverages the transformation of a primary aromatic amine into a highly versatile diazonium salt intermediate.[4]
The overall transformation proceeds in two key stages:
-
Diazotization: 2,4-difluoroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[5] This converts the amine group into a diazonium salt (-N₂⁺), an excellent leaving group.
-
Aryl-Aryl Coupling: The resulting 2,4-difluorobenzenediazonium salt is then coupled with phenol. This reaction, a variation of the Gomberg-Bachmann reaction, proceeds through a radical-mediated pathway.[6][7] The diazonium salt decomposes to form a highly reactive 2,4-difluorophenyl radical, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.
The hydroxyl group of phenol is an ortho, para-directing activator. Consequently, this reaction is expected to yield a mixture of the desired ortho-substituted product (2-(2,4-difluorophenyl)phenol) and the isomeric para-substituted byproduct (4-(2,4-difluorophenyl)phenol). The protocol, therefore, includes a robust purification step using column chromatography to isolate the target ortho-isomer.
Reaction Pathway and Mechanism
Part A: Diazotization of 2,4-Difluoroaniline
The reaction is initiated by the protonation of nitrous acid (formed from NaNO₂ and HCl) to form a nitrosonium ion (N≡O⁺).[8] This potent electrophile is then attacked by the nucleophilic nitrogen atom of 2,4-difluoroaniline. A series of proton transfers and the eventual elimination of a water molecule yield the 2,4-difluorobenzenediazonium ion.[5][9] Maintaining a temperature between 0–5 °C is critical, as diazonium salts are thermally unstable and can decompose prematurely or violently at higher temperatures.[10][11]
Part B: Gomberg-Bachmann Arylation
Under basic or neutral conditions, the diazonium salt undergoes homolytic cleavage, releasing nitrogen gas (N₂) and generating a 2,4-difluorophenyl radical (Ar•). This radical subsequently attacks the phenol ring. Due to the directing effect of the hydroxyl group, the attack occurs at the ortho and para positions, leading to the formation of isomeric products.
Below is a simplified workflow of the entire synthetic process.
Caption: Overall workflow for the synthesis of 2-(2,4-Difluorophenyl)phenol.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 2.58 g | 20.0 | Sigma-Aldrich |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 5.0 mL | ~60.0 | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.45 g | 21.0 | Acros Organics |
| Phenol | C₆H₆O | 94.11 | 5.65 g | 60.0 | J.T. Baker |
| Sodium Hydroxide | NaOH | 40.00 | 2.40 g | 60.0 | EMD Millipore |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 250 mL | - | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Alfa Aesar |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | ~100 g | - | Sorbent Tech. |
| Hexane / Ethyl Acetate | - | - | As needed | - | Pharmco |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house |
!!! CRITICAL SAFETY WARNING !!!
Diazonium salts are high-energy compounds that can be thermally unstable and explosive, especially in a dry, solid state.[12][13] NEVER attempt to isolate the diazonium salt intermediate. It must be prepared and used immediately in solution at low temperatures (0–5 °C).[10] Ensure a blast shield is in place during the reaction. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Step-by-Step Procedure
Part 1: Diazotization
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2,4-difluoroaniline (2.58 g, 20.0 mmol) and deionized water (25 mL).
-
Carefully add concentrated hydrochloric acid (5.0 mL, ~60 mmol) to the stirred suspension. Stir until a clear solution of the aniline salt is formed.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol) in cold deionized water (10 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the cold aniline salt solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 30 minutes at 0–5 °C.
-
(Optional but recommended) Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black). If the test is negative, add a few more drops of the nitrite solution. Then, quench any excess nitrous acid with a small amount of sulfamic acid until the starch-iodide test is negative.
Part 2: Gomberg-Bachmann Coupling
-
In a separate 500 mL flask, dissolve phenol (5.65 g, 60.0 mmol) and sodium hydroxide (2.40 g, 60.0 mmol) in a mixture of diethyl ether (100 mL) and deionized water (50 mL). Stir vigorously to create an emulsion.
-
Cool the phenol solution to ~10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the vigorously stirred phenol solution over 30 minutes.
-
Observe for vigorous nitrogen gas evolution. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours or until gas evolution ceases. The mixture will likely turn dark brown or reddish.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Combine all organic layers and wash them sequentially with 1 M NaOH solution (2 x 50 mL) to remove excess phenol, followed by deionized water (50 mL), and finally with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude dark oil.
-
Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexane:EtOAc).
-
Collect fractions and monitor by TLC. The para-isomer typically has a higher Rf than the desired ortho-isomer.
-
Combine the fractions containing the pure ortho-product and remove the solvent in vacuo to obtain 2-(2,4-difluorophenyl)phenol as a pale oil or low-melting solid.
Safety and Hazard Management
Safe handling of the reagents and intermediates in this synthesis is paramount. A thorough risk assessment must be conducted before commencing any work.
| Substance | Key Hazards | Handling Precautions |
| 2,4-Difluoroaniline | Toxic, Irritant, Mutagenic | Handle in a fume hood. Avoid inhalation and skin contact. |
| Sodium Nitrite | Strong Oxidizer , Toxic if Swallowed | Keep away from combustible materials and acids.[15][16] Store in a cool, dry place. |
| Hydrochloric Acid | Corrosive, Causes Severe Burns | Wear acid-resistant gloves and eye protection. Handle in a fume hood. |
| Phenol | Toxic, Corrosive, Readily Absorbed Through Skin | Wear appropriate gloves (e.g., butyl rubber). Avoid all contact with skin. |
| Diazonium Salts | Thermally Unstable, Potentially Explosive | CRITICAL: Use immediately in cold solution.[10][11][12] Do not isolate. Use a blast shield. |
| Diethyl Ether | Extremely Flammable, Peroxide Former | Use in a well-ventilated area away from ignition sources. Check for peroxides before use. |
Waste Disposal: Unreacted diazonium salts should be quenched before disposal by adding an aqueous solution of a reducing agent like hypophosphorous acid (H₃PO₂) or sodium sulfite.[10][12] All organic and aqueous waste must be disposed of according to institutional guidelines.
Characterization of 2-(2,4-Difluorophenyl)phenol
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the aromatic region (~6.8-7.5 ppm) due to H-H and H-F coupling. A broad singlet for the phenolic -OH (~5.0-6.0 ppm, exchangeable with D₂O). |
| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic carbons will appear as doublets or triplets due to C-F coupling. Key signals expected for C-OH, C-F, and the biaryl C-C bond. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals for the two non-equivalent fluorine atoms. |
| IR (thin film, cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 208.05. |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Diazonium salt decomposed (temp too high).2. Incomplete diazotization.3. Inefficient coupling reaction. | 1. Strictly maintain temperature at 0–5 °C during diazotization.[10]2. Ensure a slight excess of NaNO₂ and sufficient acid. Test with starch-iodide paper.[17]3. Ensure vigorous stirring during the two-phase coupling step. A phase-transfer catalyst can sometimes improve yields.[18] |
| Formation of Dark Tarry Material | Side reactions of the highly reactive aryl cation or radical intermediates. | Ensure slow, controlled addition of the diazonium salt to the phenol solution. Use a slight excess of the phenol trapping agent. |
| Difficult Isomer Separation | Ortho and para isomers have similar polarity. | Use a high-efficiency silica gel and a shallow solvent gradient during column chromatography. Multiple columns may be necessary. |
| Reaction Fails to Initiate | Poor quality of sodium nitrite. | Use a fresh, unopened bottle of sodium nitrite. Old reagent can degrade. |
Conclusion
The protocol detailed in this application note presents a reliable method for the synthesis of 2-(2,4-difluorophenyl)phenol from 2,4-difluoroaniline. While the Gomberg-Bachmann coupling presents challenges in terms of yield and regioselectivity, careful control of reaction parameters, particularly temperature, allows for the successful formation of the target biaryl. The paramount importance of safety protocols for handling diazonium intermediates cannot be overstated. This guide provides researchers with the foundational knowledge and practical steps to confidently perform this synthesis and isolate the desired product.
References
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- BYJU'S. Diazotization Reaction Mechanism.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- Process Safety and Environmental Protection. (2015). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. The diazotization process.
- Slideshare. Diazotisation and coupling reaction.
- Benchchem. Technical Support Center: Synthesis of 2,4-Difluorophenol.
- Benchchem. Spectroscopic Profile of 2,4-Difluorophenol: A Technical Guide.
- Benchchem. strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis.
- Royal Society of Chemistry. (2012). New way to make 2-arylphenols – used in sensors and biologically active substances.
- ACS Publications. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols.
- New Jersey Department of Health. Sodium nitrite - Hazardous Substance Fact Sheet.
- Columbus Chemical Industries, Inc. Sodium Nitrite GR ACS - 5257 - SAFETY DATA SHEET.
- Nacl. (2025). What are the safety precautions when handling Sodium Nitrite?.
- NOAA. Diazonium Salts - CAMEO Chemicals.
- LookChem. Synthesis of Diflunisal.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Google Patents. US4225730A - Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid.
- Wikipedia. Gomberg–Bachmann reaction.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium nitrite.
- Wikipedia. Gomberg–Bachmann reaction, named for the Russian-American chemist.
- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- ResearchGate. (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....
- chemeurope.com. Gomberg-Bachmann reaction.
- ALL ABOUT CHEMISTRY. (2020). Gomberg-Bachmann-Graebe-Ullmann Reaction.
- PrepChem.com. Synthesis of 2,4-difluorobiphenyl.
- Organic Chemistry Portal. Diazotisation.
- Organic Syntheses. Organic Syntheses Procedure.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2,4-Difluorophenyl)phenol
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl compounds. We provide an in-depth exploration of the palladium-catalyzed synthesis of 2-(2,4-Difluorophenyl)phenol, a key structural motif in various high-value chemical entities. This document moves beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura and Negishi cross-coupling reactions, as well as emerging direct C-H arylation strategies. By understanding the causality behind ligand selection, base choice, and reaction conditions, researchers can troubleshoot and optimize these powerful transformations. Detailed, field-tested protocols, comparative data tables, and workflow visualizations are included to facilitate the reliable and efficient synthesis of this important biaryl phenol.
Introduction: The Significance of the Biaryl Phenol Moiety
The 2-(Aryl)phenol scaffold is a privileged structure in medicinal chemistry and materials science. The specific target of this guide, 2-(2,4-Difluorophenyl)phenol, incorporates a difluorophenyl ring, which can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The synthesis of such unsymmetrical biaryls has been revolutionized by palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions.[3][4]
This document details the primary synthetic methodologies for accessing this target, focusing on the robust and versatile Suzuki-Miyaura and Negishi couplings. We will also explore the atom-economical approach of direct C-H arylation, providing a forward-looking perspective on modern synthetic strategies.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions for biaryl synthesis proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
This fundamental cycle provides the framework for understanding how variables like ligands, substrates, and bases influence the reaction's efficiency.
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
Synthetic Strategy I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2][3] For the synthesis of 2-(2,4-Difluorophenyl)phenol, two primary retrosynthetic disconnections are logical.
-
Route A: Coupling of a 2-halophenol derivative with 2,4-difluorophenylboronic acid.
-
Route B: Coupling of a (2-methoxyphenyl)boronic acid with a 1-halo-2,4-difluorobenzene, followed by demethylation.
Route A is often more direct. The phenolic hydroxyl group can be acidic, interfering with the basic conditions. Therefore, it is common to protect it, for instance as a methyl ether (anisole), and deprotect it in a final step.
Experimental Protocol: Suzuki Coupling (Route A, Protected)
This protocol details the coupling of 2-bromoanisole with 2,4-difluorophenylboronic acid, followed by deprotection.
Caption: Experimental workflow for a two-step Suzuki synthesis.
Part 1: Coupling Reaction
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-difluorophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the ligand if required.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Substrate Addition: Add 2-bromoanisole (1.0 equiv.) followed by a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 2-(2,4-difluorophenyl)anisole.
Part 2: Demethylation
-
Setup: Dissolve the purified 2-(2,4-difluorophenyl)anisole in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (BBr₃, ~1.5 equiv., typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Purification: Carefully quench the reaction by slowly adding water at 0 °C. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the final product, 2-(2,4-Difluorophenyl)phenol.
| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require a phosphine ligand to form the active catalyst.[7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For challenging couplings (e.g., with aryl chlorides), bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[5] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often aids in dissolving the inorganic base and boronic acid. Anhydrous conditions may be required for sensitive substrates. |
Synthetic Strategy II: The Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with broader functional group tolerance compared to other methods.[8][9] The organozinc reagent is typically prepared in situ from the corresponding aryl halide.
Experimental Protocol: Negishi Coupling
This protocol describes the coupling of 2-bromoanisole with an in situ-generated difluorophenylzinc reagent.
-
Organozinc Formation: In a flame-dried Schlenk flask under argon, add activated zinc dust (~1.5 equiv.). Add a solution of 1-bromo-2,4-difluorobenzene (1.3 equiv.) in anhydrous THF. Gentle heating or a few crystals of iodine may be needed to initiate the insertion. Stir until the aryl halide is consumed (monitored by GC-MS).
-
Coupling Reaction Setup: In a separate Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and 2-bromoanisole (1.0 equiv.) in anhydrous THF.
-
Transmetalation & Coupling: Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Deprotection: The resulting 2-(2,4-difluorophenyl)anisole is deprotected as described in the Suzuki protocol.
Synthetic Strategy III: Direct C-H Arylation
Direct C-H arylation is an emerging strategy that avoids the pre-functionalization step of creating an organometallic reagent (boronic acid or organozinc).[10] In this approach, a C-H bond on one of the aromatic partners is directly coupled with the aryl halide. For this target, one could envision coupling phenol or anisole directly with 1-bromo-2,4-difluorobenzene.
Sources
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Application Notes and Protocols for Suzuki Coupling of 2,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,4-Difluorophenyl Moiety
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The 2,4-difluorophenyl motif, in particular, is a privileged structure found in numerous pharmaceuticals and advanced materials. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making 2,4-difluorophenylboronic acid a critical building block in drug discovery.[1][3] Its role as an intermediate in the synthesis of drugs like Diflunisal underscores its practical importance.[4] The Suzuki-Miyaura cross-coupling reaction is a premier method for introducing this moiety, offering a versatile and high-yielding pathway to construct carbon-carbon bonds.[5][6]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid. As a Senior Application Scientist, this document synthesizes established mechanistic understanding with practical, field-proven strategies to navigate the unique challenges posed by this electron-deficient substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The cycle begins with an active Pd(0) species which undergoes oxidative addition to an organic halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, a step that requires activation by a base.[9] Finally, reductive elimination from the Pd(II) intermediate forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenge: Protodeboronation of 2,4-Difluorophenylboronic Acid
A significant challenge when working with electron-deficient boronic acids like 2,4-difluorophenylboronic acid is their increased susceptibility to protodeboronation.[11] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively consuming the boronic acid and reducing the overall yield.[11] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring exacerbates this issue.
Strategies to mitigate protodeboronation are crucial for a successful coupling and include:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[12]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly suppress protodeboronation.[11][12]
-
Highly Active Catalysts: Catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[2] This often involves the use of specialized ligands.
-
Boronic Esters or Trifluoroborates: Conversion of the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can enhance stability and slowly release the active boronic acid under reaction conditions.[11][13]
Optimizing Reaction Conditions for Robust Coupling
The success of the Suzuki coupling with 2,4-difluorophenylboronic acid hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher activity and broader substrate scope, which is particularly important for challenging couplings.
-
Palladium Precatalysts: Air- and moisture-stable Pd(II) precatalysts are often preferred for their ease of handling and their ability to generate a highly active Pd(0) species in situ.[2][12]
-
Ligands: Electron-rich and sterically bulky phosphine ligands are highly effective for coupling fluorinated boronic acids.[2] Ligands such as SPhos and XPhos have demonstrated excellent performance by promoting the formation of the active monoligated Pd(0) complex required for efficient oxidative addition.[14][15]
The Role of the Base
The base plays a dual role in the Suzuki coupling: it facilitates the crucial transmetalation step and influences the rate of protodeboronation.[9][12] The choice of base is often interdependent with the solvent system.
| Base | Common Solvents | Characteristics & Considerations |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, DMF/H₂O, Toluene/Ethanol/H₂O | Moderately strong, widely used, and effective for a broad range of substrates.[1][16] |
| K₃PO₄ | THF/H₂O, Dioxane | A moderately strong base often effective for challenging couplings and can help minimize protodeboronation.[17] |
| Cs₂CO₃ | Dioxane, THF | A stronger base that can be effective when weaker bases fail, but may increase the risk of side reactions.[18] |
| KF | Dioxane | A milder base that is particularly useful when base-labile functional groups are present.[9] |
Solvent Systems
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Biphasic Systems: Mixtures like Dioxane/H₂O, THF/H₂O, or DMF/H₂O are very common.[7][16][19] The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Anhydrous Conditions: In cases where protodeboronation is severe, switching to anhydrous conditions can be beneficial.[12]
Temperature and Microwave Irradiation
Reaction temperatures typically range from 60-110 °C.[1][7] For challenging couplings, particularly with less reactive aryl chlorides, higher temperatures may be necessary.
Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times, often from hours to minutes.[20][21][22] This rapid heating can also improve yields by minimizing the time for side reactions like protodeboronation to occur.[23]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[12]
Protocol 1: General Suzuki Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of 2,4-difluorophenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., round-bottom flask or Schlenk tube)
-
Magnetic stir bar and stir plate with heating
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][12]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted for rapid synthesis using a microwave reactor.
Materials:
-
Aryl halide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF and Water (1:1 v/v), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To the microwave reaction vial, add the aryl halide (0.5 mmol), 2,4-difluorophenylboronic acid (0.75 mmol), PdCl₂(dppf) (0.01-0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Add the degassed DMF/water solvent mixture (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvent; Impure reagents.[12] | Use a fresh, active catalyst/precatalyst. Ensure thorough degassing of solvents. Verify the purity of starting materials.[12] |
| Significant Protodeboronation | Base is too strong; Presence of excess water; Reaction is too slow.[11][12] | Switch to a milder base (e.g., K₃PO₄, KF). Use anhydrous solvents. Employ a more active catalyst/ligand system to increase reaction rate.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) source without efficient reduction.[10][12] | Ensure the reaction is run under a strictly inert atmosphere.[12] The presence of phosphine ligands often aids the reduction of Pd(II) to Pd(0).[10] |
| Stalled Reaction | Catalyst decomposition; Insoluble base. | Increase catalyst loading or use a more robust ligand. Ensure the base is finely powdered and stirring is vigorous, especially in biphasic reactions.[12] |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Buchwald, S. L., & Wolfe, J. P. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: A Deep Dive into the Role of 2,4-Difluorophenylboronic Acid. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
PubMed. (n.d.). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Retrieved from [Link]
-
Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Retrieved from [Link]
-
Inno-Pharmchem. (2025). The Role of 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ARKIVOC. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved from [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
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- 5. byjus.com [byjus.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2-(2,4-Difluorophenyl)phenol
Introduction: Strategic Modification of a Privileged Scaffold
2-(2,4-Difluorophenyl)phenol is a key structural motif in medicinal chemistry and materials science. The phenolic hydroxyl group, while crucial for the molecule's activity in many contexts, can also present challenges related to solubility, metabolic stability, and pharmacokinetic profiles. Derivatization of this hydroxyl group is a critical strategy to modulate these properties, enabling the development of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of established and effective protocols for the derivatization of the hydroxyl group of 2-(2,4-difluorophenyl)phenol, focusing on etherification, esterification, and silylation reactions. The methodologies presented are designed to be robust and reproducible, offering researchers a reliable toolkit for the targeted modification of this important scaffold.
I. Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is particularly well-suited for the O-alkylation of phenols. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonation of the phenol, acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Rationale for Reagent Selection
-
Base: For phenols, moderately strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient to generate the nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkyl halides. The use of sodium hydroxide (NaOH) is also a viable and cost-effective option.
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are ideal substrates as they are more susceptible to SN2 attack and less prone to elimination reactions.
-
Solvent: Polar aprotic solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), or acetone are commonly employed as they effectively solvate the cation of the base without deactivating the nucleophile.
Experimental Workflow: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
Protocol 1: O-Methylation using Methyl Iodide and Potassium Carbonate
This protocol describes a standard procedure for the methylation of 2-(2,4-difluorophenyl)phenol.
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-(2,4-Difluorophenyl)phenol | 1.0 g | 1.0 |
| Potassium Carbonate (K2CO3) | 1.33 g | 2.0 |
| Methyl Iodide (CH3I) | 0.43 mL | 1.5 |
| Acetonitrile (CH3CN) | 20 mL | - |
| Reaction Time | 6-12 hours | - |
| Temperature | Room Temperature | - |
| Expected Yield | >90% | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-difluorophenyl)phenol (1.0 g) and acetonitrile (20 mL).
-
Add potassium carbonate (1.33 g) to the suspension.
-
Add methyl iodide (0.43 mL) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(2,4-difluorophenyl)anisole.
II. Esterification: Modifying Phenols with Carboxylic Acids and Their Derivatives
Esterification of the phenolic hydroxyl group is another powerful strategy for derivatization. While direct esterification with carboxylic acids is often slow for phenols, reactions with more reactive acylating agents like acyl chlorides or the use of coupling agents provide efficient routes to the desired esters.
Steglich Esterification: A Mild and Efficient Approach
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols, including phenols, using a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under neutral conditions and is compatible with a wide range of functional groups.
Rationale for Reagent Selection
-
Coupling Agent (EDC): EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous work-up.
-
Catalyst (DMAP): DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are suitable for this reaction. Acetonitrile is a greener solvent alternative.
Experimental Workflow: Steglich Esterification
Caption: General workflow for the Steglich esterification.
Protocol 2: Acetylation using Acetic Acid, EDC, and DMAP
This protocol details the synthesis of 2-(2,4-difluorophenyl)phenyl acetate.
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-(2,4-Difluorophenyl)phenol | 1.0 g | 1.0 |
| Acetic Acid | 0.32 mL | 1.2 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.02 g | 1.2 |
| DMAP (4-Dimethylaminopyridine) | 60 mg | 0.1 |
| Acetonitrile | 20 mL | - |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
| Expected Yield | >85% | - |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve 2-(2,4-difluorophenyl)phenol (1.0 g), acetic acid (0.32 mL), and DMAP (60 mg) in acetonitrile (20 mL).
-
Add EDC (1.02 g) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(2,4-difluorophenyl)phenyl acetate.
III. Silylation: Protection and Volatilization
Silylation is a common method for protecting hydroxyl groups and increasing the volatility of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS). The resulting silyl ethers are generally stable under neutral conditions but can be easily cleaved under acidic or basic conditions.
Silylation with HMDS: A Mild and Selective Method
Hexamethyldisilazane (HMDS) is a widely used silylating agent that reacts with phenols to form trimethylsilyl (TMS) ethers. The reaction can be catalyzed by various reagents, with NaHSO4 on silica gel being a mild, efficient, and reusable catalyst. This method offers excellent selectivity for the silylation of phenols in the presence of other functional groups like amines and carboxylic acids.
Rationale for Reagent Selection
-
Silylating Agent (HMDS): HMDS is an effective and readily available silylating agent.
-
Catalyst (NaHSO4/SiO2): This solid-supported catalyst is easy to handle, non-toxic, and can be recycled. It promotes the reaction under mild and neutral conditions.
Experimental Workflow: Silylation with HMDS
Caption: General workflow for the silylation of phenols with HMDS.
Protocol 3: Trimethylsilylation using HMDS and NaHSO4/SiO2
This protocol provides a method for the preparation of the trimethylsilyl ether of 2-(2,4-difluorophenyl)phenol.
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-(2,4-Difluorophenyl)phenol | 1.0 g | 1.0 |
| Hexamethyldisilazane (HMDS) | 0.84 mL | 1.0 |
| NaHSO4/SiO2 | 0.2 g | - |
| Reaction Time | 10-30 minutes | - |
| Temperature | Room Temperature | - |
| Expected Yield | >95% | - |
Step-by-Step Methodology:
-
To a stirred solution of 2-(2,4-difluorophenyl)phenol (1.0 g) in a suitable solvent (e.g., dichloromethane, 10 mL) in a test tube or small flask, add NaHSO4/SiO2 (0.2 g).
-
Add HMDS (0.84 mL) and stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the specified time.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically fast and completed within minutes.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the trimethylsilyl ether derivative in high yield and purity.
IV. Analytical Characterization of Derivatives
The successful derivatization of 2-(2,4-difluorophenyl)phenol should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the derivatives. In 1H NMR, the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or silyl group are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the phenol (typically around 3200-3600 cm-1) and the appearance of new characteristic bands (e.g., C-O-C stretch for ethers, C=O stretch for esters) will confirm the derivatization.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivative and to study its fragmentation pattern, which can provide further structural confirmation. For silylated derivatives, GC-MS is a particularly powerful analytical tool.
Conclusion
The derivatization of the hydroxyl group of 2-(2,4-difluorophenyl)phenol is a versatile strategy for fine-tuning its physicochemical and biological properties. The protocols detailed in this guide for etherification, esterification, and silylation provide researchers with reliable and efficient methods to synthesize a diverse range of derivatives. The choice of a specific derivatization strategy will depend on the desired properties of the final compound and its intended application. Careful execution of these protocols and thorough analytical characterization will ensure the successful synthesis and validation of novel 2-(2,4-difluorophenyl)phenol derivatives for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
- Taylor & Francis Online. (n.d.). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.
- YouTube. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol.
- ResearchGate. (2007, January). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.
- Grokipedia. (n.d.). Steglich esterification.
- JoVE. (2018, August 14). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
- YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile.
- A solvent-reagent selection guide for Steglich-type esterific
Application Notes & Protocols: The Role of 2-(2,4-Difluorophenyl)phenol in Modern Medicinal Chemistry
Abstract
The 2-(2,4-difluorophenyl)phenol scaffold is a privileged pharmacophore in medicinal chemistry, most notably as a cornerstone in the architecture of potent triazole antifungal agents.[1][2] The strategic placement of fluorine atoms on the phenyl ring significantly modulates the electronic and metabolic properties of the molecule, enhancing binding affinity and improving pharmacokinetic profiles.[3] This document serves as a comprehensive technical guide for researchers, providing in-depth application notes on the significance of this chemical entity, detailed protocols for its synthesis via modern cross-coupling techniques, and its subsequent elaboration into advanced bioactive intermediates.
Introduction: The Significance of the Difluorophenyl Motif
Phenols are a recurring motif in a vast number of pharmaceutical drugs, prized for their ability to act as hydrogen bond donors and for their synthetic versatility.[4][5][6] When incorporated into a biaryl system, such as 2-(2,4-difluorophenyl)phenol, the resulting structure becomes a key building block for a range of therapeutic agents.[][8] The 2,4-difluoro substitution pattern is not arbitrary; it is a deliberate design element in many successful drugs, including the widely used antifungal agent fluconazole.
The fluorine atoms confer several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to an increased half-life and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites, thereby increasing the potency of the inhibitor.
-
Modulated Acidity: The electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, which can be critical for specific biological interactions or for subsequent synthetic transformations.
This guide will focus on the practical synthesis and application of 2-(2,4-difluorophenyl)phenol, presenting it as a versatile intermediate for drug discovery campaigns.
Synthetic Protocols: Palladium-Catalyzed Cross-Coupling
The construction of the biaryl C-C bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Negishi couplings are powerful methods for this transformation.[9][10] We present a robust protocol for the Suzuki coupling, which is often preferred due to the commercial availability and relative stability of the boronic acid coupling partners.[9][11]
Logical Workflow for Synthesis
The overall synthetic strategy involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid to form the desired biaryl phenol.
Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)phenol.
Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)phenol via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the title compound from 2-bromophenol and 2,4-difluorophenylboronic acid. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, which can be challenging for sterically hindered substrates.
Materials:
-
2-Bromophenol
-
2,4-Difluorophenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous, degassed solvents: 1,4-Dioxane and Water
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromophenol (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be thoroughly degassed to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2,4-difluorophenyl)phenol as a solid.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 2.5 mol% Pd₂(dba)₃ | Balances reaction efficiency with cost and ease of removal. |
| Ligand | XPhos (6.0 mol%) | Bulky, electron-rich ligand accelerates the catalytic cycle for hindered substrates.[9] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without degrading the boronic acid. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
| Yield | >85% (Post-purification) | Dependant on purity of reagents and strict adherence to inert conditions. |
Application in Antifungal Drug Discovery
The 2-(2,4-difluorophenyl) moiety is a hallmark of many azole antifungals.[1][12] These drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[13][14] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[2][15]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The lipophilic 2-(2,4-difluorophenyl) group helps anchor the drug molecule within the active site of the CYP51 enzyme, while a nitrogen atom from the triazole ring coordinates to the heme iron atom at the enzyme's core, effectively blocking its catalytic activity.[1][13] This leads to the accumulation of toxic sterol intermediates, further compromising the fungal cell.[13]
Caption: Mechanism of action for triazole antifungals targeting CYP51.
Protocol 2: Synthesis of a Key Epoxide Intermediate
Following the synthesis of 2-(2,4-difluorophenyl)phenol, a common next step towards azole antifungals is the construction of an oxirane (epoxide) side chain. This epoxide is then opened by 1,2,4-triazole to install the critical heterocycle. This protocol details the alkylation of the phenol followed by epoxidation.
Materials:
-
2-(2,4-Difluorophenyl)phenol (from Protocol 1)
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Part A: Alkylation of the Phenol
-
Setup: In a round-bottom flask, dissolve 2-(2,4-difluorophenyl)phenol (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). The base deprotonates the phenol, forming the more nucleophilic phenoxide.
-
Alkylating Agent: Add 1-bromo-3-chloropropane (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the alkylated intermediate.
Part B: Epoxidation
-
Setup: Dissolve the purified product from Part A (1.0 equiv) in dichloromethane (DCM).
-
Oxidant: Cool the solution in an ice bath to 0 °C. Add m-CPBA (1.2 equiv) portion-wise, maintaining the temperature below 5 °C. The peroxyacid is highly reactive and the reaction is exothermic.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Workup and Purification: Separate the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate. The resulting crude epoxide is often used in the next step without further purification, but can be purified by chromatography if necessary.
This epoxide is a versatile intermediate, ready for nucleophilic ring-opening with 1,2,4-triazole to complete the core structure of a fluconazole-type antifungal agent.
Conclusion and Future Outlook
2-(2,4-Difluorophenyl)phenol is more than just a chemical intermediate; it is a strategically designed molecular fragment that imparts desirable medicinal properties to a final drug product. The protocols provided herein offer reliable and scalable methods for its synthesis and subsequent functionalization. Understanding the rationale behind the synthetic choices and the mechanism of action of its derivatives empowers researchers to innovate. Future work may focus on developing novel derivatives with broader antifungal spectrums, overcoming emerging drug resistance, or exploring applications of this scaffold in other therapeutic areas such as anti-inflammatory or oncology research.
References
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Al-Aboodi, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health. Available at: [Link]
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Fothergill, A. W. (2015). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]
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Zhou, Y. J., et al. (1997). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. PubMed. Available at: [Link]
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Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
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Wang, Z., et al. (2021). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed Central. Available at: [Link]
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Allen, D., et al. (2015). Triazole antifungals: a review. PubMed. Available at: [Link]
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National Institutes of Health. 2,4-Difluorophenol | C6H4F2O | CID 123051. PubChem. Available at: [Link]
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Organic Chemistry Portal (2023). Negishi Coupling. Available at: [Link]
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Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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de la Torre, M. C., & Sierra, M. A. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
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Drelich, A. J., & Tunge, J. A. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]
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Wind, F., & Schmid, C. L. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PubMed Central. Available at: [Link]
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WIPO Patentscope (2005). WO/2005/095429 PHENOL DERIVATIVE, MEDICINAL COMPOSITION CONTAINING THE SAME, AND MEDICINAL USE THEREOF. Available at: [Link]
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IJCRT.org (2020). Phenol and its medical uses. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 2-(2,4-Difluorophenyl)phenol as a Novel Antifungal Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of 2-(2,4-Difluorophenyl)phenol as a potential antifungal agent. While the biphenyl scaffold is a known pharmacophore, and phenolic compounds exhibit broad antimicrobial properties, the specific antifungal profile of 2-(2,4-Difluorophenyl)phenol remains an area of active investigation. This guide outlines the hypothesized mechanism of action based on related chemical structures, provides detailed protocols for in vitro and in vivo evaluation, and establishes a framework for the systematic assessment of its therapeutic potential.
Introduction: Rationale for Investigation
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical entities with potent and broad-spectrum antifungal activity. Phenolic compounds are a well-established class of antimicrobials, known to disrupt microbial cell integrity and metabolic processes[1][2]. Furthermore, the incorporation of fluorine atoms into pharmacologically active molecules can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy[3][4].
The compound 2-(2,4-Difluorophenyl)phenol combines these key features: a phenolic hydroxyl group and a difluorinated phenyl ring. The 2,4-difluorophenyl moiety is a critical component of several highly successful azole antifungal drugs, where it contributes to potent inhibition of fungal cytochrome P450 enzymes[5][6]. We hypothesize that 2-(2,4-Difluorophenyl)phenol may exert its antifungal effects through a multi-faceted mechanism, primarily targeting the fungal cell membrane. This document provides the scientific rationale and detailed methodologies to test this hypothesis and fully characterize the compound's antifungal profile.
Postulated Mechanism of Action
Based on the known activities of phenolic compounds and fluorinated aromatics, the primary antifungal mechanism of 2-(2,4-Difluorophenyl)phenol is likely directed at the fungal cell membrane. This can be a multi-pronged attack involving:
-
Disruption of Membrane Integrity: As a lipophilic phenol, the compound is expected to intercalate into the fungal cell membrane's lipid bilayer. This insertion can disrupt membrane fluidity and integrity, leading to increased permeability and leakage of essential cytoplasmic contents, ultimately resulting in cell death[1][2].
-
Inhibition of Ergosterol Biosynthesis: The structural similarity of the 2,4-difluorophenyl group to the target of azole antifungals suggests a potential interaction with enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51)[5][6]. Inhibition of this pathway would deplete ergosterol, a vital component for fungal membrane structure and function, and lead to the accumulation of toxic sterol intermediates.
-
Induction of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of proteins, lipids, and nucleic acids, and triggering apoptotic pathways[1][7].
The following diagram illustrates the potential points of intervention for 2-(2,4-Difluorophenyl)phenol in a fungal cell.
Caption: Postulated multi-target mechanism of 2-(2,4-Difluorophenyl)phenol.
Experimental Protocols: A Step-by-Step Guide
To systematically evaluate the antifungal potential of 2-(2,4-Difluorophenyl)phenol, a tiered approach starting with in vitro screening followed by cytotoxicity and in vivo validation is recommended.
In Vitro Antifungal Susceptibility Testing
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure for reproducibility[8].
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
-
Preparation of Compound Stock: Dissolve 2-(2,4-Difluorophenyl)phenol in dimethyl sulfoxide (DMSO) to a final concentration of 1600 µg/mL.
-
Fungal Strain Panel: Include a diverse panel of fungi, such as:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida parapsilosis (ATCC 22019)
-
Cryptococcus neoformans (ATCC 90112)
-
Aspergillus fumigatus (ATCC 204305)
-
Fluconazole-resistant strains of Candida species are also recommended for inclusion.
-
-
Inoculum Preparation: Culture fungi on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with RPMI-1640 medium to achieve a final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungi in medium without compound) and a negative control (sterile medium).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For azole-like compounds, a significant reduction (≥50%) in growth compared to the positive control is often used as the endpoint.
| Parameter | Recommended Value |
| Test Medium | RPMI-1640 with L-glutamine, without bicarbonate |
| Inoculum Size (Yeasts) | 0.5–2.5 x 10³ CFU/mL |
| Inoculum Size (Molds) | 0.4–5 x 10⁴ CFU/mL |
| Incubation Temperature | 35°C |
| Incubation Time | 24-48 hours (species-dependent) |
| Final DMSO Concentration | ≤1% (v/v) |
In Vitro Cytotoxicity Assessment
It is crucial to assess the compound's toxicity towards mammalian cells to determine its therapeutic index. A standard MTT or resazurin-based assay using a relevant human cell line is recommended[7][9].
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-Based)
-
Cell Line: Use a standard human cell line, such as human foreskin fibroblasts (CRL-4001) or a liver cell line like HepG2, to assess general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells per well in their appropriate culture medium (e.g., DMEM with 10% FBS) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(2,4-Difluorophenyl)phenol in the culture medium and add them to the cells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A desirable antifungal candidate should have a high IC₅₀ against mammalian cells and a low MIC against fungal pathogens.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological setting. A murine model of disseminated candidiasis is a standard for initial in vivo testing.
Protocol 3: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust systemic infection.
-
Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of a virulent Candida albicans strain (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment with 2-(2,4-Difluorophenyl)phenol (formulated in a suitable vehicle) at various doses, typically starting 2-4 hours post-infection. Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
Endpoint Analysis: The primary endpoints can be:
-
Survival Study: Monitor the survival of the mice over a period of 14-21 days.
-
Fungal Burden Reduction: Euthanize a subset of mice at specific time points (e.g., 48-72 hours post-infection), harvest target organs (typically kidneys), homogenize the tissue, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Compare the survival curves (using Kaplan-Meier analysis) or the organ fungal burdens between the treated and control groups to determine the in vivo efficacy of the compound.
The following diagram outlines the workflow for the comprehensive evaluation of 2-(2,4-Difluorophenyl)phenol.
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Application Note: Synthesis of High-Performance Poly(ether)s via Self-Condensation of 2-(2,4-Difluorophenyl)phenol
An Application Note for Researchers and Scientists
Abstract
This document provides a detailed technical guide on the utilization of 2-(2,4-Difluorophenyl)phenol as a monomer for the synthesis of novel fluorinated poly(ether)s. High-performance polymers, particularly fluorinated poly(aryl ether)s, are sought after for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.[1][2] The unique structure of 2-(2,4-Difluorophenyl)phenol, containing both a nucleophilic hydroxyl group and electrophilic C-F bonds activated by an aromatic system, allows for its use in a step-growth, self-condensation polymerization. The primary mechanism driving this polymerization is Nucleophilic Aromatic Substitution (SNAr).[3][4] This application note outlines the theoretical basis, a detailed experimental protocol, characterization methods, and expected properties of the resulting polymer, providing researchers with a comprehensive framework for synthesizing and evaluating these advanced materials.
Introduction and Scientific Rationale
Fluorinated polymers represent a critical class of materials for advanced applications in aerospace, electronics, and telecommunications. The incorporation of fluorine atoms into the polymer backbone imparts several advantageous properties, including high thermal and oxidative stability, low dielectric constants, low water absorption, and enhanced solubility in organic solvents.[2][5][6]
Poly(aryl ether)s are typically synthesized via nucleophilic aromatic substitution (SNAr) polycondensation, a reaction between a bisphenoxide and an activated aromatic dihalide.[1] The monomer of interest, 2-(2,4-Difluorophenyl)phenol, is an "A-B" type monomer, where the nucleophilic phenoxide ('A') and the electrophilic fluorophenyl group ('B') are present in the same molecule. The fluorine atoms are activated towards nucleophilic displacement by the electron-withdrawing effect of the adjacent aromatic ring. This enables a self-polycondensation reaction where the phenoxide of one monomer attacks a C-F site on another, displacing a fluoride ion and forming a stable ether linkage. This process can repeat to build a high molecular weight polymer.
The para-position fluorine is significantly more susceptible to nucleophilic attack than the ortho-position fluorine due to reduced steric hindrance and more effective resonance stabilization of the Meisenheimer complex intermediate. Therefore, a highly regioselective polymerization is anticipated, leading to a well-defined polymer structure.
Polymerization Mechanism and Workflow
The synthesis proceeds via a three-step SNAr mechanism:
-
Deprotonation: The weakly acidic phenolic proton is removed by a base (e.g., potassium carbonate) to generate a potent potassium phenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide attacks the electron-deficient carbon atom bonded to the para-fluorine on another monomer molecule. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Fluoride Displacement: The intermediate collapses, reforming the aromatic ring and expelling the stable fluoride anion, resulting in the formation of an aryl ether bond.
Experimental Workflow Diagram
The overall process from monomer to characterization is summarized in the following workflow.
Caption: Proposed self-condensation of 2-(2,4-difluorophenyl)phenol.
Characterization Data and Expected Properties
The properties of the final polymer should be evaluated using standard analytical techniques. The table below summarizes the methods and expected results, based on data for analogous fluorinated poly(aryl ether)s. [2][6]
| Parameter | Technique | Purpose & Expected Results |
|---|---|---|
| Structure Confirmation | ¹H, ¹³C, ¹⁹F NMR | Confirm the formation of ether linkages and the disappearance of the phenolic -OH proton. ¹⁹F NMR should show a new signal for the remaining ortho-fluorine and the disappearance of the para-fluorine signal. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine the number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI). High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Identify the Tg, which is a key indicator of thermal performance. For fluorinated poly(aryl ether)s, Tg values are typically high, often in the range of 180–230°C. [2] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the onset of thermal decomposition. The 5% weight loss temperature (Td5) in a nitrogen atmosphere is expected to be above 500°C, indicating excellent thermal stability. [6] |
| Solubility | Qualitative Testing | The polymer is expected to show good solubility in aprotic polar solvents like DMAc, NMP, and THF, a common feature of fluorinated poly(aryl ether)s. [5] |
| Dielectric Properties | Dielectric Analyzer | Measure the dielectric constant and dielectric loss. Fluorinated polymers typically exhibit low dielectric constants (e.g., 2.1–2.8 at 1 MHz) and low loss tangents, making them suitable for microelectronics. [2][6]|
Conclusion
The self-condensation of 2-(2,4-Difluorophenyl)phenol via Nucleophilic Aromatic Substitution offers a direct pathway to novel, high-performance fluorinated poly(ether)s. The protocol described herein provides a robust starting point for the synthesis and exploration of these materials. The resulting polymers are anticipated to exhibit a valuable combination of high thermal stability, chemical resistance, and low-dielectric properties, making them attractive candidates for advanced material applications. Careful control over reaction conditions, particularly moisture exclusion, is critical for achieving high molecular weights and optimal material performance.
References
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Wang, F. et al. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Publications. Available at: [Link]
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Jiao, Q. et al. (2019). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Beijing Institute of Technology. Available at: [Link]
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Chen, Y. et al. (2012). Novel Soluble and Fluorescent Poly(arylene ether)s Containing p-Quaterphenyl, 2,5-Bis(4-phenylphenyl)oxadiazole, or 2,5-Bis(4-phenylphenyl)triazole Groups. ResearchGate. Available at: [Link]
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Po, R. et al. (2014). Nucleophilic aromatic substitution of fluorinated, fully conjugated... ResearchGate. Available at: [Link]
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Li, Y. et al. (2022). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. Available at: [Link]
- Google Patents. (n.d.). 4-(2,4-difluorophenyl)phenol derivatives. Google Patents.
-
Al-Aroli, M. et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
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Ma, G. et al. (2018). The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate. Available at: [Link]
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Application Notes & Protocols: O-Fluoroalkylation of Phenolic Compounds
A Senior Application Scientist's Guide to Synthesizing Aryl Fluoroalkyl Ethers for Medicinal Chemistry and Drug Development
Abstract
The strategic incorporation of O-fluoroalkyl moieties (e.g., -OCHF₂, -OCF₃) onto phenolic scaffolds is a cornerstone of modern medicinal chemistry. These groups act as powerful modulators of critical drug properties, including metabolic stability, lipophilicity (LogP), and acidity (pKa), thereby enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides an in-depth analysis of the primary methods for the O-fluoroalkylation of phenols, grounded in mechanistic principles. We present a comparative overview of key reagents, detailed, field-proven protocols for O-difluoromethylation and O-trifluoromethylation, and a discussion of emerging photoredox and electrochemical technologies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this essential transformation in their work.
The Strategic Value of O-Fluoroalkylation in Drug Design
The substitution of a phenolic hydroxyl proton with a fluoroalkyl group is not a trivial modification; it is a calculated decision to overcome common liabilities in drug development. The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are particularly valued as bioisosteres of the methoxy group (-OCH₃) and other functionalities.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry[1]. This inherent strength makes O-fluoroalkyl groups highly resistant to oxidative metabolism by cytochrome P450 enzymes, which readily cleave the O–CH₃ bond of anisole-type structures. This increased stability can significantly extend a drug's half-life, a property exemplified in drugs like Roflumilast , an FDA-approved PDE4 inhibitor containing a difluoromethoxy group.
-
Lipophilicity and Permeability: Fluoroalkyl groups substantially increase lipophilicity. The Hansch parameter (π) for -OCF₃ is approximately +1.04, indicating a significant contribution to a molecule's ability to partition into lipid bilayers and cross cell membranes[2].
-
Modulation of pKa and Conformation: The potent electron-withdrawing nature of fluoroalkyl groups lowers the pKa of the parent phenol's conjugate acid, influencing its ionization state at physiological pH. Furthermore, the -OCF₃ group often adopts a conformation orthogonal to the aromatic ring, which can be exploited to fine-tune interactions with biological targets[2].
The impact of this strategy is evident in numerous approved therapeutics. For example, Pretomanid , an anti-tuberculosis agent, features a 4-(trifluoromethoxy)benzyl ether moiety, highlighting the group's role in complex drug scaffolds[3].
Core Mechanistic Principles
Understanding the underlying reaction mechanisms is critical for selecting appropriate reagents, optimizing conditions, and troubleshooting unforeseen outcomes. O-fluoroalkylation of phenols primarily proceeds through two distinct pathways: difluorocarbene insertion for O-difluoromethylation and pathways involving radical or electrophilic species for O-trifluoromethylation.
O-Difluoromethylation via Difluorocarbene (:CF₂)
A majority of widely-used O-difluoromethylation protocols rely on the in situ generation of difluorocarbene (:CF₂), a transient but highly reactive electrophilic intermediate. The mechanism involves three key steps:
-
Deprotonation: A base deprotonates the starting phenol to form a nucleophilic phenoxide anion.
-
Carbene Generation: A stable precursor thermally or chemically decomposes to release difluorocarbene. Common precursors include sodium chlorodifluoroacetate (ClCF₂CO₂Na) and S-(difluoromethyl)sulfonium salts[3][4].
-
Nucleophilic Trapping: The electron-rich phenoxide anion attacks the electrophilic difluorocarbene. Subsequent protonation, typically from the solvent or during aqueous workup, yields the final aryl difluoromethyl ether[3][5].
This pathway's efficiency is contingent on the relative rates of carbene generation and trapping by the phenoxide.
Caption: General mechanism for O-difluoromethylation via difluorocarbene insertion.
O-Trifluoromethylation Pathways
Direct O-trifluoromethylation is more challenging due to the nature of the oxygen atom and the reagents involved. Methods often involve either electrophilic trifluoromethylating agents or radical-based processes[6].
-
Electrophilic Reagents: Hypervalent iodine compounds, such as Togni's reagents, or Umemoto's reagents can deliver an electrophilic "CF₃⁺" equivalent to the phenoxide. These reactions often require specific activators or catalysts, such as zinc salts, to facilitate the transfer[7].
-
Radical Pathways: Modern methods, particularly those employing photoredox or electrochemical catalysis, generate a trifluoromethyl radical (•CF₃) from sources like trifluoroiodomethane (CF₃I) or the Langlois reagent (CF₃SO₂Na)[8][9]. This radical can then combine with a phenoxyl radical, generated via oxidation of the starting phenol, to form the desired product[10].
Comparative Guide to Fluoroalkylation Reagents
The choice of reagent is dictated by the desired fluoroalkyl group, the electronic nature of the phenol, and tolerance for specific reaction conditions.
| Reagent Class | Target Group | Phenol Type | Key Advantages | Common Conditions & Co-reagents |
| Halo-difluoroacetate Salts (e.g., ClCF₂CO₂Na) | -OCHF₂ | Electron-rich & neutral | Inexpensive, stable, operationally simple[3][5]. | Base (Cs₂CO₃, K₂CO₃), DMF, High Temp (100-120 °C)[3][5]. |
| S-(Difluoromethyl)sulfonium Salts | -OCHF₂ | Broad scope | Bench-stable, efficient carbene precursor[4]. | Base (LiOH), solvent (e.g., THF). |
| TMSCF₂Br | -OCHF₂ | Broad scope | Highly efficient, rapid reactions[11]. | Phase-transfer catalyst (TBAB), aq. KOH, DCM[11]. |
| Hypervalent Iodine Reagents (Togni's Reagents) | -OCF₃ | Broad scope | Commercially available, well-studied electrophilic source[12]. | Often requires catalyst (e.g., Zn(OTf)₂), base[7][12]. |
| Ruppert-Prakash Reagent (TMSCF₃) | -OCF₃ | Broad scope | Versatile nucleophilic CF₃ source, used in oxidative protocols[2][13]. | Requires oxidant/mediator (e.g., Ag(I) salts)[2][6]. |
| Trifluoroiodomethane (CF₃I) | -OCF₃ | Electron-rich & neutral | Inexpensive CF₃ radical source for photoredox catalysis[8]. | Photocatalyst (e.g., Ru(bpy)₃²⁺), base, visible light[8]. |
| Langlois Reagent (CF₃SO₂Na) | -OCF₃ | Electron-deficient | Stable, inexpensive source for electrochemical methods[9]. | Electrochemical cell, electrolyte (e.g., NaClO₄)[9]. |
Detailed Experimental Protocols
The following protocols are representative of robust and widely applicable methods for O-difluoromethylation and O-trifluoromethylation.
Caption: A generalized experimental workflow for O-fluoroalkylation reactions.
Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This chromatography-free protocol, adapted from Organic Syntheses, is a robust method for producing aryl difluoromethyl ethers[3][5][14].
Materials:
-
Phenol Substrate (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one): 1.0 equiv
-
Cesium Carbonate (Cs₂CO₃): 1.5 equiv
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na): 2.8 equiv
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Hexanes (for extraction)
Procedure:
-
Setup: To a 100 mL oven-dried, single-necked round-bottom flask equipped with a magnetic stir bar, add the phenol (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv)[5].
-
Inerting: Seal the flask with a rubber septum, connect to a Schlenk line, and evacuate and backfill with nitrogen three times[5].
-
Solvent Addition: Add anhydrous DMF (27 mL) followed by deionized water (3.2 mL) via syringe. Begin stirring (500 rpm)[5].
-
Degassing: Degas the resulting solution by bubbling with nitrogen for 1 hour[5][14].
-
Reagent Addition: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive stream of nitrogen[5][14].
-
Reaction: Equip the flask with an air condenser connected to a nitrogen line and oil bubbler. Lower the apparatus into a preheated oil bath at 120 °C. Stir vigorously (500 rpm) for 2 hours. Vigorous bubbling should be observed upon heating[3].
-
Monitoring: Monitor the reaction by TLC (1:2 ethyl acetate:hexanes). The starting phenol should have an Rf of ~0.3 and the product an Rf of ~0.5[3].
-
Workup: Once complete, cool the flask to room temperature. Dilute the mixture with deionized water (40 mL) and transfer to a 1 L separatory funnel. Rinse the flask with additional water (60 mL) and add to the funnel.
-
Extraction: Extract the aqueous layer with hexanes (5 x 100 mL). Combine the organic layers and wash sequentially with saturated aqueous NaCl (1 x 50 mL) and 10% aqueous LiCl (5 x 50 mL) to remove residual DMF[3].
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation (30 °C, 120 mmHg). Dry the resulting oil under high vacuum for 1 hour to yield the pure product (typically >90% yield)[5][14].
Protocol 2: Two-Step O-Trifluoromethylation via Xanthate Intermediate
This protocol provides a mild alternative to direct trifluoromethylation, suitable for phenols, including heteroaromatic alcohols, that may be sensitive to harsher, direct methods. It is adapted from Hartwig et al.[2][13].
Part A: Xanthate Formation
-
Setup: In a vial, dissolve the phenol (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.5 M.
-
Reagent Addition: Add 1,3-dimethyl-2-(methylthio)-1H-imidazol-3-ium iodide (reagent 6 in the source, 1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Isolation: Concentrate the reaction mixture in vacuo. Purify the residue by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to isolate the aryl xanthate intermediate.
Part B: Fluorinative Desulfurization
-
Setup: In a sealed tube, dissolve the isolated aryl xanthate (1.0 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) analogue XtalFluor-E (3.0 equiv) and N-fluorobenzenesulfonimide (NFSI, 3.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 80 °C. Stir for 12-48 hours, monitoring by ¹⁹F NMR or GC-MS.
-
Workup & Purification: Cool the reaction to room temperature. Carefully quench by pouring into a saturated aqueous solution of NaHCO₃. Extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the aryl trifluoromethyl ether.
Troubleshooting and Key Considerations
-
C- vs. O-Alkylation: For electron-rich phenols, competitive C-alkylation at the ortho and para positions can be a significant side reaction. Using bulkier bases or optimizing solvent polarity can sometimes favor the desired O-alkylation.
-
Reagent Stability and Handling: Many fluoroalkylating reagents are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar). Reagents like TMSCF₃ should be handled with care in a well-ventilated fume hood.
-
Incomplete Conversion: If the reaction stalls, this may be due to insufficient base, degradation of the fluoroalkylating reagent, or poor solubility. Adding a co-solvent or using a stronger, non-nucleophilic base may be beneficial. For carbene-based methods, slow, portion-wise addition of the precursor can maintain a steady, low concentration of the reactive intermediate, minimizing side reactions.
Conclusion
The O-fluoroalkylation of phenols is an indispensable tool in the modern chemist's arsenal, providing a reliable pathway to modulate molecular properties for enhanced therapeutic potential. While classical methods based on difluorocarbene generation remain workhorses in the field due to their simplicity and low cost, emerging technologies in photoredox and electrochemical catalysis are opening new avenues for these transformations under increasingly mild conditions. A thorough understanding of the underlying mechanisms and the judicious selection of reagents based on substrate properties are paramount to achieving success in the synthesis of these valuable aryl fluoroalkyl ethers.
References
-
Groves, J. T., Lectka, T., Li, G., & Boger, D. L. (n.d.). Mechanism for O‐trifluoromethylation of phenol. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164–180. Retrieved January 7, 2026, from [Link]
- Nishikata, T., et al. (2025). Continuous activation of phenoxide and CF₃I for multiple trifluoromethylations.
-
Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(24), 15767–15776. Available at: [Link]
-
ChemistryViews. (2024, December 21). Practical Path to Multiple Trifluoromethylation of Phenols. Retrieved January 7, 2026, from [Link]
-
Thieme. (n.d.). Electrochemistry in Organic Synthesis 8. Science of Synthesis. Retrieved January 7, 2026, from [Link]
-
Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757. Available at: [Link]
-
ResearchGate. (n.d.). Four trifluoromethylarene‐containing drugs approved by FDA in 2018. Retrieved January 7, 2026, from [Link]
-
Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. Retrieved January 7, 2026, from [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available at: [Link]
-
Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols Procedure. Retrieved January 7, 2026, from [Link]
-
Singh, R. P., Ghoshal, T., & Mishra, V. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. ScienceDirect. Retrieved January 7, 2026, from [Link]
-
Wang, F., et al. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. Available at: [Link]
-
Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14637–14647. Available at: [Link]
-
Kumar, P., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Lhiaubet-Vallet, V., et al. (2004). Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Photochemical & Photobiological Sciences, 3(9), 864-869. Available at: [Link]
-
Zhang, S.-L., et al. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved January 7, 2026, from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10483–10504. Available at: [Link]
-
Terfort, A., et al. (2021). Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. Retrieved January 7, 2026, from [Link]
-
MDPI. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved January 7, 2026, from [Link]
-
Wodka, D., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(21), 7597. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(2,4-Difluorophenyl)phenol by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2,4-difluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying crude 2-(2,4-difluorophenyl)phenol and achieve high purity for your downstream applications.
Introduction
2-(2,4-Difluorophenyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Chromatographic techniques, particularly column chromatography, are frequently employed for this purification.[2][3] This guide provides practical, field-proven insights to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-(2,4-Difluorophenyl)phenol?
A1: The impurities in crude 2-(2,4-difluorophenyl)phenol largely depend on the synthetic route. Common impurities may include:
-
Positional isomers: Such as 4-(2,4-difluorophenyl)phenol, which can be challenging to separate due to similar polarities.[4][5]
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts of the reaction: These can include compounds from side reactions like C-alkylation if a Williamson ether synthesis-like approach is used in a preceding step with a related molecule.[2]
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: Should I use normal-phase or reversed-phase chromatography for this purification?
A2: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your target compound and the impurities you need to separate.[6][7]
-
Normal-Phase Chromatography (NPC): This is a good starting point for moderately polar compounds like phenols.[8][9][10] It typically uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate).[9] NPC can be very effective for separating isomers.[6]
-
Reversed-Phase Chromatography (RPC): This is the most common HPLC technique and is suitable for a wide range of polarities.[7][11] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[7][11] RPC is often preferred for its reproducibility and the wide availability of stationary phases.[6]
For 2-(2,4-difluorophenyl)phenol, both techniques can be effective. The optimal choice will depend on the specific impurity profile of your crude material.
Q3: My compound is streaking on the TLC plate and the column. What could be the cause?
A3: Streaking, or tailing, of phenolic compounds on silica gel is a common issue. It is often caused by the acidic nature of the silanol groups on the silica surface, which can strongly interact with the phenolic hydroxyl group.[12] To mitigate this, you can:
-
Add a small amount of a polar solvent like methanol to your mobile phase. However, be cautious as high concentrations of methanol can sometimes lead to silica dissolving.[12]
-
Use a different stationary phase, such as neutral or basic alumina, which may have less aggressive interactions with your compound.[12]
-
Consider deactivating the silica gel to reduce its acidity.[13]
Q4: I'm not getting good separation between my product and a closely eluting impurity. What can I do?
A4: Poor separation of closely eluting compounds is a frequent challenge. Here are several strategies to improve resolution:
-
Optimize the mobile phase: Small changes in solvent polarity can have a significant impact on selectivity.[14] If you are using a binary solvent system (e.g., hexane/ethyl acetate), try systematically varying the ratio. You can also try a different solvent system altogether, for example, dichloromethane/methanol.[12]
-
Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry is often the most effective solution.[15] For instance, if you are using a standard silica column, a diol-bonded or cyano-bonded phase might offer different selectivity. In reversed-phase, switching from a C18 to a phenyl-hexyl column can be beneficial for aromatic compounds.[15]
-
Employ gradient elution: A gradual change in the mobile phase composition during the chromatographic run can help to separate compounds with different polarities.[11]
-
Reduce the column loading: Overloading the column can lead to band broadening and poor separation. Try injecting a smaller amount of your crude material.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 2-(2,4-difluorophenyl)phenol.
Problem 1: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Mobile phase is too non-polar. | Gradually increase the polarity of your mobile phase. For normal-phase, increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For reversed-phase, increase the percentage of the organic modifier (e.g., acetonitrile in a water/acetonitrile system). |
| Compound has very strong interactions with the stationary phase. | Consider switching to a less retentive stationary phase. For example, if using silica, try alumina. If using a C18 column in reversed-phase, a C8 or C4 column might be less retentive. |
| Compound may have degraded on the column. | Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[13] If it is unstable, consider using a deactivated stationary phase or a different purification technique. |
Problem 2: Co-elution of a non-polar impurity.
| Possible Cause | Troubleshooting Step |
| Solvent system is not optimized for selectivity. | Try a different solvent system. For normal-phase, incorporating a solvent like toluene can sometimes improve the separation of aromatic compounds.[12] For reversed-phase, switching from acetonitrile to methanol as the organic modifier can alter selectivity.[15] |
| The impurity and your compound have very similar polarities. | Consider using a stationary phase that offers different interaction mechanisms. For example, a fluorinated stationary phase can provide unique selectivity for fluorinated compounds.[16] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. |
Problem 3: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete elution from the column. | After your main product has eluted, flush the column with a much stronger solvent to see if any more material comes off. |
| Compound is adsorbing irreversibly to the stationary phase. | This can happen with highly polar compounds on silica. Using a different stationary phase or deactivating the silica may help. |
| The compound is volatile and is being lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid using a high vacuum or excessive heat. |
Experimental Protocol: Normal-Phase Flash Chromatography
This protocol provides a starting point for the purification of crude 2-(2,4-difluorophenyl)phenol using normal-phase flash chromatography.
Materials:
-
Crude 2-(2,4-difluorophenyl)phenol
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a hexane/ethyl acetate solvent system (start with a 9:1 ratio and adjust as needed to get an Rf value for your product of around 0.2-0.3).
-
Visualize the spots under a UV lamp (254 nm).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-(2,4-difluorophenyl)phenol in a minimal amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent).[17]
-
Carefully apply the sample solution to the top of the silica bed.[17]
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and then adding the dry powder to the top of the column.[17]
-
-
Elution:
-
Begin eluting with the chosen mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by periodically checking the fractions by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-(2,4-difluorophenyl)phenol.
-
Data Presentation
Table 1: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) |
| Hexane | 0.1 | 69 | 195 |
| Dichloromethane | 3.1 | 40 | 233 |
| Ethyl Acetate | 4.4 | 77 | 256 |
| Acetonitrile | 5.8 | 82 | 190 |
| Methanol | 5.1 | 65 | 205 |
| Water | 10.2 | 100 | - |
Visualizations
Caption: A typical workflow for the purification of 2-(2,4-difluorophenyl)phenol by column chromatography.
Caption: A logical troubleshooting workflow for addressing poor separation in chromatography.
References
-
Normal-phase high-performance liquid chromatographic determination of phenols - PubMed. Available at: [Link]
-
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Available at: [Link]
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed. Available at: [Link]
-
(PDF) Normal-phase high-performance liquid chromatographic determination of phenols. Available at: [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography - MDPI. Available at: [Link]
-
Reversed-phase chromatography - Wikipedia. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Available at: [Link]
-
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]
-
Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]
- IE41582B1 - 4-(2,4-difluorophenyl)phenol derivatives - Google Patents.
-
HPLC Methods for analysis of Phenol - HELIX Chromatography. Available at: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem - NIH. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]
-
separation of positional isomers - Chromatography Forum. Available at: [Link]
-
Why non-polar impurity is co-eluting with target compound in column chromatography ? | ResearchGate. Available at: [Link]
-
Optimization And Characterization Of A New Microextraction Device For Determination Of Phenols In Water Samples. Available at: [Link]
- Purification of phenol - US2782242A - Google Patents.
-
Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. Available at: [Link]
-
Optimization of a phenol extraction-based protein preparation method amenable to downstream 2DE and MALDI-MS based analysis of bacterial proteomes - PubMed. Available at: [Link]
- Phenol purification - US4504364A - Google Patents.
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Optimization of phenol-chloroform RNA extraction. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Phenol Distillation
Welcome to the Technical Support Center for Phenol Purification. This guide is designed for researchers, scientists, and professionals in drug development who handle the purification of phenol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your phenol distillation processes effectively.
Phenol is a cornerstone reagent in many chemical syntheses and molecular biology applications. However, its propensity to oxidize and hygroscopic nature often lead to impurities that can compromise experimental outcomes. Distillation is a powerful purification technique, but it comes with its own set of challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for successful phenol distillation.
Q1: My phenol has turned pink/brown. What causes this discoloration and can I still use it?
Answer: The pink or brown discoloration of phenol is a clear indicator of oxidation.[1][2][3] Phenol, when exposed to air and light, undergoes oxidation to form p-benzoquinone. This quinone can then react with another molecule of phenol to form phenoquinone, a compound that is typically red or pink in color.[2] Further polymerization can lead to the formation of brown, tarry substances.[4]
You should not use discolored phenol for applications that require high purity, as these oxidation products can interfere with downstream reactions. The presence of these impurities indicates that the phenol is no longer of the required grade. Distillation is the recommended method to remove these colored oxidation products and other impurities.[5]
Q2: What are the most common impurities in phenol, and how do they affect my experiments?
Answer: Besides the oxidation products mentioned above, common impurities in phenol can include:
-
Water: Phenol is hygroscopic and readily absorbs moisture from the atmosphere. Water can alter the polarity of reaction solvents and interfere with water-sensitive reactions. It also forms a minimum-boiling azeotrope with phenol, making its removal by simple distillation challenging.[6][7]
-
Synthesis Byproducts: Phenol is often synthesized via the cumene process, which can leave residual impurities such as cumene, α-methylstyrene, acetophenone, and mesityl oxide.[8] These can be particularly problematic in organic synthesis, where they may act as unintended reactants or catalysts.
-
Dissolved Gases: Atmospheric gases, particularly oxygen, can be dissolved in phenol, promoting its oxidation.
The impact of these impurities ranges from altered reaction kinetics and yields to complete reaction failure. In molecular biology applications like phenol-chloroform extractions, impurities can lead to incomplete protein denaturation and nucleic acid degradation.[9][10][11][12][13]
Q3: What is the purpose of using vacuum distillation for phenol purification?
Answer: Vacuum distillation is a crucial technique for purifying phenol for two primary reasons:
-
Lowering the Boiling Point: Phenol has a relatively high boiling point of 181.8 °C at atmospheric pressure.[14] Heating phenol to this temperature for extended periods can accelerate its decomposition and the formation of colored oxidation products. By reducing the pressure, the boiling point of phenol is significantly lowered, allowing for distillation at a temperature that minimizes thermal degradation.[15]
-
Preventing Oxidation: Performing the distillation under a reduced atmosphere minimizes the presence of oxygen, thereby inhibiting the oxidation of phenol during the heating process.[4]
For optimal results, the vacuum should be applied before heating begins. This allows for the removal of volatile dissolved gases and prevents bumping.[16][17][18]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during phenol distillation.
Issue 1: The distillation is proceeding very slowly or not at all.
Possible Causes and Solutions:
-
Insufficient Heating: The heating mantle or oil bath may not be set to a high enough temperature. The bath temperature should typically be 20-30 °C higher than the boiling point of the liquid being distilled. For vacuum distillation, ensure you have an accurate measure of the pressure to determine the expected boiling point.
-
Heat Loss: Poor insulation of the distillation column can lead to significant heat loss, preventing the vapor from reaching the condenser. Wrap the column with glass wool or aluminum foil to minimize heat dissipation.
-
Vacuum Leaks: In a vacuum distillation setup, a leak will prevent the system from reaching the desired low pressure, resulting in a higher than expected boiling point. Check all glass joints and tubing connections for a proper seal. Ensure all joints are lightly greased.[17]
Issue 2: The phenol in the distillation flask is bumping violently.
Answer: Bumping occurs when a liquid becomes superheated and then boils suddenly and explosively. This is a serious safety hazard and can lead to loss of product.
Preventative Measures:
-
Boiling Chips/Stones: Add a few fresh boiling chips to the phenol before heating. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid , as this can induce violent bumping.[16]
-
Magnetic Stirring: Continuous stirring with a magnetic stir bar is a very effective way to prevent bumping by ensuring even heating and breaking up large bubbles. This is the preferred method for vacuum distillations.
-
Gradual Heating and Vacuum Application: Apply heat and reduce pressure slowly and gradually to prevent sudden changes that can lead to bumping.[16][17]
Experimental Protocol: Preventing Bumping During Phenol Distillation
-
Preparation: To a round-bottom flask, add the impure phenol and a magnetic stir bar.
-
Apparatus Setup: Assemble the distillation apparatus (simple or vacuum as required). Ensure all connections are secure.
-
Stirring: Begin stirring the phenol at a moderate speed to create a vortex.
-
Vacuum Application (if applicable): If performing a vacuum distillation, gradually apply the vacuum.
-
Heating: Once the desired pressure is stable, begin to heat the flask gently using a heating mantle.
-
Observation: Monitor the distillation for smooth boiling. If bumping occurs, reduce the heating rate.
Issue 3: My distilled phenol is still colored, or it turns pink shortly after distillation.
Possible Causes and Solutions:
-
Co-distillation of Impurities: Some colored impurities may have boiling points close to that of phenol and can co-distill. A fractional distillation column can provide better separation of components with close boiling points.[4]
-
Post-distillation Oxidation: Freshly distilled phenol is highly susceptible to oxidation. Exposure to air and light can cause it to quickly turn pink.[2][19]
-
Contaminated Collection Flask: Ensure the receiving flask is scrupulously clean, as residual impurities can catalyze oxidation.
Best Practices for a Colorless Distillate:
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Stabilization: After distillation, the phenol can be stabilized by adding a small amount of a non-interfering acid, such as HCl, to lower the pH and inhibit oxidation.[5]
-
Storage: Store the purified phenol in a dark, airtight bottle, preferably under an inert gas, and at a low temperature (e.g., 4°C).[12][20]
Workflow for Inhibiting Post-Distillation Discoloration
Caption: Workflow for preserving the purity of distilled phenol.
Issue 4: I'm trying to remove water from my phenol, but it seems to be co-distilling.
Answer: Phenol and water form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.[6][7] The phenol-water azeotrope boils at approximately 94.5 °C and contains about 9.2% phenol by weight.[6] This makes complete separation by simple or fractional distillation impossible.
Methods for Breaking the Phenol-Water Azeotrope:
-
Azeotropic Distillation with an Entrainer: A third component, called an entrainer, can be added to form a new, lower-boiling azeotrope with one of the original components (usually water). This new azeotrope is then distilled off, leaving the purified phenol behind. Toluene is a common entrainer for this purpose.
-
Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatilities of phenol and water, allowing for their separation by distillation.
-
Salting Out: The addition of a salt (e.g., sodium chloride) to the phenol-water mixture can increase the relative volatility of water, aiding in its separation during distillation.[21][22]
Troubleshooting Logic for Water Removal
Caption: Decision tree for removing water from phenol.
Part 3: Data and Safety
Quantitative Data for Phenol Distillation
The following table provides key physical properties of phenol and a common impurity to aid in the design of your distillation protocol.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Melting Point (°C) |
| Phenol | 94.11 | 181.8 | 40.5 |
| p-Benzoquinone | 108.09 | Sublimes | 115 |
Data sourced from PubChem and other chemical databases.[23][24]
Vacuum Distillation Nomograph Application:
To estimate the boiling point of phenol under vacuum, a pressure-temperature nomograph is an invaluable tool. For example, at a pressure of 10 mmHg, the boiling point of phenol is approximately 70-72 °C. This significant reduction in boiling point underscores the utility of vacuum distillation for heat-sensitive compounds.
Safety First: Handling Phenol
Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity.[20][25][26][27][28] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (neoprene or butyl rubber are recommended over nitrile for concentrated phenol).[25][26]
-
Ventilation: Always handle phenol in a certified chemical fume hood to avoid inhaling its vapors.[20][25]
-
Spill Response: In case of a spill, immediately evacuate the area and follow your institution's spill cleanup procedures. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20]
-
Waste Disposal: Dispose of all phenol-contaminated waste as hazardous waste according to your institution's guidelines.
By understanding the principles behind phenol distillation and anticipating common challenges, you can effectively purify this essential reagent, ensuring the integrity and success of your research.
References
-
Carl ROTH. (2001). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]
-
Unknown. (n.d.). Stabilizing liquid phenol. Retrieved from [Link]
- Google Patents. (2011). US8013191B2 - Method for removing impurities from phenol.
-
Yale University Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol. Retrieved from [Link]
-
Leiden University Medical Center. (2000). LMDp protocol: Phenol extraction of DNA solutions. Retrieved from [Link]
-
G-Biosciences. (2018). A Quick Overview of Phenol Extraction. Retrieved from [Link]
-
MDPI. (2021). Technology Advances in Phenol Removals: Current Progress and Future Perspectives. Retrieved from [Link]
-
MP Biomedicals. (n.d.). How to Use the Phenol Chloroform Extraction Method. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Bumping (chemistry). Retrieved from [Link]
-
University of California, Berkeley. (2003). Phenol: Hazards and Precautions. Retrieved from [Link]
-
The Ohio State University Chemistry Department. (n.d.). Phenol SOP.docx. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Pope Scientific Inc. (2024). Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode. Retrieved from [Link]
-
IWA Publishing. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
- Google Patents. (1974). US3830708A - Process for the purification of phenol by azeotropic distillation with ethylene glycol.
-
FreePatentsOnline. (n.d.). PURIFICATION OF PHENOL. Retrieved from [Link]
-
Reddit. (2015). How to dry and purify Phenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Air- and light-sensitivity of phenol. Retrieved from [Link]
-
Hach. (n.d.). Determination of Phenol. Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Phenol. Retrieved from [Link]
-
Brainly.in. (2022). Why does phenol turn pinkish in presence of air?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Vacuum Distillation. Retrieved from [Link]
-
Protocol Online. (2008). phenol turns pink after adding it to the sample. Retrieved from [Link]
- Google Patents. (1979). US4160111A - Process for recovering phenol from aqueous phenolic mixtures.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (1993). Method of separating components of phenols mixture by distillation.
-
YouTube. (2016). Cleaning Dirty Phenol. Retrieved from [Link]
-
Scribd. (n.d.). Phenol Distillation Process Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Table 4-2, Physical and Chemical Properties of Phenol. Retrieved from [Link]
- Google Patents. (1977). US4033829A - Process for inhibiting polymerization of styrene during distillation.
-
Sciencemadness Discussion Board. (2020). Phenol crystals. Retrieved from [Link]
-
Chemsrc. (2019). Alcohols, phenols, phenolic compounds and derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Reddit. (2020). Preventing Bumping in Distillation. Retrieved from [Link]
-
TSI Journals. (n.d.). The azeotropic behavior of waste water that contains phenol and high concentrated salt in a distillation column. Retrieved from [Link]
- Google Patents. (1974). US3846255A - Separating phenol from phenol-water subazeotrope by treatment with brine.
- Google Patents. (1999). US5910232A - Method for inhibiting polymer formation in styrene processing.
-
TSI Journals. (n.d.). The azeotropic behavior of waste water that contains phenol and high concentrated salt in a distillation column. Retrieved from [Link]
-
International Labour Organization. (2011). Phenols & Phenolic Compounds: Physical & Chemical Properties. Retrieved from [Link]
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Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with these often-recalcitrant coupling partners. The presence of fluorine atoms on an aromatic ring significantly alters its electronic properties, which can profoundly impact each step of the palladium-catalyzed cycle. This resource provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the fundamental science behind them to empower you to overcome low yields and reaction failures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a fluoroaryl halide is giving me a low yield or failing completely. What are the first things I should check?
A1: A failed Suzuki coupling can be frustrating, but a systematic check of core parameters is the most efficient way to diagnose the issue. The strong electron-withdrawing nature of fluorine can make the aryl halide more susceptible to oxidative addition, but other factors can become rate-limiting or lead to side reactions.
Initial Diagnostic Checklist:
-
Integrity of Reagents:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] Verify the purity of your boronic acid. If it's old or has been stored improperly, consider using a fresh batch or converting it to a more stable boronate ester (e.g., a pinacol ester).[2]
-
Palladium Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your precatalyst and ligand are from a reliable source and have not degraded. Air-stable precatalysts like palladacycles or Buchwald's G3/G4 precatalysts are often more reliable.[1]
-
-
Reaction Atmosphere (Oxygen Contamination): The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of your boronic acid and deactivate the Pd(0) catalyst.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[3]
-
Base and Solvent Choice: The base is not just a spectator; it's critical for activating the boronic acid.[4][5] Its strength and solubility are interdependent with the solvent system. Ensure the base is finely powdered and dry, especially for anhydrous reactions. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the reaction interface.[1]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Significant Protodeboronation of the Boronic Acid Partner
Q2: I'm observing a significant amount of the proto-deboronated side product from my boronic acid starting material. How can I minimize this?
A2: Protodeboronation is a major competing pathway, especially with electron-rich or heteroaryl boronic acids, and is often exacerbated by the conditions required for coupling. The C-B bond is cleaved by a proton source, typically water, often accelerated by strong bases.
Causality: The mechanism involves the protonation of the aryl group attached to the boron, leading to the loss of the boronic acid moiety. This process is highly dependent on the acidity of the medium and the nucleophilicity of the aryl group.
Solutions:
-
Switch to a Milder or Non-Nucleophilic Base: Strong bases like NaOH or even K₃PO₄ in aqueous media can accelerate protodeboronation.[1][4] Consider using milder bases like K₂CO₃ or Cs₂CO₃.[4] Potassium fluoride (KF) is an excellent choice as it is less basic but still effectively promotes the formation of the reactive boronate species.[1][5]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to a rigorously anhydrous solvent system can dramatically suppress protodeboronation.[1] Toluene, dioxane, or THF are common choices. Ensure all reagents and glassware are thoroughly dried.
-
Use a More Stable Boron Reagent: Boronic acids can be converted into more stable derivatives that are less prone to protodeboronation.
-
Pinacol Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging couplings.[2]
-
MIDA Boronates (N-methyliminodiacetic acid): These are highly stable, crystalline solids that are protected from protodeboronation and other side reactions. They slowly release the boronic acid under the reaction conditions.
-
Trifluoroborate Salts (R-BF₃K): These salts are air-stable, crystalline solids and are excellent coupling partners that often show enhanced reactivity and reduced side reactions.
-
Workflow for Mitigating Protodeboronation
Caption: Decision workflow for addressing protodeboronation.
Issue 2: Low Reactivity of Electron-Deficient Fluoroaryl Halides
Q3: My fluoroaryl chloride/bromide is unreactive, and I'm recovering mostly starting material. How can I drive the reaction to completion?
A3: While the electron-withdrawing effect of fluorine should facilitate the initial oxidative addition of the aryl halide to the Pd(0) center, other factors like steric hindrance or an inefficient catalyst system can stall the reaction.[6][7] The order of halide reactivity is generally I > Br > OTf >> Cl.[6] Aryl chlorides are particularly challenging.[6][8]
Causality: The rate-limiting step for electron-deficient aryl halides may shift from oxidative addition to transmetalation or reductive elimination. An inadequate catalyst system may not be electron-rich enough to promote oxidative addition of less reactive halides (like chlorides) or may be too sterically hindered to facilitate the subsequent steps efficiently.
Solutions:
-
Upgrade Your Ligand: This is often the most impactful change. For challenging substrates, standard ligands like PPh₃ are often insufficient.[9]
-
Bulky, Electron-Rich Monophosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination.[10][11] They create a coordinatively unsaturated, electron-rich Pd(0) species that is highly reactive.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong σ-donors that form very stable and highly active palladium complexes, often effective for coupling aryl chlorides.[5]
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for a sluggish catalytic step. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, solvent permitting.
-
Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3/G4) are designed for stability and to reliably generate the active L-Pd(0) species, which can be crucial for difficult couplings.[10]
Table 1: Recommended Catalyst Systems for Fluorinated Aryl Halides
| Aryl Halide Type | Recommended Ligand Class | Specific Ligand Examples | Palladium Source | Typical Temp. (°C) |
| Fluoroaryl Iodide/Bromide | Standard Phosphines | PPh₃, P(t-Bu)₃ | Pd(PPh₃)₄, Pd(OAc)₂ | 80 - 100 |
| Fluoroaryl Bromide (hindered) | Bulky Biarylphosphines | SPhos, RuPhos | XPhos Pd G3, Pd₂(dba)₃ | 80 - 110 |
| Fluoroaryl Chloride | Bulky Biarylphosphines / NHCs | XPhos, IPr | XPhos Pd G4, Pd(OAc)₂ | 100 - 120 |
| Polyfluorinated Aryl Halide | Bulky Biarylphosphines | XPhos, SPhos | XPhos Pd G3, Pd₂(dba)₃ | 100 - 120 |
Issue 3: Inefficient Transmetalation with Heavily Fluorinated Boronates
Q4: I am attempting to couple a polyfluorinated arylboronic ester, but the reaction is sluggish. What is hindering the transmetalation step?
A4: Heavily fluorinated aryl boronates can be challenging substrates. The strong electron-withdrawing nature of multiple fluorine atoms reduces the nucleophilicity of the aryl group on the boron, making its transfer to the palladium center (transmetalation) difficult.
Causality: Transmetalation requires the transfer of the organic group from a boronate complex (formed by the reaction of the boronic acid/ester with a base) to the Pd(II)-halide complex. If the organic group is electron-poor, this transfer is energetically less favorable.
Solutions:
-
The Fluoride Effect - Use a Fluoride Source as the Base: Fluoride ions (from bases like CsF or KF) play a unique and beneficial role.[12] Mechanistic studies have shown that a palladium-fluorido intermediate (trans-[ArPdF(L)₂]) can be formed, which is remarkably reactive towards the boronic acid/ester.[13][14][15] This pathway can be much faster than transmetalation from a palladium-hydroxide or -alkoxide species.
-
Ensure Formation of the "ate" Complex: The boronic acid/ester must react with the base to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[16] A strong enough base is required to ensure this equilibrium lies on the side of the active boronate. K₃PO₄ is often effective in these cases when fluoride bases are not sufficient.
-
Solvent Choice: Polar aprotic solvents like DMF or dioxane can help to solvate the ionic intermediates involved in transmetalation, potentially accelerating this step.
The Suzuki Catalytic Cycle with Fluorinated Substrates
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Coupling a Fluoroaryl Bromide with a Phenylboronic Acid
This protocol uses a robust Buchwald-type ligand/precatalyst system suitable for many fluorinated substrates.
Reagents:
-
Fluoroaryl Bromide (1.0 equiv)
-
Phenylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Solvent: Toluene/Water (e.g., 10:1 v/v), degassed
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the fluoroaryl bromide, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.[1]
-
Solvent Addition: Add the degassed toluene and water via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[1]
-
Reaction: Place the vial in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for a Substrate Prone to Protodeboronation
This protocol uses anhydrous conditions and a fluoride base to minimize side reactions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Cesium Fluoride (CsF), dried under vacuum (2.5 equiv)
-
Solvent: 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Setup: In a glovebox, add the aryl halide, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and CsF to an oven-dried reaction tube with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a pre-heated heating block at 110 °C and stir.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23, 8169-8180. Retrieved from [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH. Retrieved from [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. (2002). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. Retrieved from [Link]
-
Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(24), 7907–7911. Retrieved from [Link]
-
Role of a base in Suzuki-Miyaura reaction. (2018). ResearchGate. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(24), 7433-7440. Retrieved from [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. (2012). Semantic Scholar. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ResearchGate. Retrieved from [Link]
Sources
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. reddit.com [reddit.com]
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- 13. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Biphenyls
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for the Friedel-Crafts acylation of fluorinated biphenyls. As a Senior Application Scientist, my goal is to translate complex chemical principles into actionable solutions for the challenges you face in the lab. Fluorinated biphenyls are critical structural motifs in pharmaceuticals and advanced materials, but their electronic and steric properties present unique hurdles for electrophilic aromatic substitution.[1] This document will equip you with the knowledge to anticipate and overcome these challenges, ensuring higher yields, predictable regioselectivity, and cleaner reaction profiles.
Section 1: Troubleshooting Common Side Reactions & Issues
This section addresses the most frequently encountered problems in the acylation of fluorinated biphenyls. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a logical sequence of troubleshooting steps.
FAQ 1: My reaction suffers from very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion is a common frustration stemming from the inherent properties of your substrate.[2]
Core Problem: Fluorine is a strongly electron-withdrawing group (via induction), which deactivates the aromatic ring system, making it less nucleophilic and thus less reactive toward the electrophilic acylium ion.[2][3] This deactivating effect can be significant, often requiring more forceful reaction conditions than standard Friedel-Crafts protocols.
Troubleshooting Workflow:
-
Verify Reagent & System Integrity:
-
Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][3] Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are fresh. Any trace of water will quench the catalyst.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[4] The product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4] For deactivated substrates, a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent is a good starting point.
-
-
Optimize Reaction Parameters:
-
Increase Temperature: For deactivated rings, room temperature is often insufficient to overcome the activation energy.[2] Cautiously increase the temperature, monitoring by TLC for product formation and potential decomposition. Refluxing in a suitable solvent like 1,2-dichloroethane (DCE) may be necessary.
-
Change Catalyst System: If AlCl₃ is ineffective, a stronger catalytic system may be required. Consider using trifluoromethanesulfonic acid (triflic acid, TfOH), a powerful Brønsted acid that can catalyze acylations on moderately deactivated rings.[3][5][6]
-
FAQ 2: I'm getting a mixture of regioisomers instead of a single product. How can I control the position of acylation?
Regioselectivity is governed by a combination of electronic directing effects and steric hindrance.
Core Problem: In fluorinated biphenyls, multiple factors influence the site of acylation:
-
Fluorine as a Director: Fluorine is an ortho, para-director due to the resonance donation of its lone pairs.[7]
-
The Phenyl Group as a Director: The second phenyl ring also acts as an ortho, para-directing group.
-
Steric Hindrance: The bulky acylium ion-catalyst complex will preferentially attack the least sterically hindered position.[7][8] The para position is almost always favored over the sterically crowded ortho position.[7][9]
Troubleshooting & Optimization Strategies:
-
Analyze Directing Group Synergy: Map out the activated positions on your specific fluorinated biphenyl substrate. If the directing effects of the fluorine and the other phenyl ring are synergistic (i.e., they activate the same positions), selectivity will be high. If they are opposed, a mixture is likely.
-
Leverage Steric Hindrance: To maximize selectivity for a specific para position, consider using a bulkier acylating agent or a catalyst system known to form a larger complex. This will further disfavor attack at hindered ortho positions.
-
Lower the Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the steric barrier for ortho-acylation, leading to lower selectivity.[7] Running the reaction at 0 °C or even lower can often improve the ratio in favor of the para product.
FAQ 3: My analysis shows evidence of di- or even tri-acylated products. How do I prevent this polyacylation?
While less common than in Friedel-Crafts alkylation, polyacylation can occur under certain conditions.[10]
Core Problem: The first acyl group introduced onto the ring is strongly deactivating, which typically shuts down further acylation.[4][10][11] However, if the biphenyl system is sufficiently activated by other electron-donating groups, or if the reaction conditions are too harsh, a second acylation can be forced.[10]
Prevention Strategies:
-
Control Stoichiometry: Use the aromatic substrate as the limiting reagent or maintain a strict 1:1 molar ratio between the substrate and the acylating agent.
-
Reverse Addition: Consider adding the aromatic substrate dropwise to the mixture of the catalyst and acylating agent (Perrier addition). This keeps the concentration of the activated (and more reactive) mono-acylated product low throughout the reaction, minimizing its chance to react a second time.[10]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the formation of the mono-acylated product is complete (as monitored by TLC).
FAQ 4: The reaction mixture turns dark, and I'm isolating degraded starting material or char. What is causing this decomposition?
Decomposition is a sign that your reaction conditions are too harsh for your substrate.
Core Problem: The combination of a strong Lewis acid and high temperatures can lead to side reactions, including substrate polymerization or decomposition, especially with sensitive functional groups present on the biphenyl rings.
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical first step. Begin the reaction at 0 °C, even if you plan to heat it later. Add the catalyst portion-wise to control the initial exotherm.
-
Use a Milder Catalyst: If decomposition persists even at lower temperatures, AlCl₃ may be too aggressive. Consider switching to a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), or explore solid acid catalysts like zeolites.[8]
-
Check Substrate Purity: Impurities in the starting material can often act as catalysts for decomposition pathways. Ensure your fluorinated biphenyl is of high purity before starting the reaction.
Section 2: Protocol Optimization & Best Practices
2.1 Catalyst Selection Guide
The choice of catalyst is paramount. While AlCl₃ is the traditional workhorse, its high reactivity can be detrimental. Milder catalysts or Brønsted acids offer valuable alternatives for sensitive substrates.
| Catalyst | Type | Typical Stoichiometry | Advantages | Disadvantages |
| AlCl₃ | Strong Lewis Acid | ≥1.0 equivalent[4] | High reactivity, effective for deactivated rings. | Very moisture sensitive, can cause charring/decomposition, requires stoichiometric amounts.[2][3] |
| FeCl₃ | Milder Lewis Acid | 1.0 - 1.2 equivalents | Less aggressive than AlCl₃, lower cost. | May be less effective for strongly deactivated substrates. |
| TfOH | Strong Brønsted Acid | Catalytic to stoichiometric | Can be used in catalytic amounts for activated rings, highly effective for some deactivated systems.[5][12] | Highly corrosive, requires careful handling.[6] |
| Zeolites | Solid Acid | Catalytic (by weight) | Environmentally friendly, easily recoverable, can offer unique selectivity. | May require higher temperatures, not suitable for all substrates. |
2.2 Generalized Step-by-Step Protocol (Perrier Addition)
This protocol is a robust starting point for the acylation of a generic fluorinated biphenyl using AlCl₃ in 1,2-dichloroethane (DCE).
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous DCE. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add the acyl chloride (1.0 eq.) dropwise to the cooled AlCl₃ suspension with vigorous stirring. Allow the complex to form over 15-20 minutes at 0 °C.[10]
-
Substrate Addition: Dissolve the fluorinated biphenyl (1.0 eq.) in anhydrous DCE and add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux (e.g., 83 °C for DCE) as needed.[10] Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully and slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[10]
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[10] Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
2.3 Visualization of Key Processes
Troubleshooting Workflow Diagram
Caption: Core mechanism of Friedel-Crafts Acylation.
References
- BenchChem. (2025). Preventing polyacylation in Friedel-Crafts reactions.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. Friedel–Crafts reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025). Preventing polyalkylation in Friedel-Crafts reactions.
- BenchChem. (2025). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions.
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- ResearchGate. (2025). Effective Friedel-Crafts Acylations of O- and C-Arylglycosides with Triflic Acid.
- Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(41), 8475-8481.
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- LibreTexts. (2023). Friedel-Crafts Reactions.
- ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides.
- PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: A Guide to Using Triflic Acid Safely and Effectively.
- BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
Technical Support Center: Synthesis of Asymmetric Biphenyls
Welcome to the technical support center for asymmetric biphenyl synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing sterically hindered, axially chiral biaryl compounds. Instead of a generic overview, we will directly address the critical challenges and frequent setbacks encountered in the lab through a detailed troubleshooting guide and a comprehensive FAQ section. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: From Failed Reactions to High Enantiopurity
This section addresses specific, common problems encountered during the synthesis of asymmetric biphenyls, particularly via cross-coupling reactions like the Suzuki-Miyaura coupling.
Problem 1: Low or No Yield of the Desired Biphenyl Product
You've set up your cross-coupling reaction, but after the specified time, TLC or LC-MS analysis shows mostly starting materials or a complex mixture with very little desired product.
Potential Causes & Solutions
-
Catalyst Inactivation or Inhibition: The nitrogen lone pairs in pyridine-containing substrates or the biphenyl products themselves can coordinate strongly to the palladium catalyst, leading to deactivation.[1] This is a frequent issue that halts the catalytic cycle.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other bulky phosphines can shield the metal center. This steric bulk favors the binding of the aryl halide over the product, promoting the desired catalytic turnover.[1][2]
-
Solution 2: Increase Catalyst Loading. While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation to achieve a reasonable yield.[1] This should be balanced against cost and purification difficulty.
-
Solution 3 (for N-heterocycles): Use a Protecting Group. For substrates like pyridines, forming a pyridine N-oxide can temporarily mask the lone pair, mitigating catalyst inhibition.[1]
-
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are notoriously sensitive to oxygen and moisture.[1][3]
-
Solution: Rigorous Inert Technique. Ensure all solvents are anhydrous and thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) to remove dissolved oxygen. Handle all air- and moisture-sensitive reagents under a strictly inert atmosphere.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.
-
Solution: Systematic Re-optimization. If a standard procedure fails, a systematic screen of conditions is warranted. Incompatible reagents, such as poor solubility of the starting materials, can prevent the reaction from proceeding.[3] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., Toluene, Dioxane, THF, often with water), and temperatures.
-
-
Failed Transmetalation or Reductive Elimination (Especially with Steric Hindrance): For highly substituted, sterically demanding biphenyls, the key steps of transmetalation and reductive elimination can be incredibly slow.
-
Solution: Advanced Catalytic Systems. The synthesis of highly ortho-substituted PCB derivatives, for example, often fails with standard catalysts. Specialized systems, such as using Pd(dba)₂ with bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos), are designed to overcome these high steric barriers and can provide excellent yields where other methods fail.[4][5]
-
.dot graph TD { A[Start: Low/No Yield] --> B{Check Reagent & Solvent Quality}; B -- "Impure or Wet?" --> C[Purify Reagents, Use Anhydrous/Degassed Solvents]; B -- "Quality OK" --> D{Is Catalyst Inhibition Likely? (e.g., N-Heterocycles)}; D -- "Yes" --> E[Switch to Bulky Ligand (e.g., SPhos) or Protect Heterocycle]; D -- "No" --> F{Are Substrates Sterically Hindered?}; F -- "Yes" --> G[Use Specialized Bulky Ligand System & Screen Harsher Conditions]; F -- "No" --> H[Systematically Screen Base, Solvent, & Temperature]; C --> I[Re-run Reaction]; E --> I; G --> I; H --> I; I --> J{Success?}; J -- "No" --> K[Consult Literature for Specific Substrate Class]; J -- "Yes" --> L[End];
} .enddot Caption: Troubleshooting workflow for low-yield asymmetric cross-coupling.
Problem 2: Good Yield but Low Enantioselectivity (ee)
The desired product is formed, but the enantiomeric excess is low, indicating the chiral catalyst is not effectively controlling the stereochemistry.
Potential Causes & Solutions
-
Impure Chiral Ligand: The enantiomeric purity of your ligand is the absolute ceiling for the ee of your product.
-
Solution: Verify Ligand Purity. Before extensive optimization, confirm the enantiopurity of your chiral ligand using a reliable analytical method (e.g., chiral HPLC). If synthesizing the ligand in-house, ensure rigorous purification and characterization.[1]
-
-
Incorrect Reaction Temperature: Enantioselectivity is often highly sensitive to thermal energy. Higher temperatures can allow the reaction to proceed through higher-energy transition states that are less stereodifferentiating.
-
Solution: Optimize Temperature. Systematically lower the reaction temperature. Often, a significant improvement in ee is observed at lower temperatures (e.g., moving from 80 °C to 40 °C or room temperature), though this may require longer reaction times.[1]
-
-
Ligand-Substrate Mismatch: The specific chiral environment of the ligand may not be suitable for your particular substrate. The steric and electronic properties of both partners must be compatible.
-
Solution 1: Ligand Screening. There is no universal ligand. Screening a panel of chiral ligands with different backbones and electronic properties is a common and effective strategy. For instance, in some Suzuki-Miyaura couplings, chiral-bridged biphenyl monophosphine ligands have shown significant superiority over classic ligands like MOP in both reactivity and enantioselectivity.[6]
-
Solution 2: Modify the Substrate. Sometimes, a small modification to the non-coupling portion of the substrate can enhance the "chiral recognition" by the ligand, leading to better stereochemical communication.
-
-
Racemization of Product: The axially chiral product itself might be configurationally unstable under the reaction conditions (e.g., elevated temperature, presence of base), leading to erosion of the ee after it's formed.
-
Solution: Monitor ee Over Time. Take aliquots from the reaction at various time points. Analyze the yield and ee for each. If the ee is high initially but decreases over time, racemization is occurring. In this case, seek milder reaction conditions (lower temperature, weaker base) or shorter reaction times to isolate the product before significant racemization can occur.[1]
-
Problem 3: Significant Homocoupling of Boronic Acid/Ester
A major byproduct is the symmetrical biaryl formed from the coupling of two boronic acid/ester molecules.
Potential Causes & Solutions
-
Presence of Oxygen: Molecular oxygen is a known culprit that promotes the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.[1]
-
Solution: Rigorous Degassing. This is the most critical factor. Ensure all solvents, solutions, and the reaction headspace are scrupulously deoxygenated before and during the addition of the palladium catalyst. Maintaining a positive pressure of an inert gas (argon or nitrogen) is essential.[1]
-
-
Suboptimal Stoichiometry or Addition Rate: An incorrect ratio of coupling partners can sometimes favor side reactions.
-
Solution: Adjust Stoichiometry. Typically, a slight excess (1.1-1.5 equivalents) of the boronic acid reagent is used. Experiment with this ratio. In some cases, slow addition of the limiting reagent can help maintain a low concentration that favors the cross-coupling pathway.
-
-
Catalyst/Ligand Choice: Some catalytic systems are more prone to promoting homocoupling than others.
-
Solution: Ligand Optimization. Bulky and electron-donating phosphine ligands, which accelerate the rate-limiting oxidative addition step, often suppress homocoupling by favoring the cross-coupling catalytic cycle.[1]
-
Problem 4: Purification of Chiral Biphenyls is Difficult
The reaction is successful, but separating the desired enantiomer from the other, or from closely related byproducts, is proving to be a bottleneck.
Potential Causes & Solutions
-
High Hydrophobicity and Similar Polarity: Biphenyls are often greasy, nonpolar molecules. Enantiomers have identical physical properties in a non-chiral environment, and homocoupled byproducts can have very similar polarity to the desired product.
-
Solution 1: Chiral Chromatography. This is the gold standard for both analytical determination of ee and preparative separation.[7]
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to resolve enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are extremely versatile and widely used.[8][9]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC that uses supercritical CO₂ as the main mobile phase.[9] It often provides faster separations and is highly compatible with chiral columns.
-
-
Solution 2: Diastereomeric Recrystallization. If the biphenyl contains a suitable functional group (e.g., -OH, -COOH, -NH₂), it can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard crystallization, followed by removal of the chiral auxiliary.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is atropisomerism in biphenyls?
A: Atropisomerism is a type of axial chirality that arises from hindered (restricted) rotation around a single bond. In biphenyls, this occurs when the four ortho positions (2, 2', 6, and 6') are occupied by bulky substituents. These groups clash with each other, creating a high energy barrier to rotation around the C1-C1' bond.[10][11][12] If this barrier is high enough to allow for the isolation of the individual rotational isomers (enantiomers) at room temperature, the molecule is said to exhibit atropisomerism.
.dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [penwidth=2];
} .enddot Caption: Steric hindrance from bulky ortho-substituents (X, Y) creates atropisomerism.
Q2: How do I select the right catalytic system (ligand, base, solvent) for my specific synthesis?
A: While there are no universal rules, the following principles provide a strong starting point:
-
Ligand Selection: The chiral ligand is the heart of the asymmetric transformation. Its structure dictates the three-dimensional environment around the metal center.
-
Sterics: For constructing sterically congested C-C bonds, bulky ligands are essential. They accelerate reductive elimination and can prevent catalyst deactivation.[1]
-
Electronics: The electron-donating ability of the ligand influences the reactivity of the metal center. Electron-rich phosphines generally promote the oxidative addition step, which is often rate-limiting.
-
Backbone: The type of chiral backbone (e.g., BINAP, SEGPHOS, spiro-ligands) defines the "chiral pocket." The choice is often empirical, and screening is the most reliable approach to finding an optimal ligand for a new substrate.[6][13]
-
-
Base Selection: The base plays multiple roles, including activating the boronic acid and facilitating the catalytic cycle.
-
Strength: The base must be strong enough to promote transmetalation but not so strong that it causes side reactions like ester hydrolysis. Phosphates (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) are very common.[6]
-
Solubility: The solubility of the base can impact the reaction kinetics. Sometimes, a heterogeneous base works best.
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst, but it also influences the catalyst's activity and stability.
-
Polarity: Aprotic solvents like toluene, dioxane, and THF are most common. Often, a biphasic system with water is used, which can be crucial for dissolving the base and facilitating the transmetalation step.[14]
-
Q3: What are the most common cross-coupling reactions used for asymmetric biphenyl synthesis?
A: Several methods exist, but the Suzuki-Miyaura coupling is by far the most widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[15]
| Reaction | Coupling Partners | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Aryl Halide/Triflate + Arylboronic Acid/Ester | High functional group tolerance, mild conditions, commercially available reagents.[15][16] | Boronic acid homocoupling, protodeborylation.[1][3] |
| Negishi Coupling | Aryl Halide/Triflate + Arylzinc Reagent | High reactivity, useful for hindered couplings. | Requires preparation of organozinc reagents which are moisture/air sensitive.[15] |
| Ullmann Coupling | Two Aryl Halides | Classic method, useful for symmetrical biphenyls. | Requires harsh conditions (high temperatures, copper catalyst), often giving low yields for asymmetric synthesis.[4][5][15] |
| Direct C-H Arylation | Aryl C-H Bond + Aryl Halide/Triflate | Atom- and step-economical, avoids pre-functionalization of one partner.[17][18][19] | Controlling regioselectivity can be a major challenge. |
Key Experimental Protocol: A Template for Asymmetric Suzuki-Miyaura Coupling
This protocol provides a general template. It must be optimized for specific substrates. All operations must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk technique).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the chiral phosphine ligand (e.g., 2.2 mol %), and the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1.0 mol %).
-
In a separate flask, add the arylboronic acid or ester (1.5 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask containing the catalyst components with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent (e.g., toluene/water 5:1) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation. The color will likely change.
-
Add the arylboronic acid and base mixture to the reaction flask as a solid or as a solution in degassed solvent.
-
-
Reaction Execution:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to isolate the biphenyl product.
-
-
Analysis:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC or SFC system using an appropriate chiral stationary phase and solvent system.
-
References
- Chiral separation of polychlorinated biphenyls using a combination of hydroxypropyl-gamma-cyclodextrin and a polymeric chiral surfactant. PubMed.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central (PMC).
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed.
- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. National Institutes of Health (NIH).
- Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.
- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
- Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. PubMed Central (PMC).
- Design, Preparation, and Implementation of an Imidazole-Based Chiral Biaryl P,N-Ligand for Asymmetric Catalysis. Journal of the American Chemical Society.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH).
- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI.
- CHAPTER 3: Asymmetric Oxidative Biaryl Coupling Reactions. Royal Society of Chemistry.
- Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PubMed Central (PMC).
- Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. BenchChem.
- Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society.
- Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols | Request PDF. ResearchGate.
- Atroposelective synthesis of axially chiral biaryl compounds. PubMed.
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC).
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. Semantic Scholar.
- Enantioselective Synthesis of Atropisomeric Anilides via Pd(II)-Catalyzed Asymmetric C-H Olefination. PubMed.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate.
- (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate.
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS.
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications.
- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. Orochem.
- Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. MDPI.
- Steric modulation of chiral biaryl diamines via Pd-catalyzed directed C-H arylation. PubMed.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. ACS Publications.
- Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. PubMed.
- Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
- Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PubMed.
- Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science.
- Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
- Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv.
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Technical Support Center: Regioselectivity in Substituted Biphenyl Synthesis
Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in cross-coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab. Our goal is to provide not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
The biphenyl moiety is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science.[1] While numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have become workhorse methods for their synthesis, controlling the regioselectivity—the specific position of the new carbon-carbon bond—remains a significant hurdle, especially when dealing with poly-substituted or sterically hindered substrates.[2][3][4][5] Poor regioselectivity leads to isomeric mixtures that are often difficult to separate, resulting in lower yields of the desired product and increased downstream processing costs.
This guide will delve into the key factors influencing regioselectivity and provide actionable strategies to optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of substituted biphenyls.
Problem 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Coupling
You are attempting to synthesize a 2,4'-disubstituted biphenyl from a di-substituted aryl halide and a substituted phenylboronic acid, but you observe a significant amount of the 2,3'- or 2,2'-isomer.
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance: Bulky substituents at the ortho position of either coupling partner can disfavor coupling at that site.[6][7][8] | 1. Ligand Modification: Switch to a more sterically demanding ligand (e.g., Buchwald-type phosphines like SPhos or XPhos) which can sometimes favor coupling at less hindered positions.[2] Conversely, a less bulky ligand might be necessary to access a sterically congested site. 2. Substrate Modification: If possible, consider using a less bulky protecting group on a nearby functional group. |
| Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the rate of oxidative addition and transmetalation, thereby affecting regioselectivity.[9] Electron-donating groups can increase the electron density at the ortho and para positions, potentially favoring reaction at those sites.[10][11][12] | 1. Re-evaluate Coupling Partners: If you have the flexibility, consider reversing the roles of the coupling partners (i.e., switch which partner is the aryl halide and which is the organoboron reagent). 2. Solvent Optimization: The polarity of the solvent can influence the reaction pathway. A screen of solvents (e.g., toluene, dioxane, THF, DMF) may reveal improved selectivity.[13][14] |
| Directing Group Effects: The presence of a coordinating group (ortho to the reactive site) can direct the palladium catalyst to a specific position.[15] | 1. Leverage Directing Groups: If a suitable functional group is present (e.g., amide, pyridine), it can be used to direct the C-H activation and subsequent coupling to a specific ortho position.[15][16] 2. Masking Directing Groups: If an existing group is directing the reaction to an undesired position, consider temporarily protecting it to block its coordinating ability. |
Problem 2: Competing Homocoupling Reduces Yield of the Desired Regioisomer
You observe significant formation of symmetrical biphenyls (homocoupling products) from both your aryl halide and your organometallic reagent, leading to a low yield of the desired unsymmetrical biphenyl.
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.[17] | 1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[18] Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Reaction Conditions: The choice of base, catalyst, and temperature can influence the rate of homocoupling versus cross-coupling.[17] | 1. Base Selection (Suzuki): Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred to minimize side reactions.[3] 2. Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help to keep its concentration low and suppress homocoupling.[18] 3. Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions. |
| Catalyst Decomposition: Formation of palladium black can indicate catalyst instability, leading to non-selective reactions.[17] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) active species and promote the desired catalytic cycle. 2. Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can improve the rate of the desired reaction, outcompeting decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cross-coupling reaction (Suzuki, Stille, Negishi) for my specific regioselectivity challenge?
A1: The choice depends on several factors:
-
Suzuki-Miyaura Coupling: Generally the first choice due to the commercial availability and stability of boronic acids and their tolerance of a wide range of functional groups.[1][5] It is, however, susceptible to steric hindrance and homocoupling.
-
Stille Coupling: Utilizes organotin reagents which are often more reactive than boronic acids and are tolerant of many functional groups.[2][19][20] The primary drawback is the toxicity of tin compounds.[20] It can be advantageous for sterically hindered couplings.
-
Negishi Coupling: Employs highly reactive organozinc reagents, often leading to faster reaction rates and higher yields, especially for challenging substrates.[4][21][22] This high reactivity can sometimes overcome steric barriers that are problematic in other couplings.[21] However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.[4][21]
Q2: Can computational chemistry help predict or explain the regioselectivity of my reaction?
A2: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and predict the activation energies for the formation of different regioisomers.[23][24][25][26] These computational studies can provide valuable insights into the roles of sterics, electronics, and ligand effects, helping to rationalize experimental outcomes and guide the design of more selective reactions.[23][24][27]
Q3: What is "Direct Arylation" and can it improve regioselectivity?
A3: Direct arylation is a powerful method for forming biaryl bonds by activating a C-H bond on one of the aromatic rings, thus avoiding the need to pre-functionalize it with a halide or organometallic group.[28][29][30] This can be highly regioselective, especially when a directing group is present to guide the C-H activation to a specific ortho position.[15][16] Intramolecular direct arylation is particularly effective for synthesizing fused ring systems.[28]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Optimizing Regioselectivity in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to screen key reaction parameters.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv) and arylboronic acid (1.2-1.5 equiv) are pure.
-
Thoroughly dry and degas the chosen solvent (e.g., dioxane/water 4:1) for at least 30 minutes with argon or nitrogen.
-
Prepare stock solutions of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4 mol %).
-
-
Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere, add the aryl halide, arylboronic acid, and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the degassed solvent, followed by the catalyst and ligand stock solutions.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the ratio of regioisomers and the extent of homocoupling.
-
-
Parameter Screening (Iterative Process):
-
Ligand: If regioselectivity is poor, set up parallel reactions with different ligands (e.g., XPhos, RuPhos, P(t-Bu)₃).
-
Base: Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃).
-
Solvent: Test various solvent systems (e.g., toluene, THF, DMF).[31]
-
Temperature: Evaluate the effect of a lower or higher reaction temperature.
-
Protocol 2: Regioselective Negishi Coupling for Sterically Hindered Biphenyls
This method is often effective when Suzuki coupling fails due to steric hindrance.
-
Preparation of the Organozinc Reagent:
-
Under a strict inert atmosphere, dissolve the aryl bromide or iodide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.05 equiv). Stir for 30 minutes.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equiv) in anhydrous THF.
-
Slowly add the organolithium solution to the zinc chloride solution at -78 °C and then allow the mixture to warm to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, add the second aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and anhydrous THF.
-
Slowly add the freshly prepared organozinc reagent to this mixture at room temperature.
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC or GC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
To better understand the factors influencing the outcome of a cross-coupling reaction, it is helpful to visualize the catalytic cycle and potential competing pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Is Phenyl an Ortho/Para or Meta Director?. (n.d.). Chemistry Steps.
- Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical M
- Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordin
- Computational studies of the regioselectivity determining carbopalladation step Optimal pathway with L2 as a model 3-selective ligand.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed.
- Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Scilit.
- Technical Support Center: Synthesis of Unsymmetrical Biphenyls. Benchchem.
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). RSC Publishing.
- Negishi coupling. (n.d.). Wikipedia.
- Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooper
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. OUCI.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boron
- Steric clash in real space: biphenyl revisited. RSC Publishing.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- How to know which group is ortho, para directing and which is meta directing. (2017). Quora.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PMC - NIH.
- Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. (2025). PubMed.
- Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Organic Chemistry Portal.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
- Negishi Coupling. Organic Chemistry Portal.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025).
- Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. The ultraviolet absorption spectra of some dihydrodibenzazepinium compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).
- Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis. Benchchem.
- Stille Coupling. Organic Chemistry Portal.
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI.
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- 8. 816. Steric effects in 2,2′-bridged biphenyls with a heterocyclic bridging ring. Part III. The ultraviolet absorption spectra of some dihydrodibenzazepinium compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling [mdpi.com]
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Technical Support Center: Workup Procedures for Reactions Involving 2-(2,4-Difluorophenyl)phenol
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the workup and purification of reactions involving 2-(2,4-Difluorophenyl)phenol. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the workup of reactions containing 2-(2,4-Difluorophenyl)phenol?
The primary strategy for isolating 2-(2,4-Difluorophenyl)phenol relies on its acidic nature. Like other phenols, the hydroxyl group (-OH) attached to the aromatic ring is weakly acidic (typical pKa around 10)[1][2]. This acidity allows for its conversion into a water-soluble salt (a phenoxide) upon treatment with a strong base, such as sodium hydroxide (NaOH). This process, known as an acid-base extraction, is a cornerstone of its purification, enabling separation from non-acidic organic compounds.[1][3][4]
Q2: Can I use a weak base like sodium bicarbonate (NaHCO₃) for the extraction?
No, this is a common pitfall. Sodium bicarbonate is generally not a strong enough base to deprotonate phenols effectively.[4][5] It is, however, an excellent choice for selectively removing stronger acidic impurities, such as residual carboxylic acids (pKa ≈ 4-5), from the organic mixture before extracting the phenol with a stronger base.[1][4][5] Using this two-step extraction process can significantly enhance the purity of the final product.
Q3: What are the most common impurities I might encounter?
Impurities can be broadly categorized and often stem from the synthetic route used to prepare the biphenyl scaffold.[6][7]
-
Organic Impurities: These are the most common and include unreacted starting materials (e.g., boronic acids, aryl halides), catalysts (e.g., palladium complexes), ligands (e.g., phosphines), and by-products from side reactions.[6]
-
Inorganic Impurities: These often derive from reagents and catalysts used in the manufacturing process and can include inorganic salts or residual metals.[6]
-
Residual Solvents: Solvents used in the reaction or workup that are not completely removed during evaporation.[6][8]
Q4: My 2-(2,4-Difluorophenyl)phenol product is an oil and won't crystallize. What should I do?
"Oiling out" instead of crystallizing is a common issue, often caused by residual impurities or the presence of too much solvent. If this occurs, try the following:
-
Re-dissolve: Dissolve the oil in a minimum amount of a good solvent (one in which it is highly soluble).
-
Add Anti-Solvent: Slowly add a "poor" or "anti-solvent" (one in which the product is insoluble) until the solution becomes faintly cloudy.
-
Induce Crystallization: Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solution's surface can also initiate crystal formation.[9]
-
Purify Further: If oiling out persists, it indicates significant impurities may be present, and further purification by column chromatography is recommended.
Q5: What safety precautions are necessary when working with phenolic compounds?
Phenol and its derivatives are toxic and corrosive and can be rapidly absorbed through the skin.[10] Always handle 2-(2,4-Difluorophenyl)phenol and its solutions in a well-ventilated fume hood.[11][12][13]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are recommended).[10][12][14]
-
Accidental Contact: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] Contaminated clothing must be removed immediately.
-
Spills: Absorb spills with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[13]
Troubleshooting Guide & Protocols
This section addresses specific issues encountered during experimental workups and provides detailed protocols for purification.
Problem 1: Low recovery of product after basic extraction.
Possible Cause A: Incomplete Extraction into the Aqueous Layer. The phenoxide salt may have limited solubility if the aqueous layer is too concentrated or if the wrong base is used.
-
Solution: Ensure you are using a sufficiently strong base (e.g., 1-2 M NaOH). Use an adequate volume of the basic solution to ensure all the phenol is converted to its salt and dissolves. Perform the extraction multiple times (e.g., 3x) with fresh aqueous base to ensure complete transfer from the organic layer.
Possible Cause B: Incomplete Precipitation during Acidification. The phenol will not precipitate if the aqueous solution is not made sufficiently acidic.
-
Solution: When acidifying the aqueous layer containing the phenoxide salt, use a strong acid like concentrated HCl. Add the acid dropwise while stirring until the pH is strongly acidic (pH 1-2, verifiable with litmus or pH paper). The product should precipitate as a solid or oil. Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.[15]
Possible Cause C: Product is moderately water-soluble. Phenols have some solubility in water due to hydrogen bonding, which can lead to losses in the aqueous phase.[16][17]
-
Solution: After acidifying and precipitating the product, extract the entire aqueous slurry/solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) several times. This will recover any dissolved product from the aqueous phase. Combine these organic extracts for drying and solvent removal.
Problem 2: Product is contaminated with a neutral impurity (e.g., unreacted starting material).
This is the ideal scenario for an acid-base extraction. The following detailed protocol is designed to separate the acidic phenol from neutral organic compounds.
Protocol 1: Standard Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution and shake vigorously, venting frequently to release any pressure.[2] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean flask. The neutral impurity will remain in the top organic layer.[3]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure all the phenolic product has been removed. Combine all aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~1). The purified 2-(2,4-Difluorophenyl)phenol should precipitate.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold deionized water, and allow it to air dry.[18]
-
If an oil forms or for maximum recovery: Extract the acidified aqueous mixture 3 times with a fresh organic solvent (e.g., EtOAc). Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[15][19]
-
Problem 3: Final product is still impure after extraction.
If acid-base extraction is insufficient, further purification is necessary. The choice of method depends on the nature of the impurities and the physical state of the product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds with minor impurities.[9]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which 2-(2,4-Difluorophenyl)phenol is sparingly soluble at room temperature but highly soluble when hot. Common choices include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[20]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal growth. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[9]
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Column Chromatography
For complex mixtures or oily products, silica gel column chromatography is the most powerful purification method.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[21]
-
Stationary Phase: Silica gel is most common for a compound of this polarity.
-
Mobile Phase (Eluent): A solvent system is chosen to provide good separation between the desired product and impurities. For a moderately polar compound like 2-(2,4-Difluorophenyl)phenol, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. The optimal ratio is determined by thin-layer chromatography (TLC).
-
Procedure: The crude product is loaded onto the top of the silica gel column and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation.
Data & Visualization
Table 1: Physicochemical & Safety Data for Related Compounds
| Property | 2,4-Difluorophenol | Phenol |
| Molecular Formula | C₆H₄F₂O[22] | C₆H₆O |
| Molecular Weight | 130.09 g/mol [22] | 94.11 g/mol |
| Appearance | Solid | White crystalline solid |
| Water Solubility | Moderately soluble | ~8.4 g / 100 mL[17] |
| Acidity (pKa) | ~8-10 (Estimated) | 9.95 |
| Safety Hazards | Harmful if swallowed/inhaled, causes skin/eye irritation[12] | Toxic, corrosive, combustible[10][17] |
Diagram 1: Workup Decision Logic
This diagram outlines the decision-making process for selecting the appropriate workup and purification strategy.
Caption: Decision tree for purification strategy.
Diagram 2: Extractive Workup Workflow
This diagram illustrates the flow of materials during the acid-base extraction process.
Caption: Flow of components in acid-base extraction.
References
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
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Gong, Y., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]
-
Manach, C., et al. (2004). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
-
MacGlashan, J. D., Bixby, J. L., & King, C. J. (1982). Solvent extraction of phenols from water. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives.
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). US2807654A - Process for extraction of phenol from aqueous mixtures.
- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP1474396A1 - Purification of phenol.
-
Johannsen, M. (2002). Simulated moving bed chromatography with supercritical fluids for the resolution of bi-naphthol enantiomers and phytol isomers. PubMed. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,4-Difluorophenol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
Rathore, A. S., et al. (2019). Multimodal Chromatography for Purification of Biotherapeutics – A Review. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
MDPI. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A two-column process for bispecific antibody purification based on MabSelect VL resin's strong byproduct removal capability. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]
-
Bio-Rad. (n.d.). Chromatography. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
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Technical Support Center: Stability and Handling of 2-(2,4-Difluorophenyl)phenol
Welcome to the technical support guide for 2-(2,4-Difluorophenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and ensure the integrity of the compound throughout storage and experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the stability of 2-(2,4-Difluorophenyl)phenol.
Q1: What are the ideal storage conditions for 2-(2,4-Difluorophenyl)phenol to ensure long-term stability?
A1: The stability of 2-(2,4-Difluorophenyl)phenol is critically dependent on its storage environment. Due to its phenolic structure, it is susceptible to oxidative and light-induced degradation. The introduction of fluorine atoms can alter the electron density of the aromatic ring, influencing its reactivity and stability[1]. Proper storage is the first line of defense against degradation.
To maintain the compound's integrity, it is imperative to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[2]. This minimizes exposure to oxygen and moisture, which are key contributors to degradation. Store the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[2][3][4]. Phenolic compounds should be stored separately from incompatible materials such as strong oxidizing agents and bases[2][5].
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended) | Slows the rate of potential decomposition reactions[3][4]. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation, a primary degradation pathway for phenols[2]. |
| Light | Amber vial or dark location | Protects against photolytic degradation, as many phenolic compounds are light-sensitive[2]. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. Use glass or other non-reactive containers[6][7]. |
| Incompatibilities | Store away from strong bases, oxidizing agents, and certain metals | Avoids vigorous and degradative chemical reactions[2][5]. |
Q2: My solid 2-(2,4-Difluorophenyl)phenol has developed a yellow or brownish tint. What does this signify, and is the material still usable?
A2: A visible change in color from its typical white or off-white appearance to yellow or brown is a strong indicator of chemical degradation[2]. This discoloration is most commonly caused by oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of highly colored quinone-type structures.
While a minor color change may not significantly affect the outcome of all applications, it signals a drop in purity. For sensitive experiments, such as in pharmaceutical development where isomeric purity is critical, using discolored material is highly discouraged without first re-validating its purity[8]. The presence of these impurities could lead to unexpected side reactions, altered biological activity, or difficulties in product purification. We strongly recommend performing an analytical purity check (see Troubleshooting Guide 2) before proceeding.
Q3: I am observing unexpected side products in my reaction. Could this be related to the stability of my 2-(2,4-Difluorophenyl)phenol starting material?
A3: Absolutely. The purity of your starting materials is fundamental to the success of your reaction. If 2-(2,4-Difluorophenyl)phenol has degraded during storage, the resulting impurities will be present in your reaction vessel. These degradation products can act as unintended reactants, leading to the formation of unexpected side products[2].
If you encounter this issue, a systematic troubleshooting approach is necessary. Start by verifying the storage conditions of your compound and inspecting it for any physical signs of degradation, such as discoloration[2]. If there is any doubt, the most reliable course of action is to analyze the purity of the starting material from the specific bottle you are using. Comparing its analytical profile to that of a new, unopened batch can quickly confirm if degradation is the root cause.
Troubleshooting Guides & Protocols
This section provides actionable workflows for assessing and managing the stability of 2-(2,4-Difluorophenyl)phenol.
Guide 1: Potential Chemical Degradation Pathways
Understanding the likely degradation pathways is key to preventing them. For phenolic compounds, the primary mechanism of concern is oxidation. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the oxidation potential of the phenolic hydroxyl group.
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(2,4-Difluorophenyl)phenol
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthetic transformation. This biaryl phenol is a key structural motif, and its efficient synthesis is often paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-(2,4-Difluorophenyl)phenol?
The synthesis of 2-(2,4-Difluorophenyl)phenol is typically achieved through a carbon-carbon bond-forming reaction, most commonly a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[4][5][6]
-
Suzuki-Miyaura Coupling: This is the most prevalent method. It involves the reaction of a boronic acid (or its ester derivative) with an aryl halide. For this target, the typical coupling partners are:
-
(2-Hydroxyphenyl)boronic acid reacting with 1-bromo-2,4-difluorobenzene.
-
2,4-Difluorophenylboronic acid reacting with a 2-halophenol (e.g., 2-bromophenol).[7]
-
-
Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[4][8] While effective for some substrates, it often requires high temperatures and stoichiometric copper, making it less favorable than the Suzuki coupling for many applications.[4]
Q2: My Suzuki-Miyaura coupling reaction for 2-(2,4-Difluorophenyl)phenol is giving a very low yield. What are the most critical parameters I should investigate first?
Low yield in a Suzuki coupling is a common but solvable problem. The primary factors to scrutinize are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction conditions (temperature and atmosphere).[9] A failure in any of these can lead to incomplete conversion or the formation of undesired side products.
Critical Parameters to Check:
-
Catalyst Activity: Ensure your palladium precursor and ligand are active and not degraded.
-
Oxygen Exclusion: The catalytic cycle involves a sensitive Pd(0) species which is readily oxidized and deactivated by oxygen.[9]
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[2] Its strength and solubility are critical.
-
Reagent Quality: Degradation of the boronic acid starting material is a frequent, and often overlooked, cause of low yields.[9]
Detailed Troubleshooting Guide (Q&A Format)
Section 1: Low or No Product Formation
Q: I'm running the reaction between (2-hydroxyphenyl)boronic acid and 1-bromo-2,4-difluorobenzene, but my TLC/LC-MS analysis only shows starting materials. What's the first thing to check?
When there is no conversion, the issue almost always lies with the catalyst system or the reaction setup. The oxidative addition of the aryl halide to the Pd(0) center is the first step of the catalytic cycle, and if this fails, no reaction will occur.[10][11]
Troubleshooting Steps:
-
Inert Atmosphere: The most common culprit is the presence of oxygen, which deactivates the Pd(0) catalyst.[9]
-
Action: Ensure your reaction flask was properly purged. Evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[9] Use solvents that have been sparged with inert gas.
-
-
Palladium Precatalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging substrates.[9] Electron-rich aryl halides, like 1-bromo-2,4-difluorobenzene, can be slow to undergo oxidative addition.[9][10]
-
Action: Switch to a more robust catalyst system. Modern biarylphosphine ligands, such as SPhos or XPhos, paired with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst, are designed for difficult couplings.[9][12] These bulky, electron-rich ligands accelerate the oxidative addition and subsequent reductive elimination steps.[9]
-
-
Temperature: Some Suzuki couplings require significant thermal energy to overcome the activation barrier for oxidative addition.
-
Action: Ensure your reaction is heated to the appropriate temperature, typically between 80-110 °C for these types of substrates.[9]
-
Q: My reaction is converting, but I'm only getting about 20-30% yield, even after prolonged reaction times. How can I push the reaction to completion?
Low conversion suggests a slow or stalled catalytic cycle. This can be due to catalyst inhibition, suboptimal conditions, or competing side reactions.
Optimization Strategies:
-
Base Selection: The base is critical for activating the boronic acid for transmetalation.[2][13] If the base is too weak or insoluble, this step can be rate-limiting.
-
Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).
-
Boronic Acid Stoichiometry: Using a slight excess of the boronic acid can help drive the reaction to completion.
-
Action: Increase the stoichiometry of the boronic acid to 1.2-1.5 equivalents.
-
Section 2: Significant Side Product Formation
Q: My main impurity is biphenyl, resulting from the homocoupling of my 2,4-difluorophenylboronic acid. How can I minimize this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]
Mitigation Strategies:
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[10]
-
Action: Improve your degassing procedure. A freeze-pump-thaw cycle is more effective than simple purging for removing dissolved oxygen, especially in higher-boiling solvents like dioxane.
-
-
Controlled Addition of Reagents: Adding the aryl halide slowly to the reaction mixture can maintain a low concentration of the boronic acid relative to the halide, disfavoring homocoupling.
-
Ligand Choice: The right ligand can stabilize the Pd(0) species and favor the desired cross-coupling pathway.
-
Action: Bulky biarylphosphine ligands often suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.
-
Q: I'm observing a significant amount of phenol or 1,3-difluorobenzene, which I suspect is from protodeboronation or dehalogenation. What causes this?
Protodeboronation (replacement of the boronic acid group with a proton) and dehalogenation are destructive side reactions that consume your starting materials.
-
Protodeboronation: This is often accelerated by excess water or strong bases, particularly hydroxides.[9]
-
Dehalogenation: This can occur if a hydride source is present, which can reductively eliminate with the aryl group from the palladium intermediate.[10]
Preventative Measures:
-
Optimize the Base: Avoid strong hydroxide bases if protodeboronation is an issue. K₃PO₄ or Cs₂CO₃ are generally safer choices.[2]
-
Use Anhydrous Solvents: While a small amount of water is often beneficial, using fully anhydrous solvents (if compatible with the chosen base) can suppress protodeboronation.[9]
-
Check for Hydride Sources: Ensure solvents like THF are peroxide-free, as degradation products can sometimes act as hydride sources.
Visualizing the Process
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Optimized Protocol and Data
This section provides a baseline protocol that has proven effective for challenging biaryl phenol syntheses. Use this as a starting point for your optimization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-Bromo-2,4-difluorobenzene | 1.0 eq |
| Boronic Acid | (2-Hydroxyphenyl)boronic acid | 1.3 eq |
| Pd Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | SPhos | 4 mol% |
| Base | K₃PO₄ | 3.0 eq |
| Solvent | Dioxane / H₂O | 10:1 (v/v) |
| Temperature | 100 °C | To overcome activation energy |
| Time | 12-24 h | Monitor by TLC/LC-MS |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-hydroxyphenyl)boronic acid (1.3 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Reagent Addition: Through the septum, add the degassed solvent (Dioxane/H₂O mixture) followed by the 1-bromo-2,4-difluorobenzene (1.0 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-(2,4-Difluorophenyl)phenol.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
- Benchchem. (n.d.). 2-(2,4-Difluorophenyl)phenol | 1225946-59-7.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Wikipedia. (2023, December 29). Suzuki reaction. Retrieved January 7, 2026, from [Link]
- Dalton Transactions. (2021). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Royal Society of Chemistry.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 7, 2026, from [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved January 7, 2026, from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved January 7, 2026, from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 7, 2026, from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved January 7, 2026, from [Link]
-
The Role of 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. (2025, October 19). Medium. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved January 7, 2026, from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base and Solvent for Phenol Coupling Reactions
Welcome to the technical support center for phenol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical parameters of base and solvent selection in C-O bond formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of bases and solvents in common phenol coupling methodologies like Buchwald-Hartwig, Ullmann, and Chan-Lam reactions.
Q1: What is the primary role of the base in a phenol coupling reaction?
A1: The base performs several crucial functions. Its primary role is to deprotonate the phenol's hydroxyl group, forming a more nucleophilic phenoxide ion.[1][2] This deprotonation is essential for both copper-catalyzed (Ullmann, Chan-Lam) and palladium-catalyzed (Buchwald-Hartwig) systems.[3][4] In palladium catalysis, the base also facilitates the regeneration of the active Pd(0) catalyst and neutralizes the acid generated during the catalytic cycle.
Q2: How does the strength of the base (pKa) impact the reaction outcome?
A2: The choice between a strong or weak base is a critical optimization parameter and is highly substrate-dependent.[5]
-
Strong Bases (e.g., Sodium tert-butoxide (NaOtBu), LHMDS): These are highly effective for deprotonating phenols and driving the reaction forward, often leading to faster reaction rates. However, their high basicity can lead to the decomposition of substrates with sensitive functional groups, such as esters or ketones.[6][7]
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer excellent functional group tolerance and are preferred for substrates susceptible to degradation under strongly basic conditions.[5][6] Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in many organic solvents.[6] The trade-off can be slower reaction times or the need for higher temperatures.[7]
Q3: My reaction fails or gives low yield. What is the most common, yet overlooked, reason related to base and solvent?
A3: A frequent cause of failure is the poor solubility of the reagents, especially inorganic bases, in the reaction solvent.[5] If the base is not sufficiently soluble, it cannot effectively deprotonate the phenol, leading to low or no conversion. This is particularly problematic in scale-up reactions where mass transfer limitations become more pronounced. Vigorous stirring or the addition of a phase-transfer catalyst can sometimes mitigate this issue.[6]
Q4: How does solvent polarity influence the reaction?
A4: The solvent plays a multifaceted role beyond simply dissolving reactants. It can influence catalyst stability, reaction rate, and even chemoselectivity.[8][9]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used as they effectively dissolve a wide range of reactants and intermediates.[4][10] In some palladium-catalyzed systems, polar solvents can stabilize charged or anionic intermediates in the catalytic cycle, potentially altering the reaction pathway or selectivity.[8][11][12] For instance, in Ullmann reactions, polar solvents like DMF or THF often give excellent yields compared to nonpolar options like toluene.[10]
-
Nonpolar Solvents (e.g., Toluene, Benzene): These are also widely used, particularly in Buchwald-Hartwig aminations.[4] The choice between polar and nonpolar solvents can be crucial for selectivity when a substrate has multiple reactive sites.[8]
Q5: Can I run a Chan-Lam coupling open to the air?
A5: Yes, one of the significant advantages of the Chan-Lam coupling is its tolerance for air and moisture.[13] The reaction is often conducted at room temperature and open to the atmosphere, which simplifies the experimental setup compared to the strict inert conditions required for many palladium-catalyzed reactions.[14][15] Oxygen from the air can even facilitate the reoxidation of the copper catalyst.[14]
Part 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during phenol coupling reactions, with a focus on base and solvent optimization.
Issue 1: Low or No Product Yield
If your reaction is not producing the desired diaryl ether, consider the following troubleshooting steps related to your choice of base and solvent.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Substrate Decomposition or Side Product Formation
The formation of undesired products often points to an incompatibility between the reaction conditions and the functional groups present on your starting materials.
-
Symptom: You observe the consumption of starting material, but mass balance is poor, or multiple unidentified spots appear on TLC/LCMS.
-
Probable Cause: The base is too strong for your substrate. Functional groups like esters, amides, or nitro groups can be sensitive to strong bases like NaOtBu, leading to hydrolysis or other side reactions.[7]
-
Solution:
-
Switch to a Weaker Base: Immediately try a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[5][6] These provide sufficient basicity for phenol deprotonation without attacking sensitive functionalities.
-
Lower the Temperature: If a stronger base is required for reactivity, lowering the reaction temperature may suppress the rate of decomposition relative to the desired coupling.
-
Consider an Organic Base: In some cases, soluble organic bases like DBU can be effective, sometimes used in combination with an inorganic salt.[6]
-
Issue 3: Inconsistent Results, Especially on Scale-Up
Reactions that work well on a small scale but fail upon scale-up often suffer from physical, rather than chemical, limitations.
-
Symptom: A reaction that provided an 80% yield at 1 mmol scale gives only 20% at 100 mmol scale.
-
Probable Cause: Poor mixing and mass transport due to base insolubility.[6] In a small vial, magnetic stirring may be sufficient to create a slurry that allows the reaction to proceed at the solid-liquid interface. In a large round-bottom flask, the dense inorganic base may settle at the bottom, effectively removing it from the reaction mixture.[6]
-
Solution:
-
Improve Agitation: Switch to overhead mechanical stirring to ensure the base remains suspended.
-
Grind the Base: Using a mortar and pestle to grind the inorganic base into a fine powder before use increases its surface area and can improve reaction rates.[6]
-
Change Solvent/Base System: Switch to a solvent where the base is more soluble or use a soluble base like an organic base or Cs₂CO₃.
-
Part 3: Data Tables and Protocols
Table 1: Common Bases for Phenol Coupling
| Base | Class | Typical pKaH (Conjugate Acid) | Suitability & Considerations |
| NaOtBu | Strong | ~19 | High reactivity; can cause decomposition of sensitive substrates.[6] |
| LHMDS | Strong | ~26 | Very strong, non-nucleophilic; useful for hindered phenols. Air sensitive.[7] |
| K₃PO₄ | Weak | ~12.3 (for HPO₄²⁻) | Excellent functional group tolerance; common choice for optimization.[5] |
| Cs₂CO₃ | Weak | ~10.3 (for HCO₃⁻) | Good solubility in many organic solvents; often improves reproducibility.[6] |
| K₂CO₃ | Weak | ~10.3 (for HCO₃⁻) | Economical and tolerant of many functional groups, but can be less reactive.[7] |
Table 2: Common Solvents for Phenol Coupling
| Solvent | Class | Dielectric Constant (ε) | Common Use Cases & Notes |
| Toluene | Nonpolar, Aromatic | 2.4 | Widely used in Buchwald-Hartwig; good temperature range.[4] |
| 1,4-Dioxane | Polar Aprotic, Ether | 2.2 | Common in both Pd and Cu catalysis; good solubility for many reagents.[4] |
| THF | Polar Aprotic, Ether | 7.6 | Good general-purpose solvent, but lower boiling point limits temperature.[10] |
| DMF | Polar Aprotic, Amide | 36.7 | Highly polar; excellent for dissolving salts and promoting Ullmann reactions.[10][16] |
| t-Amyl Alcohol | Polar Protic, Alcohol | 5.8 | Can be beneficial in some Buchwald-Hartwig systems, particularly with weaker bases.[6] |
General Protocol for a Buchwald-Hartwig C-O Coupling Reaction
This protocol is a starting point and must be optimized for specific substrates.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Hygroscopic Nature of Purified Phenols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for the challenges associated with the hygroscopic nature of purified phenols. As critical reagents in organic synthesis, pharmaceutical development, and materials science, maintaining the anhydrous state of phenols is paramount for experimental success and reproducibility.[1][2][3] This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem
Q1: What does it mean for phenol to be "hygroscopic" and why is it a problem?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Purified, solid phenol is extremely hygroscopic.[4] This absorption of water is problematic for several critical reasons:
-
Initiation of Degradation: Absorbed moisture acts as a catalyst for the atmospheric oxidation of phenol. This process leads to the formation of colored impurities, primarily quinones and other polymeric products, which manifest as a pink, red, or brown discoloration.[5][6][7] These impurities can interfere with reactions, poison catalysts, and complicate purification.
-
Lowered Melting Point: The presence of water as an impurity lowers the melting point of the phenol, causing the crystalline solid to become a wet or oily paste, making it difficult to handle and weigh accurately.[8]
-
Reaction Interference: In many sensitive organic reactions, such as esterifications, etherifications, or reactions involving organometallics, water is a reactive species.[9] Its presence can lead to unwanted side reactions, reduced yields, and the formation of byproducts, compromising the integrity of your experiment.
Q2: My bottle of pure, crystalline phenol has turned pink and looks wet. What happened?
A: This is a classic sign of moisture absorption and subsequent oxidation. Crystalline phenol, even when stored in what appears to be a sealed container, can attract atmospheric moisture over time, especially if the container has been opened multiple times.[10] The absorbed water facilitates oxidation by air, leading to the formation of highly colored quinone-type compounds.[5][6] The presence of these impurities, along with water, results in the observed liquefaction and discoloration.[8]
Q3: How does absorbed water actually promote the oxidation of phenol?
A: The mechanism is complex, but water can play several roles. It can facilitate the proton-transfer steps involved in the oxidation pathway and potentially solvate reactive intermediates, altering the reaction energetics.[11][12] Essentially, water creates a microenvironment that is more conducive to the multi-step oxidation process where phenol is converted first to dihydroxybenzenes (like catechol and hydroquinone) and then to colored benzoquinones.[5]
Q4: Can I still use my discolored and wet phenol for non-critical applications?
A: It is strongly discouraged. The presence of water and oxidation products is often unquantified. Using such a reagent introduces significant uncertainty into your experiment. The impurities can lead to inconsistent results, making your research difficult to reproduce. For any application where stoichiometry and purity are important, using degraded phenol is a significant risk to the validity of your data.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a logical flow for diagnosing and resolving common issues related to phenol hygroscopicity.
Troubleshooting Flowchart: My Phenol-Involving Reaction is Failing
Here is a logical process to follow when troubleshooting reactions where moisture-sensitive phenol is a key reactant.
Part 3: Protocols and Best Practices
Protocol 1: Proper Storage and Handling of Purified Phenols
The first line of defense against moisture contamination is proper storage.
Sources
- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
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- 4. kelid1.ir [kelid1.ir]
- 5. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Sciencemadness Discussion Board - Phenol Storage - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why the Photochemical Reaction of Phenol Becomes Ultrafast at the Air–Water Interface: The Effect of Surface Hydration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Fluorinated Aromatics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of fluorinated aromatics. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge: catalyst deactivation. The unique electronic properties of fluorinated compounds, stemming from the high electronegativity of fluorine, introduce specific hurdles that can compromise the efficiency and reproducibility of these critical transformations.[1] This resource will equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding catalyst deactivation in this specific area of cross-coupling chemistry.
Q1: My reaction with an aryl fluoride is sluggish or stalls completely, while the analogous aryl bromide or chloride reacts smoothly. What is the likely cause?
A1: The primary suspect is the strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making oxidative addition, the initial and often rate-limiting step in the catalytic cycle, significantly more challenging compared to other aryl halides.[2][3] This high activation barrier can lead to catalyst decomposition pathways becoming competitive with the desired catalytic turnover. For a deeper dive into diagnosing and overcoming this issue, please refer to our Troubleshooting Guide 1: Overcoming High C-F Bond Activation Barriers .
Q2: I am observing significant formation of a hydrodefluorinated byproduct (Ar-H instead of the desired Ar-Nu). What is causing this and how can I prevent it?
A2: Hydrodefluorination is a common side reaction that points towards catalyst deactivation or off-cycle pathways. This often occurs when the catalytic species reacts with a hydrogen source in the reaction mixture, such as residual water or even the solvent, leading to the reduction of the aryl fluoride.[4][5] The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[4][5] For detailed strategies to minimize this unwanted side reaction, see Troubleshooting Guide 2: Minimizing Hydrodefluorination Side Reactions .
Q3: My palladium catalyst appears to be precipitating out of the reaction mixture as a black solid. Is my catalyst dead?
A3: The formation of palladium black is a strong indicator of catalyst deactivation. This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle. While a color change to black can be normal for some catalyst systems, premature and extensive precipitation is problematic.[6] This can be triggered by a variety of factors including the presence of oxygen, suboptimal ligand choice, or excessively high temperatures. To address this, consult Troubleshooting Guide 3: Preventing Palladium Black Formation .
Q4: I'm using a Buchwald-Hartwig amination reaction with a fluorinated aryl halide and my yields are inconsistent. What are some key parameters to investigate?
A4: Buchwald-Hartwig aminations are particularly sensitive to a number of variables that can lead to catalyst deactivation.[7][8] Key factors to scrutinize include the choice of base, solvent, and ligand. The strong bases typically used can sometimes react with the catalyst or substrates in undesirable ways. For a comprehensive checklist of factors to optimize, please refer to Troubleshooting Guide 4: Optimizing Buchwald-Hartwig Amination of Fluorinated Aromatics .
Troubleshooting Guides
Troubleshooting Guide 1: Overcoming High C-F Bond Activation Barriers
The inertness of the C-F bond is a central challenge in the cross-coupling of fluorinated aromatics.[2] The following steps will guide you through strategies to promote efficient oxidative addition and prevent catalyst deactivation.
Experimental Protocol: Catalyst and Ligand Screening for C-F Activation
-
Reaction Setup: In a glovebox, add the aryl fluoride (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (2.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a panel of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or other trialkylphosphines).[9] Add the desired catalyst and ligand to the reaction vial.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or CPME) to the vial.[9] Seal the vial and thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 10-15 minutes.[9]
-
Reaction Execution: Place the sealed vial in a preheated heating block at a carefully controlled temperature. Monitor the reaction progress by TLC or GC-MS.
Data Interpretation and Next Steps:
| Ligand Type | Typical Observation | Rationale and Recommendation |
| Small, less electron-donating phosphines (e.g., PPh₃) | Low to no conversion. | These ligands are often insufficient to promote the difficult oxidative addition of the C-F bond. Switch to more electron-rich and sterically demanding ligands. |
| Bulky, electron-rich phosphines (e.g., Buchwald ligands, cataCXium A)[10] | Improved conversion and yield. | These ligands stabilize the active Pd(0) species and promote oxidative addition.[9] Further optimization of the specific ligand and metal-to-ligand ratio is recommended. |
| N-Heterocyclic Carbene (NHC) ligands | Variable, can be effective. | NHCs are strong electron donors and can be effective for C-F activation. Consider screening NHC-Pd complexes if phosphine-based systems are unsuccessful. |
Figure 1. Decision workflow for addressing C-F bond activation challenges.
Troubleshooting Guide 2: Minimizing Hydrodefluorination Side Reactions
Hydrodefluorination (HDF) is a detrimental side reaction that consumes starting material and reduces the overall yield of the desired cross-coupled product.[4][5]
Key Causes and Preventative Measures:
-
Water Content: Rigorously dry all reagents, solvents, and glassware. The use of anhydrous bases and solvents is critical.[9] Water can act as a proton source for HDF.[4][5]
-
Base Selection: The choice of base can significantly impact the extent of HDF. Weaker bases may be less prone to promoting this side reaction. If using a strong base like an alkoxide, ensure it is of high purity and handled under strictly anhydrous conditions.
-
Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination (product formation) versus pathways leading to HDF. Screening different ligands is often necessary.
-
Reaction Temperature: Elevated temperatures can sometimes favor HDF. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Experimental Protocol: Evaluating the Impact of Water and Base on HDF
-
Setup Parallel Reactions: Prepare multiple identical reactions as described in Troubleshooting Guide 1.
-
Variable Introduction:
-
Reaction A (Control): Use rigorously dried and degassed reagents and solvents.
-
Reaction B: Add a controlled amount of water (e.g., 1-2 equivalents) to the reaction mixture.
-
Reaction C: Use a different base (e.g., K₃PO₄ instead of NaOtBu).
-
-
Analysis: Monitor the reactions by GC-MS, paying close attention to the ratio of the desired product to the hydrodefluorinated byproduct.
Data Interpretation and Next Steps:
| Condition | Observed HDF Level | Interpretation and Action |
| Control (Anhydrous) | Low | Your standard conditions are effective at minimizing HDF. |
| Added Water | High | Confirms that water is a significant contributor to HDF. Re-evaluate drying procedures for all reagents and solvents. |
| Alternative Base | Varies | The base plays a role in HDF. Further screening of bases may be required to find the optimal balance between reactivity and minimizing side reactions. |
Troubleshooting Guide 3: Preventing Palladium Black Formation
The precipitation of palladium black is a visual confirmation of catalyst death and a common issue in cross-coupling reactions.
Figure 2. The desired catalytic cycle versus the deactivation pathway leading to palladium black.
Strategies for Prevention:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) species, leading to decomposition.[11] Thoroughly degas all solvents and the final reaction mixture.[9]
-
Ligand Protection: The use of bulky, electron-rich ligands helps to stabilize the Pd(0) center and prevent aggregation.[9] Ensure the correct palladium-to-ligand ratio is used; an excess of ligand can sometimes be beneficial.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition.[4] Determine the optimal temperature that balances reaction rate and catalyst stability.
-
Precatalyst Choice: Consider using modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ.[12]
Troubleshooting Guide 4: Optimizing Buchwald-Hartwig Amination of Fluorinated Aromatics
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to fluorinated aromatics requires careful optimization to avoid catalyst deactivation.[13]
Key Optimization Parameters:
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or phosphazene bases can be effective, especially for challenging substrates.[12] The solubility of the base can also be a factor.[9]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.[12]
-
Ligand: The choice of ligand is paramount. For electron-deficient aryl fluorides, highly electron-donating and sterically hindered ligands are often necessary to promote both oxidative addition and reductive elimination. For a list of commonly used ligands, refer to the table below.
Commonly Screened Ligands for Buchwald-Hartwig Amination:
| Ligand | Key Features | Typical Applications |
| XPhos | Bulky, electron-rich biarylphosphine. | General purpose, highly active for a wide range of substrates. |
| SPhos | Similar to XPhos, with a different substitution pattern. | Often provides complementary reactivity to XPhos. |
| RuPhos | Electron-rich and less sterically hindered than XPhos. | Can be effective for sterically demanding coupling partners. |
| BrettPhos | Very bulky and electron-rich. | Useful for particularly challenging couplings, including those involving heteroaromatic amines. |
Final Recommendations
The successful cross-coupling of fluorinated aromatics hinges on maintaining a stable and active catalyst. By understanding the key deactivation pathways and systematically troubleshooting your reactions, you can overcome the challenges posed by the unique reactivity of these substrates. Always prioritize high-purity reagents, rigorous exclusion of air and moisture, and the rational selection of ligands and reaction conditions.
References
-
ResearchGate. Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
The Weizmann Institute of Science - Research Portal. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]
-
MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available from: [Link]
-
ACS Publications. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. Available from: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
Weizmann Research Portal. Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Available from: [Link]
-
Wiley Online Library. Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Available from: [Link]
-
ChemRxiv. Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Palladium‐Catalyzed C F Bond Formation via Directed C H Activation. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
PubMed Central. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
Research Communities. Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed Central. Synthetic Advantages of Defluorinative C–F Bond Functionalization. Available from: [Link]
-
ResearchGate. Activation of Allylic C F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes. Available from: [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Available from: [Link]
-
ResearchGate. C−F Bond Activation in Organic Synthesis. Available from: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Analysis of 2-(2,4-Difluorophenyl)phenol Purity
For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring therapeutic efficacy and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(2,4-Difluorophenyl)phenol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind method development, validation according to regulatory standards, and a critical comparison with alternative analytical technologies, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Purity for 2-(2,4-Difluorophenyl)phenol
2-(2,4-Difluorophenyl)phenol is a substituted biphenyl derivative whose structural motif is of significant interest in medicinal chemistry. The presence of impurities, even in trace amounts, can have a significant impact on the safety, stability, and efficacy of the final drug product. These impurities can originate from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
The synthesis of structurally similar compounds like 4-(2,4-difluorophenyl)phenol often involves a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.[1][2] This suggests that potential impurities in 2-(2,4-Difluorophenyl)phenol could include:
-
Starting materials: Unreacted 2,4-difluorobiphenyl and phenol derivatives.
-
Intermediates: The ketone intermediate prior to the Baeyer-Villiger oxidation.
-
Positional isomers: Other isomers formed during the arylation step.
-
Degradation products: Compounds formed under stress conditions (e.g., acid, base, oxidation, heat, light).
A well-developed HPLC method must be able to separate the main component from all these potential impurities, demonstrating specificity and stability-indicating capabilities.
The Workhorse of Purity Analysis: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of small organic molecules like 2-(2,4-Difluorophenyl)phenol due to its versatility, high resolution, and compatibility with a wide range of compounds.
Rationale for HPLC Method Development
The development of a robust HPLC method is a systematic process. For 2-(2,4-Difluorophenyl)phenol, the following considerations are paramount:
-
Column Chemistry: A C18 stationary phase is the logical starting point due to the non-polar nature of the analyte. The hydrophobic interactions between the analyte and the stationary phase will provide good retention. For potentially challenging separations of structurally similar impurities, a Pentafluorophenyl (PFP) column could offer alternative selectivity due to dipole-dipole and pi-pi interactions with the fluorinated analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is generally preferred for impurity profiling. A gradient allows for the elution of impurities with a wide range of polarities within a reasonable timeframe. Acetonitrile is often chosen for its lower UV cutoff and viscosity.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. 2-(2,4-Difluorophenyl)phenol contains a chromophore, allowing for sensitive detection. A DAD provides the added advantage of acquiring UV spectra for all peaks, which aids in peak purity assessment and identification of impurities. The detection wavelength should be set at the absorption maximum of the analyte for optimal sensitivity.
Method Validation: Ensuring Trustworthiness and Compliance
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the HPLC method for 2-(2,4-Difluorophenyl)phenol purity should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | The main peak is well-resolved from all impurity peaks (Resolution > 2.0). Peak purity analysis (e.g., using a DAD) shows no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the nominal concentration). |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked impurities should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area and retention time. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparative Analysis of Purity Assessment Techniques
While HPLC is the gold standard, other techniques offer unique advantages and can be complementary. The choice of method depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Techniques for Purity Analysis of 2-(2,4-Difluorophenyl)phenol
| Parameter | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | A type of HPLC that uses smaller particle size columns for higher resolution and faster analysis.[3] | Quantification based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[4] |
| Applicability to Analyte | Excellent. Non-volatile and thermally stable. | Suitable if the analyte and its impurities are thermally stable and volatile. Derivatization may be required. | Excellent. Offers higher throughput and resolution than conventional HPLC. | Excellent. Provides structural information and does not require a reference standard of the analyte for purity determination.[6] |
| Analysis Time | 15-30 minutes | 5-20 minutes | 2-10 minutes | 5-15 minutes per sample |
| Resolution | High | Very High | Very High | Lower than chromatographic techniques for complex mixtures. |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Very High (pg to fg range) | Very High (pg range) | Moderate (µg to mg range) |
| Sample Preparation | Simple (dissolution and filtration) | Can be more complex (derivatization may be needed). | Simple (dissolution and filtration). | Simple (dissolution in a deuterated solvent). |
| Cost (Instrument & Consumables) | Moderate | Lower to Moderate[7] | High | Very High |
| Key Advantage | Versatility and robustness. | High efficiency for volatile compounds. | Speed and resolution. | Absolute quantification without a specific reference standard. |
| Key Disadvantage | Slower than UPLC and GC. | Limited to thermally stable and volatile compounds.[7] | Higher backpressure requires specialized instrumentation. | Lower sensitivity and resolution for complex mixtures. |
Experimental Protocols
Proposed HPLC Method for Purity of 2-(2,4-Difluorophenyl)phenol
This protocol describes a starting point for the development of a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 80 20.0 80 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 2-(2,4-Difluorophenyl)phenol at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For the analysis of impurities, dilute the stock solution to a working concentration of 0.5 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
A systematic workflow is crucial for obtaining reliable and reproducible results in purity analysis.
Caption: Workflow for HPLC Purity Analysis of 2-(2,4-Difluorophenyl)phenol.
Conclusion
The purity of 2-(2,4-Difluorophenyl)phenol is a critical quality attribute that necessitates a robust and validated analytical method. RP-HPLC with UV detection stands out as the most suitable technique, offering a balance of resolution, sensitivity, and versatility. The development of a stability-indicating method, validated according to ICH guidelines, provides a high degree of confidence in the quality of this important pharmaceutical intermediate. While alternative techniques like GC, UPLC, and qNMR have their specific advantages, HPLC remains the workhorse for routine quality control and purity certification in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to develop and implement reliable purity analysis methods for 2-(2,4-Difluorophenyl)phenol and other similar small molecules.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
- IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives. Google Patents.
- US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. Google Patents.
Sources
- 1. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]
- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 3. waters.com [waters.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. brewerscience.com [brewerscience.com]
GC-MS method for identifying fluorinated phenol isomers
An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Identification of Fluorinated Phenol Isomers
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the accurate identification of fluorinated phenol isomers represents a significant analytical challenge. These compounds are prevalent as industrial intermediates, environmental pollutants, and crucial moieties in pharmaceutical agents. However, positional isomers—where fluorine atoms or other functional groups are located at different positions on the aromatic ring—often exhibit nearly identical physical properties and mass spectral fragmentation patterns. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, moving beyond simple protocols to explain the fundamental principles and strategic decisions that underpin a robust and reliable analytical method.
The Analytical Conundrum: Why Isomer Separation is Difficult
The core challenge in analyzing fluorinated phenol isomers lies in their subtle structural differences. Positional isomers have the same molecular weight and elemental composition, leading to identical molecular ions in mass spectrometry. Furthermore, under standard Electron Impact (EI) ionization, the fragmentation pathways are often conserved, resulting in mass spectra that are difficult, if not impossible, to distinguish from one another.[1] Therefore, the burden of differentiation falls almost entirely on the chromatographic separation. High-resolution capillary gas chromatography is the preferred technique due to its inherent resolving power and straightforward coupling with mass spectrometry for positive peak confirmation.[2]
A Strategic Workflow for Isomer Identification
A successful GC-MS method for isomer analysis is not a single procedure but a series of optimized stages. Each step, from sample preparation to data interpretation, must be carefully considered to achieve the desired specificity and sensitivity.
Caption: Overall GC-MS workflow for fluorinated phenol isomer analysis.
Part 1: The Cornerstone of Analysis: Chromatographic Separation
The gas chromatography column is the single most critical component for separating positional isomers. The choice of stationary phase dictates the separation mechanism and, ultimately, the success of the analysis.
Column Selection: A Comparison of Stationary Phases
The elution order in gas chromatography is governed by factors like vapor pressure and the specific molecular interactions between the analyte and the stationary phase.[2] For isomers, leveraging subtle differences in these interactions is key.
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Suitability for Fluorinated Phenol Isomers |
| Standard Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Primarily boiling point and weak dispersive interactions. | Limited. May co-elute many positional isomers. Suitable for general screening of phenols but not for specific isomer identification.[3] |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl Polysiloxane | Multiple interactions: π-π, dipole-dipole, hydrogen bonding, and charge transfer.[4] | Excellent. The PFP phase provides unique selectivity for positional isomers of halogenated compounds, enhancing retention and resolution.[4][5] |
Expert Insight: The pentafluorophenyl (PFP) stationary phase is highly recommended for this application. Its electron-deficient aromatic ring interacts strongly with the electron-rich ring of the phenol isomers, providing an alternative selectivity mechanism beyond simple boiling point separation.[4] This allows for the resolution of isomers that would otherwise co-elute on standard phases.
Recommended GC Protocol (Based on PFP Column)
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers and sample matrix.
-
Column: Agilent Poroshell 120 PFP or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector:
-
Mode: Splitless (for trace analysis).
-
Temperature: 250-275 °C.[3]
-
Splitless Time: 1 min.
-
-
Oven Temperature Program:
-
Initial Temperature: 50-60 °C, hold for 2-5 minutes. Rationale: Allows for sharp initial peaks and focusing of analytes at the head of the column.
-
Ramp: 5-10 °C/min to 280-300 °C. Rationale: A controlled ramp rate is crucial for resolving closely eluting isomers.
-
Final Hold: 5-10 minutes. Rationale: Ensures elution of all components from the column.
-
Part 2: To Derivatize or Not to Derivatize?
Phenols contain an active hydroxyl (-OH) group, which can lead to poor chromatographic performance, such as peak tailing, especially at low concentrations.[2] Derivatization is a chemical reaction that converts this polar -OH group into a less polar, more volatile, and more thermally stable functional group.[6][7]
Caption: Decision workflow for implementing derivatization.
Leading Derivatization Technique: Silylation
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. The most common reagent for this is Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
Benefits of Silylation:
-
Increased Volatility: The resulting TMS-ether is less polar and more volatile, leading to shorter retention times and sharper peaks.[6]
-
Improved Thermal Stability: Protects the analyte from degradation in the hot injector and column.[7]
-
Enhanced Sensitivity: Sharper peaks result in a better signal-to-noise ratio.[6]
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Evaporate the sample extract containing the fluorinated phenols to dryness under a gentle stream of nitrogen. The reaction must be carried out under anhydrous conditions.[7]
-
Reagent Addition: Add 50-100 µL of a suitable solvent (e.g., pyridine, acetone, or acetonitrile) to reconstitute the residue. Acetone has been shown to accelerate the reaction significantly.[8]
-
Derivatization: Add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Part 3: The Final Confirmation: Mass Spectrometry
While chromatography separates the isomers, mass spectrometry provides the detection and structural information needed for confirmation.
Ionization and Fragmentation
Electron Impact (EI) Ionization: This is the standard and most robust ionization technique. For phenols, characteristic fragmentation includes the loss of stable neutral molecules. The presence of fluorine will influence these pathways.[9]
-
Molecular Ion (M+•): Will be present and is crucial for determining the molecular weight. Aromatic rings provide stability, often resulting in a prominent molecular ion peak.[10]
-
Key Fragments:
-
Loss of CO: A common fragmentation for phenols, leading to a fragment at [M-28]+.[10]
-
Loss of HF or F•: Fluorinated aromatic compounds often exhibit losses corresponding to [M-20]+ or [M-19]+.[9][10]
-
Positional Influence: While the major fragments are often the same for isomers, their relative abundances may differ slightly. However, relying on these subtle differences for identification is not recommended without pure reference standards.[1]
-
| Analyte Example | Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) | Fragmentation Pathway |
| 2-Fluorophenol | 112 | 84 | [M-CO]+• |
| 92 | [M-HF]+• | ||
| TMS-derivatized 2-Fluorophenol | 184 | 169 | [M-CH3]+ |
| 91 (tropylium ion) | Rearrangement fragment |
This table provides predicted values based on established fragmentation principles. Actual spectra should be confirmed with standards.
Method Comparison: Two Paths to Identification
Below is a comparative guide to the two primary strategies for this analysis.
| Feature | Method A: Direct Analysis | Method B: Analysis with Derivatization |
| GC Column | PFP column is strongly recommended. | Standard 5% Phenyl column is often sufficient. |
| Sample Prep | Minimal; dilute and inject. | Multi-step; requires solvent evaporation, reagent addition, and heating. |
| Throughput | High. | Lower due to sample preparation time. |
| Robustness | Potential for peak tailing with active analytes. Injector liner may require more frequent maintenance. | Excellent peak shape and inertness. Protects the analytical column. |
| Cost | Higher initial cost for specialized PFP column. | Lower column cost, but ongoing cost for derivatization reagents. |
| Best For... | Rapid screening, analysis of less polar fluorinated phenols, laboratories with existing PFP columns. | Trace-level quantification, analysis of highly polar phenols, achieving maximum sensitivity and peak symmetry. |
Conclusion and Recommendations
The successful identification of fluorinated phenol isomers by GC-MS is an achievable goal that hinges on a methodical approach.
-
Prioritize Chromatography: The primary challenge is separation, not detection. Therefore, the selection of an appropriate GC column is the most critical decision. A pentafluorophenyl (PFP) column is the recommended starting point for direct analysis due to its unique selectivity for halogenated isomers.[4][5]
-
Use Derivatization to Solve Problems: If direct analysis results in poor peak shape, low sensitivity, or analyte degradation, silylation with BSTFA is a field-proven solution to dramatically improve chromatographic performance.[6][8]
-
Rely on Retention Time for Identification: Use chromatographic retention time as the primary means of isomer identification. The mass spectrum should be used for confirmation of the molecular weight and to verify a fragmentation pattern consistent with a fluorinated phenol structure.
By understanding the causality behind these experimental choices, researchers can develop a self-validating system that provides accurate, reliable, and defensible data for the challenging analysis of fluorinated phenol isomers.
References
- BenchChem. (2025).
- Tavman, A.
- Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
- Welch Materials. (2024).
- JSB. (2018). The differentiation of positional isomers utilizing GC-IRD.
- Thermo Fisher Scientific.
- Lee, D. Y., & Lee, S. Y. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 15(1), 93–102.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Lee, D. Y., & Lee, S. Y. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
-
YouTube. (2024). What Is Derivatization In GC-MS?. Chemistry For Everyone. [Link]
- Chemistry For Everyone. (2024).
-
ResearchGate. (2000). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. [Link]
-
MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
- Roessner, U., & Dias, D. A. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(6), 714.
- Galceran, M. T., & Moyano, E. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode.
- University of Calgary.
Sources
- 1. go-jsb.co.uk [go-jsb.co.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. welch-us.com [welch-us.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. whitman.edu [whitman.edu]
A Comparative Guide to the Quantitative Analysis of 2-(2,4-Difluorophenyl)phenol in Reaction Mixtures
Introduction
2-(2,4-Difluorophenyl)phenol is a crucial intermediate in the synthesis of various high-value molecules, including pharmaceuticals like the non-steroidal anti-inflammatory drug Diflunisal. The accurate quantification of this analyte within complex reaction mixtures is paramount for process optimization, yield calculation, and quality control. A typical reaction matrix may contain unreacted starting materials, reagents, catalysts, and structurally similar byproducts, such as positional isomers, which can interfere with analysis.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 2-(2,4-Difluorophenyl)phenol. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for selecting the most appropriate technique for your specific laboratory needs—be it high-throughput process monitoring, definitive impurity profiling, or primary standard characterization.
Chapter 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the modern pharmaceutical and chemical industries for mixture analysis. Its strength lies in its ability to physically separate the analyte of interest from other matrix components before detection, providing a high degree of specificity.
The Principle of Separation: Causality in Method Design
For a molecule like 2-(2,4-Difluorophenyl)phenol, which possesses both polar (hydroxyl) and non-polar (biphenyl rings) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is driven by the differential partitioning of analytes between the two phases.
The choice of stationary phase is critical. While a standard C18 column is often sufficient, a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds like our analyte.[3] The pi-pi interactions between the biphenyl phase and the analyte's aromatic rings provide an additional retention mechanism beyond simple hydrophobic interactions, which can be instrumental in resolving structurally similar isomers.[3]
Experimental Protocol: An HPLC-UV Method
This protocol describes a robust, self-validating workflow for quantifying 2-(2,4-Difluorophenyl)phenol.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This composition is chosen to ensure solubility while being compatible with the initial mobile phase conditions.
-
Vortex until fully dissolved, then filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC system.
-
-
Instrumentation & Conditions:
-
UHPLC System: A system capable of binary gradient elution. A UHPLC system is recommended for improved resolution and faster analysis times.[4]
-
Column: Ascentis Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 40% B
-
1-7 min: 40% to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 40% B (equilibration)
-
Rationale: A gradient is essential to elute a wide range of components, from polar starting materials to the non-polar product and byproducts, in a single run.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
Injection Volume: 2 µL
-
UV Detector: Diode Array Detector (DAD). Set detection wavelength at 280 nm, a common absorbance maximum for phenolic compounds, while monitoring the full spectrum to check for peak purity.[5]
-
-
Calibration & Quantification:
-
Prepare a stock solution of pure 2-(2,4-Difluorophenyl)phenol reference standard.
-
Create a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution.
-
Inject each standard in triplicate to construct a calibration curve of peak area versus concentration. The linearity should be confirmed by an R² value > 0.999.
-
Quantify the analyte in the reaction mixture sample by interpolating its peak area from the calibration curve.
-
Workflow Visualization: HPLC Analysis
Caption: High-level workflow for HPLC-based quantitative analysis.
Chapter 2: Gas Chromatography (GC)
Gas Chromatography is a powerful alternative to HPLC, particularly when coupled with a mass spectrometer (MS). It is best suited for analytes that are volatile and thermally stable.
The Principle of Separation: Addressing Analyte Properties
2-(2,4-Difluorophenyl)phenol has a free hydroxyl group, which can lead to poor peak shape (tailing) and potential adsorption on the GC column. To mitigate this, a derivatization step is often employed. This process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, increasing volatility and improving chromatographic performance.[6] While direct analysis is possible, derivatization provides a more robust and reproducible method. GC-MS is highly recommended as it provides mass fragmentation data, offering definitive identification of the analyte peak and any co-eluting impurities.[7][8]
Experimental Protocol: A GC-MS Method
-
Sample Preparation & Derivatization:
-
Prepare a ~1 mg/mL solution of the crude reaction mixture in a suitable solvent like Dichloromethane (DCM).
-
To 100 µL of this solution in a GC vial, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.
-
Cool to room temperature before analysis.
-
-
Instrumentation & Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This provides excellent separation for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
Rationale: This program provides a good balance between resolving early-eluting components and ensuring the elution of higher-boiling point compounds.
-
-
Injection Volume: 1 µL (Split mode, e.g., 20:1 split ratio, to avoid overloading the column).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
-
Calibration & Quantification:
-
Prepare calibration standards using the pure reference standard and subject them to the same derivatization procedure as the sample. This is crucial as it accounts for any variability in the derivatization reaction efficiency.
-
Construct a calibration curve and quantify the sample as described in the HPLC section.
-
Workflow Visualization: GC-MS Analysis
Caption: High-level workflow for GC-MS-based quantitative analysis.
Chapter 3: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method. Unlike chromatographic techniques, it does not require a calibration curve using an identical reference standard of the analyte.[9] Quantification is achieved by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and concentration.[10]
The Principle of Direct Measurement
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By adding a known mass of an internal standard to a known mass of the reaction mixture, the concentration of the analyte can be calculated directly from the ratio of their signal integrals. This makes qNMR an exceptionally powerful tool for purity assessment and for quantifying analytes when a pure reference standard is unavailable. For 2-(2,4-Difluorophenyl)phenol, both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR offering a very clean spectrum with high sensitivity for fluorine-containing molecules.
Experimental Protocol: A ¹H qNMR Method
-
Sample Preparation:
-
Accurately weigh ~20 mg of the crude reaction mixture into an NMR tube. Record the weight precisely (e.g., to 0.01 mg).
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid) into the same NMR tube. Record the weight precisely.
-
Rationale: The internal standard must be stable, of known purity, and have signals that do not overlap with the analyte or solvent signals.[9]
-
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. DMSO is a good choice for ensuring the solubility of both polar and non-polar components.
-
Cap and vortex thoroughly to ensure a homogenous solution.
-
-
Instrumentation & Acquisition:
-
NMR Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Key Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (analyte or standard) to ensure complete relaxation and accurate integration.[10]
-
Number of Scans (NS): ≥ 16, to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for good precision).
-
Ernst Angle: Use a 90° pulse angle to maximize signal in a single scan when using a long relaxation delay.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the concentration or purity using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Workflow Visualization: qNMR Analysis
Caption: High-level workflow for qNMR-based quantitative analysis.
Chapter 4: UV-Vis Spectrophotometry
While simple and rapid, UV-Vis spectrophotometry is generally not recommended for the quantification of an analyte in a complex reaction mixture.
Principle and Critical Limitations
This technique relies on measuring the absorbance of a solution at a specific wavelength (λmax) and correlating it to concentration via the Beer-Lambert Law.[11] The critical flaw for this application is its profound lack of specificity. The starting materials for the synthesis of 2-(2,4-Difluorophenyl)phenol (e.g., difluorobenzene, phenol derivatives) and potential aromatic byproducts will almost certainly absorb UV radiation in the same region as the analyte. This overlap makes it impossible to selectively measure the analyte, leading to a significant overestimation of its concentration. This method should only be considered for analyzing the pure, isolated product, not for in-process reaction monitoring.
Chapter 5: Method Comparison and Recommendations
The choice of analytical method is dictated by the specific requirements of the analysis, including the need for specificity, sensitivity, throughput, and the availability of reference standards.
Quantitative Data Summary
The following table provides a comparative summary of the performance characteristics for the three primary recommended techniques. The values are typical and serve as a guide for method selection.
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Specificity | High (Chromatographic Separation) | Very High (Separation + Mass Spec) | Moderate to High (Depends on spectral overlap) |
| Sensitivity (LOD) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL (in SIM mode) | High µg/mL to low mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy (Recovery %) | 98-102% | 95-105% | N/A (Direct Measurement) |
| Throughput | High (10-15 min/sample) | Moderate (20-30 min/sample) | Low (20-40 min/sample) |
| Reference Standard | Requires pure analyte standard | Requires pure analyte standard | Requires pure internal standard only[10] |
Expert Recommendations
-
For Routine Process Monitoring and High-Throughput Analysis: HPLC-UV is the ideal choice. It offers an excellent balance of specificity, speed, and precision, making it perfect for tracking reaction progress or for quality control of multiple batches.
-
For Impurity Identification and Trace Analysis: GC-MS is unparalleled. Its high separation efficiency combined with the definitive identification power of mass spectrometry makes it the best method for identifying and quantifying unknown byproducts or detecting trace-level contaminants.
-
For Primary Purity Assessment and Reference Standard Characterization: qNMR is the gold standard. As a primary method, it allows for the accurate determination of purity without calibration against the analyte itself. It is the definitive technique for certifying the purity of the reference material that would then be used to calibrate HPLC and GC methods.
By understanding the fundamental principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate and robust analytical method for the quantitative analysis of 2-(2,4-Difluorophenyl)phenol in any reaction mixture.
References
- Meksi, N., et al. (2022). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Analytical & Pharmaceutical Research.
-
Anklam, E., & Müller, A. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
- Asif, M., et al. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
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Bharti, S. K., & Roy, R. (2012). NMR Quantitative Analysis of Complex Mixtures. ResearchGate. [Link]
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Rimatori, V., et al. (1977). Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry. Annali dell'Istituto Superiore di Sanità. [Link]
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Natarajan, M. R., et al. (1996). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. [Link]
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Dóka, O. (2023). Quantification of total polyphenol content in wine lees by conventional optical and photoacoustic spectroscopy. OENO One. [Link]
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Hollis, L. S., et al. (1983). Quantitative analysis using NMR. Journal of Chemical Education. [Link]
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Nolis, P., et al. (2022). NMR methods for the analysis of mixtures. Chemical Communications. [Link]
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Robu, A., et al. (2014). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. [Link]
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Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica. [Link]
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Singh, S., & Kumar, V. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. [Link]
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A Senior Application Scientist's Guide to Differentiating Difluorophenol Isomers via Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer Identification
In the realms of pharmaceutical development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is paramount. Positional isomers, such as the various forms of difluorophenol, possess the same molecular formula (C₆H₄F₂O) but exhibit distinct physical, chemical, and biological properties. These differences arise from the specific placement of the two fluorine atoms and the hydroxyl group on the benzene ring. For instance, the acidity (pKa), reactivity in electrophilic aromatic substitution, and potential for hydrogen bonding are all dictated by the isomeric form.[1] Consequently, the ability to definitively identify and distinguish between these isomers is a cornerstone of quality control, ensuring the synthesis of the correct target molecule and avoiding the introduction of impurities that could alter a final product's efficacy or safety profile.
This guide provides an in-depth comparison of the spectroscopic signatures of five key difluorophenol isomers: 2,3-difluorophenol, 2,4-difluorophenol, 2,6-difluorophenol, 3,4-difluorophenol, and 3,5-difluorophenol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the rationale behind the observed differences.
Visualizing the Isomers: A Structural Overview
The first step in our analysis is to visualize the molecules at the heart of this guide. The distinct substitution patterns are the origin of the spectroscopic differences we will explore.
Caption: Chemical structures of the five difluorophenol isomers under comparison.
General Spectroscopic Analysis Workflow
A robust and reproducible analysis is built on a systematic workflow. The process, from sample receipt to final data interpretation, ensures the integrity of the results. This generalized workflow is applicable to all the spectroscopic techniques discussed in this guide.
Sources
A Guide to the Analytical Separation of Substituted Phenol Isomers: A Comparative Review of HPLC, GC, and CE Techniques
As a Senior Application Scientist, the challenge of resolving structurally similar isomers is a familiar and persistent hurdle. Substituted phenols, particularly positional isomers (ortho-, meta-, and para-), epitomize this challenge. Their subtle differences in physicochemical properties demand a nuanced approach to analytical method development. These compounds are not merely academic curiosities; they are crucial intermediates in the synthesis of resins and disinfectants, preservatives in pharmaceutical formulations like insulin, and significant environmental analytes.[1] Therefore, robust and reliable separation is paramount for quality control, safety, and research.
This guide provides an in-depth comparison of the three primary analytical techniques employed for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will move beyond a simple listing of methods to explore the underlying principles of separation, the rationale behind experimental choices, and the performance data that supports them.
The Core Challenge: Why Are Phenol Isomers So Difficult to Separate?
Positional isomers of substituted phenols often share nearly identical molecular weights, polarities, and boiling points.[2] For example, the cresol isomers (o-, m-, and p-methylphenol) exhibit only minor variations in their physical properties, making baseline separation a significant analytical achievement. Traditional chromatographic methods that rely on these general properties often result in incomplete separation or co-elution.[3][4] Success, therefore, lies in exploiting the subtle, yet critical, differences in their three-dimensional structure, hydrophobicity, and electronic distributions through specialized columns, derivatization strategies, or alternative separation mechanisms.
High-Performance Liquid Chromatography (HPLC): Harnessing Selective Interactions
HPLC, particularly in its reversed-phase modality, is a workhorse for the analysis of non-volatile or thermally sensitive compounds like phenols.[5] The separation is governed by the partitioning of analytes between a polar mobile phase and a non-polar stationary phase. While a standard octadecylsilyl (C18) column is often the first choice for method development, it frequently fails to adequately resolve phenol isomers.[1][6] The key to successful HPLC separation lies in selecting a stationary phase that offers more than just hydrophobic interactions.
Causality in Column Selection: Beyond Hydrophobicity
The limitations of C18 columns for isomer separation stem from their primary reliance on hydrophobic interactions. Since isomers have very similar hydrophobicity, they elute closely together. To enhance resolution, we must introduce alternative interaction mechanisms.
-
Phenyl Stationary Phases: These columns utilize a phenyl group bonded to the silica support. This introduces the opportunity for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the phenol analytes.[6] This additional interaction mechanism provides a different dimension of selectivity, allowing for the separation of isomers that co-elute on a C18 column.[1]
-
Pentafluorophenyl (PFP) Stationary Phases: PFP columns offer a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. The highly electronegative fluorine atoms create a distinct electronic environment that can selectively interact with polar functional groups on the analytes, making these columns exceptionally well-suited for separating positional isomers.[7]
-
Biphenyl Stationary Phases: Similar to phenyl phases, biphenyl columns provide strong π-π interaction capabilities and have demonstrated improved resolution and selectivity for complex phenolic mixtures compared to traditional C18 columns.[8]
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-(2,4-Difluorophenyl)phenol
Abstract
For researchers engaged in medicinal chemistry and materials science, the synthesis of biaryl compounds is a foundational task, with molecules like 2-(2,4-difluorophenyl)phenol serving as critical intermediates. However, the success of any synthesis is not merely in the yield, but in the unambiguous confirmation of the final product's structure and purity. This guide provides an in-depth technical comparison of synthetic strategies and validation methodologies for 2-(2,4-Difluorophenyl)phenol. We present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, chosen for its reliability and broad functional group tolerance. The core of this guide is a comprehensive workflow for structural validation using multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. We will explain the causality behind experimental choices, interpret spectral data, and discuss how to identify potential impurities, establishing a self-validating system for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Comparative Overview
The creation of the C-C bond between the two aromatic rings in 2-(2,4-Difluorophenyl)phenol can be approached through several methods. One classical route involves the diazotization of 2,4-difluoroaniline, followed by a coupling reaction.[1] While scalable, this method often requires stringent control over temperature and can be sensitive to side reactions.[1]
For laboratory-scale synthesis, where modularity and reliability are paramount, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the superior strategy.[2][3][4] This reaction, which couples an organoboron compound with an organohalide, is renowned for its mild reaction conditions, tolerance of a wide array of functional groups (including the acidic phenol proton), and the commercial availability of its precursors.[3][5] This guide will focus exclusively on the Suzuki-Miyaura coupling as the method of choice.
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(2,4-Difluorophenyl)phenol
This protocol describes a reliable method for coupling (2,4-difluorophenyl)boronic acid with 2-bromophenol. The choice of a palladium catalyst and a suitable base is critical for efficient coupling.
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Reaction scheme for the Suzuki-Miyaura synthesis.
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent and Base Addition: Add toluene (approx. 0.2 M relative to 2-bromophenol) to the flask, followed by a 2 M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq). The use of an aqueous base is common and effective in the Suzuki reaction.[4]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can degrade the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromophenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Acidify the aqueous layer with 2 M HCl to a pH of ~2 and extract with ethyl acetate (3x) to recover any product that partitioned as a phenolate salt.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(2,4-Difluorophenyl)phenol as a pure solid.
The Cornerstone of Validation: Multinuclear NMR Spectroscopy
While techniques like HPLC can confirm purity and Mass Spectrometry can verify the molecular weight, only NMR spectroscopy provides the detailed atomic-level connectivity information required to unambiguously confirm the structure of the target molecule.[6] The presence of fluorine introduces characteristic couplings to both proton (¹H) and carbon (¹³C) nuclei, providing a unique spectral fingerprint.[7]
Diagram: Structure for NMR Assignment
Caption: Numbering scheme for NMR spectral assignments.
¹H NMR Analysis: The Proton Environment
The ¹H NMR spectrum is the first and most crucial step in validation. The key is to analyze the chemical shift, integration (proton count), and multiplicity (splitting pattern).
-
Phenolic Proton (H1): This proton typically appears as a broad singlet. Its chemical shift is concentration-dependent and it will exchange with deuterium upon addition of D₂O, causing the signal to disappear. This is a definitive test.
-
Aromatic Protons (H3, H4, H5, H6): These four protons on the phenol ring will appear in the aromatic region (~6.8-7.5 ppm), each integrating to 1H. Their splitting patterns will be complex due to mutual coupling.
-
Difluorophenyl Protons (H3', H5', H6'): These three protons will also be in the aromatic region. Their multiplicities are complicated by both H-H and H-F coupling. For instance, H3' will be coupled to the adjacent F4' and the meta H5', resulting in a complex multiplet.
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments and, critically, reveals C-F coupling.
-
Carbon Count: Due to symmetry, the phenol ring will show 6 distinct signals, and the difluorophenyl ring will show 6 distinct signals, for a total of 12 resonances in the aromatic region (~110-160 ppm).
-
Ipso-Carbons: The carbon bearing the hydroxyl group (C1) is highly deshielded (~155 ppm).[8] The carbons involved in the biaryl C-C bond (C2 and C1') will also have characteristic shifts.
-
C-F Coupling: This is the most diagnostic feature. The carbons on the difluorophenyl ring will appear as doublets or doublets of doublets due to coupling with the fluorine atoms.
-
C2' and C4': These carbons are directly bonded to fluorine and will exhibit large one-bond coupling constants (¹JCF ≈ 240-250 Hz).
-
C1', C3', C5', C6': These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings.
-
¹⁹F NMR Analysis: The Fluorine Fingerprint
For a fluorinated molecule, ¹⁹F NMR is indispensable.[9] It provides direct information about the chemical environment of the fluorine atoms.
-
Signal Count: Two distinct signals are expected, one for F2' and one for F4', as they are in different chemical environments.
-
Chemical Shifts: The chemical shifts will be in the typical range for aryl fluorides.
-
Coupling: The two fluorine signals will likely appear as complex multiplets due to coupling to each other (F-F coupling) and to the nearby protons (H-F coupling).
Summary of Expected NMR Data
| Atom | Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C1 | ¹³C | ~152-156 | s | - |
| C2' | ¹³C | ~160-164 | dd | ¹JCF ≈ 250, ²JCF ≈ 12 |
| C4' | ¹³C | ~158-162 | dd | ¹JCF ≈ 248, ²JCF ≈ 12 |
| Ar-CH | ¹³C | 110-135 | d or dd | May show small JCF for C1', C3', C5', C6' |
| H1 | ¹H | ~5.0-6.0 | br s | Disappears with D₂O |
| Ar-H | ¹H | ~6.8-7.5 | m | Complex due to H-H and H-F couplings |
| F2' | ¹⁹F | ~(-110 to -115) | m | Coupled to F4' and aromatic protons |
| F4' | ¹⁹F | ~(-105 to -110) | m | Coupled to F2' and aromatic protons |
| Note: Predicted values are estimates. Actual values depend on solvent and spectrometer frequency. |
Data Interpretation: A Self-Validating System
A successful synthesis is validated when the experimental NMR data precisely matches the expected data outlined above. However, a crucial aspect of expertise is the ability to identify signals that do not belong to the product. The Suzuki reaction, while robust, can produce characteristic byproducts.[10]
Diagram: Potential Reaction Byproducts
Caption: Common side reactions in the Suzuki-Miyaura coupling.
Identifying Common Impurities by NMR:
-
Unreacted 2-Bromophenol: Its characteristic aromatic signals will be present in the ¹H NMR spectrum if the reaction is incomplete.
-
Unreacted (2,4-difluorophenyl)boronic acid: May be visible, though it can be difficult to spot and is often removed during the aqueous work-up.
-
Phenol (from Protodebromination): If the 2-bromophenol is reduced instead of coupled, phenol is formed.[10] Its simple, symmetrical NMR spectrum (3 signals in ¹³C, 3 signals in ¹H for the aromatic region) is easily identifiable.[8]
-
Homo-coupled Byproducts: Oxygen contamination can lead to the coupling of two molecules of the same starting material.[11]
-
Biphenyl-2,2'-diol: From the coupling of two 2-bromophenol molecules. This would result in a highly symmetrical spectrum.
-
2,2',4,4'-Tetrafluorobiphenyl: From the coupling of two boronic acid molecules. This would show a distinct pattern in the ¹⁹F NMR spectrum.
-
By comparing the product spectrum to the known spectra of these potential impurities, the researcher can confidently assess the purity of the synthesized material directly from the primary validation data.
Alternative & Complementary Validation Techniques
While NMR is the gold standard for structure, a complete validation package often includes other methods.
| Technique | Purpose | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structural elucidation and purity assessment. | Provides detailed connectivity, stereochemistry, and quantitative data.[12][13] | Lower sensitivity compared to MS; requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High sensitivity, excellent for separating complex mixtures and determining % purity. | Provides no structural information on its own. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. | Extremely high sensitivity, confirms molecular mass with high accuracy. | Does not distinguish between isomers. |
In an ideal workflow, a researcher would use HPLC to confirm >95% purity, MS to confirm the correct molecular ion peak, and the full suite of NMR experiments described here to provide unequivocal proof of the structure of 2-(2,4-Difluorophenyl)phenol.
Conclusion
The validation of a chemical synthesis is a multi-faceted process that demands rigorous scientific integrity. By selecting a robust synthetic method like the Suzuki-Miyaura cross-coupling, researchers can reliably produce 2-(2,4-Difluorophenyl)phenol. However, the synthesis is only complete upon its validation. This guide has demonstrated that a comprehensive, multinuclear NMR analysis (¹H, ¹³C, and ¹⁹F) serves as a powerful, self-validating system. By understanding the expected spectral features and recognizing the signatures of potential impurities, scientists can move forward with confidence in the identity and quality of their materials, a non-negotiable requirement in the fields of drug discovery and materials science.
References
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- BenchChem. 2-(2,4-Difluorophenyl)phenol | 1225946-59-7. BenchChem.
- Piou, T., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. Journal of the American Chemical Society.
- Rashid, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future medicinal chemistry.
- University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge.
- Think Chem. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ChemicalBook. (n.d.). 2,4-Difluorophenol(367-27-1) 13C NMR spectrum. ChemicalBook.
- Ritter, T., et al. (n.d.).
- Liu, W-B., et al. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). 2,4-Difluorophenol(367-27-1) 1H NMR spectrum. ChemicalBook.
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- Google Patents. (n.d.). 4-(2,4-difluorophenyl )
- Vervoort, J., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2,4-Difluorophenol. BenchChem.
- The Royal Society of Chemistry. (2015).
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Google Patents. (n.d.). Process for the preparation of 4-(2,4-difluorophenyl)
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- University of Ottawa. (n.d.). 19Flourine NMR.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- University of Leeds. (n.d.). 13C NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465).
- ChemicalBook. (n.d.). 2-Fluorophenol(367-12-4) 1H NMR.
- ChemicalBook. (n.d.). 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum.
- Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
- Google Patents. (n.d.). Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid.
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A Comparative Guide to 2-, 3-, and 4-(2,4-Difluorophenyl)phenol Isomers for Drug Development
For researchers, scientists, and professionals in the field of drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The family of (2,4-difluorophenyl)phenols, positional isomers with a shared molecular formula but distinct structural arrangements, presents a compelling case study in how subtle changes in molecular architecture can lead to significant variations in physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 2-(2,4-difluorophenyl)phenol, 3-(2,4-difluorophenyl)phenol, and 4-(2,4-difluorophenyl)phenol, offering a framework for their synthesis, characterization, and potential applications, particularly in the realm of antifungal drug discovery.
Introduction: The Significance of Isomerism in Drug Design
The substitution pattern on a phenyl ring is a fundamental determinant of a molecule's interaction with biological targets. In the case of (2,4-difluorophenyl)phenols, the position of the phenolic hydroxyl group relative to the difluorophenyl moiety dictates the molecule's overall shape, electronic distribution, and hydrogen bonding capacity. These factors, in turn, govern properties such as solubility, acidity (pKa), lipophilicity (logP), and ultimately, the molecule's pharmacological profile. The 2,4-difluorophenyl group is a common feature in many potent antifungal agents, making these isomers attractive starting points for the development of new therapeutics.[1] This guide will dissect the nuances of each isomer to inform rational drug design.
Physicochemical Properties: A Comparative Overview
| Property | 2-(2,4-Difluorophenyl)phenol | 3-(2,4-Difluorophenyl)phenol | 4-(2,4-Difluorophenyl)phenol |
| Molecular Formula | C₁₂H₈F₂O | C₁₂H₈F₂O | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol | 206.19 g/mol |
| Predicted XLogP3 | 3.8 | 3.8 | 3.8 |
| Predicted pKa | Unavailable | Unavailable | Unavailable |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| CAS Number | 1225946-59-7 | Not readily available | 59089-68-8 |
Data sourced from PubChem and other chemical databases. Predicted values are computationally generated and await experimental verification.
The identical predicted XLogP3 values suggest that all three isomers possess similar lipophilicity, a key factor in membrane permeability. However, the spatial arrangement of the hydroxyl group is expected to significantly influence their acidity (pKa). The ortho-isomer (2-substituted) may exhibit intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms on the adjacent ring, which could affect its acidity compared to the meta (3-substituted) and para (4-substituted) isomers. Experimental determination of the pKa for each isomer is crucial for understanding their behavior in physiological environments.
Synthesis of (2,4-Difluorophenyl)phenol Isomers
The primary synthetic route to these biphenyl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. The choice of starting materials dictates the final isomeric product.
Caption: General synthetic routes to the three isomers via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the corresponding bromophenol isomer (1.0 eq.), 2,4-difluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (2,4-difluorophenyl)phenol isomer.
Comparative Biological Activity
The biphenyl scaffold is a known pharmacophore in many antifungal agents.[2] The fungicidal or fungistatic activity of these compounds often stems from their ability to disrupt the fungal cell membrane or inhibit key enzymes. A comparative analysis of the antifungal and cytotoxic profiles of the three isomers is essential to identify the most promising candidate for further development.
Antifungal Susceptibility Testing
A standardized method for determining the in vitro antifungal activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Caption: Workflow for comparative antifungal susceptibility testing.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights:
While direct comparative data is lacking, we can hypothesize potential SAR trends. The position of the hydroxyl group will influence the molecule's ability to interact with the active site of a target enzyme or the fungal cell membrane. For instance, the steric hindrance of the ortho-hydroxyl group in the 2-isomer might lead to a different binding mode compared to the more accessible hydroxyl groups of the 3- and 4-isomers. This could translate to significant differences in their MIC values.
Cytotoxicity Assessment
Equally important to antifungal efficacy is the assessment of a compound's toxicity to mammalian cells. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 or HepG2) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-, 3-, and 4-(2,4-difluorophenyl)phenol isomers for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
Conclusion and Future Directions
This guide has provided a comparative framework for the study of 2-, 3-, and 4-(2,4-difluorophenyl)phenol isomers. While a complete experimental dataset for a direct comparison is not yet available, the outlined synthetic and screening protocols provide a clear path forward for researchers. The Suzuki-Miyaura coupling offers a reliable method for the synthesis of all three isomers. Subsequent determination of their physicochemical properties, particularly their pKa values, will be crucial for interpreting their biological activity.
The comparative antifungal and cytotoxicity data will ultimately reveal the most promising isomer for further optimization. It is plausible that one isomer will exhibit a superior therapeutic window, with high antifungal potency and low mammalian cell toxicity. The subtle structural differences between these isomers underscore the importance of systematic investigation in drug discovery. Future work should focus on the experimental validation of the predicted properties and the elucidation of the precise mechanism of antifungal action for the most active isomer. This will pave the way for the design of novel, more potent, and safer antifungal agents based on the (2,4-difluorophenyl)phenol scaffold.
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A Comparative Analysis of the Reactivity of 2-(2,4-Difluorophenyl)phenol
A Senior Application Scientist's Guide for Researchers in Drug Development and Materials Science
In the landscape of modern synthetic chemistry, biaryl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, 2-(2,4-Difluorophenyl)phenol stands out as a critical intermediate, notable for the unique electronic and steric properties conferred by its structure. This guide provides an in-depth comparison of its reactivity against simpler, yet structurally related, phenols such as phenol, 4-fluorophenol, and 2,4-difluorophenol. Our analysis is grounded in fundamental chemical principles and supported by experimental data to offer field-proven insights for professionals in chemical research and development.
Understanding the Structural and Electronic Landscape
The reactivity of a phenol is fundamentally governed by the interplay of electronic effects (both inductive and resonance) and steric hindrance around the hydroxyl group and the aromatic ring. The phenols under comparison present a clear progression of these factors.
-
Phenol: Serves as our baseline. The hydroxyl group is a potent activating group for electrophilic aromatic substitution, donating electron density into the ring via resonance, primarily at the ortho and para positions.[1][2]
-
Fluorophenols (4-Fluorophenol & 2,4-Difluorophenol): Fluorine introduces a duality of electronic effects. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton.[3] Simultaneously, it has a weaker, electron-donating resonance effect (+R). In fluorinated phenols, the inductive effect generally dominates, leading to a more acidic phenol but a less nucleophilic aromatic ring compared to unsubstituted phenol.[3][4]
-
2-(2,4-Difluorophenyl)phenol: This molecule presents a more complex scenario.
-
Electronic Effects: The phenolic ring is activated by the hydroxyl group. The 2,4-difluorophenyl substituent exerts a weak electron-withdrawing inductive effect on the phenolic ring.
-
Steric Hindrance: The defining feature is the significant steric bulk of the ortho-aryl substituent. This bulk physically impedes access to both the phenolic oxygen and the C6 position of the phenolic ring, profoundly influencing its reaction profile.[5][6]
-
Caption: Key electronic and steric factors influencing the reactivity of the compared phenols.
Comparative Reactivity in Key Transformations
We will now examine the performance of these phenols in several common and synthetically vital reactions.
Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide, increasing acidity.
| Compound | Key Structural Feature | Expected pKa Trend | Rationale |
| Phenol | Unsubstituted | ~10.0 | Baseline |
| 4-Fluorophenol | para-Fluoro substituent | < 10.0 | The strong -I effect of fluorine stabilizes the phenoxide ion.[3][7] |
| 2,4-Difluorophenol | Two fluoro substituents | < pKa of 4-Fluorophenol | Additive -I effect further stabilizes the phenoxide.[8] |
| 2-(2,4-Difluorophenyl)phenol | ortho-Aryl group | > pKa of 2,4-Difluorophenol | While the difluorophenyl group is electron-withdrawing, severe steric hindrance may disrupt solvation of the phenoxide ion, slightly decreasing acidity relative to an unhindered analogue.[6] |
O-Alkylation and O-Arylation (Ether Synthesis)
The formation of phenol ethers, a cornerstone of medicinal chemistry, typically proceeds via the Williamson ether synthesis or metal-catalyzed cross-coupling reactions like the Ullmann condensation.[9][10] The critical step involves the nucleophilic attack of a phenoxide ion.
Comparative Performance in Ullmann Condensation:
The Ullmann condensation, a copper-catalyzed O-arylation, is often challenging for sterically hindered substrates.[11]
| Phenol Substrate | Relative Reactivity | Expected Yield | Causality Behind Performance |
| Phenol | High | Excellent | Unhindered access to the phenoxide oxygen allows for efficient coordination to the copper catalyst and subsequent coupling. |
| 4-Fluorophenol | High | Excellent | Minimal steric impact; electronic withdrawal can slightly reduce phenoxide nucleophilicity but reactivity remains high. |
| 2,4-Difluorophenol | Moderate to High | Good | The ortho-fluorine introduces minimal steric hindrance, allowing the reaction to proceed effectively. |
| 2-(2,4-Difluorophenyl)phenol | Low | Poor to Moderate | The bulky ortho-aryl group severely hinders the approach of the aryl halide and catalyst to the nucleophilic oxygen, drastically reducing the reaction rate. Specialized ligands and harsher conditions are often required.[11] |
Insight: For 2-(2,4-Difluorophenyl)phenol, steric shielding is the dominant factor in O-arylation reactions. While the phenoxide is readily formed, its nucleophilic reactivity is kinetically hampered. Alternative strategies, such as Buchwald-Hartwig cross-coupling with specialized bulky phosphine ligands, may offer improved yields by creating a more accessible catalytic pocket.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, frequently used to synthesize biaryl compounds like 2-(2,4-Difluorophenyl)phenol itself.[12][13] A common route involves coupling an aryl halide with an arylboronic acid.
Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.
The synthesis of Diflunisal, a derivative of our target molecule, effectively illustrates this. It is prepared by the Suzuki coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.[12] The presence of the fluorine atoms on the boronic acid influences its electronic properties, often leading to enhanced reaction rates and selectivity.[13]
Side Reactions: A key challenge in Suzuki couplings is minimizing side reactions.[14]
-
Homo-coupling: Dimerization of the boronic acid or the aryl halide.
-
Protodeboronation: Cleavage of the C-B bond by a proton source before cross-coupling can occur.
-
Dehalogenation: Removal of the halide from the starting material.
Trustworthiness: The choice of base and solvent is critical for a self-validating protocol. In the synthesis of Diflunisal, a mixed solvent system like DMF/water is often used.[12] The base (e.g., K₂CO₃) is essential not only to activate the boronic acid for transmetalation but also to facilitate the catalytic cycle.[15] Careful control of temperature and exclusion of oxygen are paramount to prevent catalyst degradation (formation of palladium black) and minimize byproducts.[14]
Experimental Protocol: Copper-Catalyzed O-Arylation of a Hindered Phenol
This protocol describes a representative procedure for the O-arylation of a sterically hindered phenol, highlighting modifications necessary to overcome the challenges posed by steric bulk.
Objective: To synthesize a diaryl ether from 2,6-dimethylphenol (a model for steric hindrance) and 4-iodotoluene.
Materials:
-
2,6-Dimethylphenol
-
4-Iodotoluene
-
Copper(I) Iodide (CuI)
-
Picolinic Acid (ligand)
-
Potassium Phosphate (K₃PO₄, base)
-
Dimethyl Sulfoxide (DMSO, solvent)
-
Ethyl Acetate (for workup)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Vessel Preparation: An oven-dried Schlenk tube is charged with a magnetic stir bar, CuI (5 mol%), picolinic acid (20 mol%), and K₃PO₄ (2.0 equivalents).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with inert gas (Argon or Nitrogen) by evacuating and backfilling three times. Causality: This prevents oxidation of the Cu(I) catalyst and potential side reactions.
-
Reagent Addition: 2,6-Dimethylphenol (1.2 equivalents), 4-iodotoluene (1.0 equivalent), and anhydrous DMSO are added via syringe.
-
Reaction: The mixture is heated to 110 °C and stirred vigorously for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. Causality: Elevated temperature and a suitable ligand like picolinic acid are necessary to overcome the high activation energy associated with coupling sterically demanding substrates.[11] DMSO is an excellent polar aprotic solvent for this transformation.
-
Workup: The reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for a copper-catalyzed O-arylation reaction.
Conclusion
The reactivity of 2-(2,4-Difluorophenyl)phenol is a nuanced interplay of electronic activation from its hydroxyl group and profound steric hindrance from its ortho-aryl substituent.
-
Compared to Phenol: It is more acidic due to the electron-withdrawing nature of the difluorophenyl ring but is significantly less reactive in transformations involving nucleophilic attack at the phenolic oxygen (e.g., O-arylation) due to steric shielding. In electrophilic aromatic substitution, its reactivity is tempered, and substitution is strongly directed to the para position.
-
Compared to Fluorophenols: While sharing the acidifying effect of fluorine substituents, the dominant feature of 2-(2,4-Difluorophenyl)phenol is its steric profile. This makes it a challenging substrate for reactions targeting the hydroxyl group, a characteristic that researchers must account for through the strategic selection of catalysts, ligands, and reaction conditions.
This guide underscores the necessity of considering both electronic and steric factors when designing synthetic routes. For drug development and materials science professionals, a thorough understanding of these principles is essential for predicting reactivity and optimizing protocols, ultimately enabling the efficient synthesis of complex and valuable molecules.
References
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Benchchem Technical Support Center. Synthesis of 2,4-Difluorophenol. 8
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Generic Publisher. (2025). How does the fluorine substitution in fluorophenol affect its properties compared to phenol?. 3
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Benchchem. 2-(2,4-Difluorophenyl)phenol | 1225946-59-7. 16
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Wikipedia. Phenol.
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Google Patents. 4-(2,4-difluorophenyl)phenol derivatives.
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ACS Publications. (Date not available). Reactivity of Substituted Phenols Toward Alkyl Radicals.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Phenols in Modern Chemistry. 4
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Britannica. (2026). Phenol.
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Chemistry LibreTexts. (2023). Reactivity of Phenols.
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Chemguide. Ring reactions of phenol.
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Quora. (2015). Why is p-fluorophenol more acidic than phenol?.
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
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ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
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Journal of the Chemical Society B: Physical Organic. (1969). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol.
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Sciencemadness.org. (2015). Diphenyl Ether From Phenol?.
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Organic Chemistry Portal. Suzuki Coupling.
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Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. 13
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A Comparative Analysis of the Biological Activity of 2-(2,4-Difluorophenyl)phenol versus its Non-Fluorinated Analogues
This guide provides an in-depth, objective comparison of the biological activities of 2-(2,4-Difluorophenyl)phenol and its non-fluorinated counterpart, 2-phenylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the impact of fluorination on the biological efficacy of this class of compounds. We will explore their antimicrobial and enzyme-inhibiting properties, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of Fluorine in Modulating Bioactivity
2-Phenylphenol (also known as o-phenylphenol or OPP) is a well-established biocide, widely utilized as a fungicide for post-harvest treatment of fruits and as a disinfectant in various settings.[1][2][3] Its mode of action is generally attributed to the disruption of microbial cell membranes and the inhibition of cellular enzymes.[1][4]
The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties.[5][6] In medicinal chemistry, this strategy is often employed to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to enhanced biological activity.[5][6] This guide focuses on 2-(2,4-Difluorophenyl)phenol, a derivative where two hydrogen atoms on the phenyl ring are substituted with fluorine, to investigate how this modification impacts its biological profile compared to the parent compound, 2-phenylphenol.
Comparative Biological Activities: A Data-Driven Analysis
The primary biological activities of interest for this class of compounds are their antimicrobial and enzyme-inhibiting effects. The following sections provide a comparative overview based on available scientific literature.
Both 2-phenylphenol and its fluorinated derivatives have demonstrated notable antimicrobial properties.[7][8] Fluorine substitution, in particular, has been shown to significantly enhance the antibacterial activity of biphenyl compounds.[7]
2-phenylphenol is a broad-spectrum fungicide that works by disrupting fungal enzyme activity and interfering with cell membrane integrity.[1] It is effective against a range of fungi and bacteria. The introduction of fluorine is anticipated to modulate these activities, potentially leading to enhanced potency or a broader spectrum of activity.
Table 1: Comparative Antimicrobial Activity Data (Illustrative)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 6.25 | [8][9] |
| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [8][9] |
| 2-phenylphenol | General Fungi | Effective as a surface disinfectant | [10] |
Note: This table is illustrative and compiles data from studies on structurally related fluorinated biphenyls to provide a basis for comparison, as direct comparative MIC values for 2-(2,4-Difluorophenyl)phenol were not found in the initial search.
Phenolic compounds are known to be effective enzyme inhibitors.[11] Their inhibitory action often stems from the ability of the hydroxyl group to interact with the active site of enzymes, as well as the potential for the aromatic rings to form hydrophobic interactions. The covalent attachment of phenolic compounds to reactive nucleophilic sites in enzymes, such as free amino and thiol groups, can lead to a decrease in enzymatic activity.[11]
For 2-phenylphenol, its antifungal action is partly attributed to the disruption of fungal enzyme activity.[1] While the specific enzymes are not always detailed, it is understood that this is a key aspect of its mechanism. The introduction of fluorine atoms can enhance the inhibitory potential of a molecule by increasing its binding affinity to the target enzyme.[6] For example, fluorinated biphenyl compounds have been investigated as inhibitors of enzymes like CYP17A1, which is involved in androgen synthesis.[12]
Diagram 1: Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of phenolic compounds.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing these compounds, standardized experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
This protocol is designed to determine the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (2-(2,4-Difluorophenyl)phenol and 2-phenylphenol)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without any test compound.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Diagram 2: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 2-phenylphenol scaffold presents a promising avenue for the development of novel antimicrobial agents with potentially enhanced efficacy. While 2-phenylphenol is a well-established biocide, the difluorinated analogue, 2-(2,4-Difluorophenyl)phenol, is expected to exhibit modulated biological activity due to the electron-withdrawing nature and lipophilicity-enhancing properties of the fluorine atoms.
Further research involving direct, head-to-head comparative studies is necessary to fully elucidate the specific advantages conferred by fluorination in this context. Such studies should include a broad panel of clinically relevant microbial strains, including drug-resistant variants, and should also investigate the specific enzyme inhibitory profiles of these compounds. Understanding the structure-activity relationships will be crucial for the rational design of next-generation antimicrobial agents based on the biphenyl scaffold.
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Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed. [Link]
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Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - PubMed Central. [Link]
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Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments - PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Difluorophenol Compounds
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of producing safe, effective, and reliable active pharmaceutical ingredients (APIs). Difluorophenol, a key building block in numerous pharmaceuticals and advanced materials, presents a common yet critical analytical challenge: ensuring its isomeric purity.[1] The presence of positional isomers—compounds with the same molecular formula but differing in the arrangement of fluorine atoms on the phenol ring—can introduce significant variability, potentially leading to altered pharmacological activity, unforeseen toxicity, or compromised material performance.[2]
The synthesis of a specific difluorophenol, such as 2,4-difluorophenol, can inadvertently yield a mixture of other isomers, including 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol.[2] These isomers often possess very similar physicochemical properties, making their separation and quantification a non-trivial task that demands high-resolution analytical techniques. This guide provides an in-depth, comparative analysis of the three principal analytical methodologies employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data to empower you to select and implement the most appropriate technique for your specific analytical needs.
Gas Chromatography (GC): The Power of Volatility-Based Separation
Gas Chromatography is a stalwart technique for the analysis of volatile and semi-volatile compounds, making it an excellent candidate for assessing difluorophenol purity.[1] The separation is predicated on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality of Experimental Choices:
The core principle of GC separation for difluorophenol isomers relies on subtle differences in their boiling points and polarities. Isomers with lower boiling points will travel faster through the column, resulting in shorter retention times. The choice of the stationary phase is critical; a non-polar column like one with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase is often a good starting point, as it separates compounds primarily based on their boiling points. For isomers with very similar boiling points, a more polar stationary phase may be required to exploit differences in dipole moments. Flame Ionization Detection (FID) is a common choice due to its robustness and wide linear range for carbon-containing compounds. For unequivocal identification, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice, providing both retention time and mass spectral data.[1] In some cases, derivatization of the polar phenolic hydroxyl group to a less polar silyl ether can improve peak shape and thermal stability.[3]
Experimental Protocol: GC-FID for Isomeric Purity of 2,4-Difluorophenol
This protocol is designed for routine quality control to determine the percentage purity of 2,4-difluorophenol and quantify other volatile isomers.[2]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the difluorophenol sample in a high-purity solvent such as dichloromethane or methanol.[1][2]
-
Injector:
-
Temperature: 250°C[2]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (This is a crucial parameter to prevent column overloading while ensuring a representative sample is analyzed).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 280°C[2]
-
-
Data Analysis: Identify peaks based on retention times of known standards. Calculate the area percent of each isomer. The purity of the target isomer is determined by dividing its peak area by the total area of all detected isomer peaks.[2]
Data Presentation: Illustrative GC Purity Analysis
| Isomer | Retention Time (min) | Peak Area | Area % |
| 2,6-Difluorophenol | 8.52 | 15,340 | 0.45 |
| 2,4-Difluorophenol | 8.98 | 3,385,600 | 99.20 |
| 2,5-Difluorophenol | 9.15 | 10,250 | 0.30 |
| Other Impurities | - | 1,810 | 0.05 |
| Total | 3,413,000 | 100.00 |
High-Performance Liquid Chromatography (HPLC): Versatility Through Selective Interactions
HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is particularly advantageous for analytes that may be thermally unstable or not sufficiently volatile for GC.[4]
Causality of Experimental Choices:
For difluorophenol isomers, reversed-phase HPLC (RP-HPLC) is the most common approach. The key to successful separation lies in the choice of the stationary phase. While standard C18 columns are widely used, they may not always provide adequate resolution for closely related isomers.[5] Pentafluorophenyl (PFP) stationary phases often provide superior selectivity for halogenated aromatic compounds.[6][7] This enhanced selectivity arises from a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions between the electron-rich PFP phase and the difluorophenol analytes. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best balance between retention and resolution. UV detection is straightforward as the aromatic ring of the phenols provides strong chromophores.
Experimental Protocol: HPLC-UV for Isomeric Purity of Difluorophenol
This method is highly effective for achieving baseline separation of all six difluorophenol isomers.[2][5]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Pentafluorophenyl (PFP) or FluoroSep-RP Octyl column (150 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the difluorophenol sample in the mobile phase.[2]
-
Mobile Phase: Isocratic elution with 75% 25 mM sodium acetate buffer (pH 4.3) and 25% acetonitrile.[2][5]
-
Injection Volume: 10 µL.[2]
-
Data Analysis: Identify and quantify each isomer based on its retention time relative to a certified standard. The elution order on a FluoroSep-RP Octyl column is typically: 2,6-difluorophenol, 2,4-difluorophenol, 2,5-difluorophenol, 2,3-difluorophenol, 3,4-difluorophenol, and 3,5-difluorophenol.[2][5]
Data Presentation: Illustrative HPLC Purity Analysis
| Isomer | Retention Time (min) | Peak Area | Area % |
| 2,6-Difluorophenol | 4.21 | 18,900 | 0.55 |
| 2,4-Difluorophenol | 5.33 | 3,398,500 | 98.98 |
| 2,5-Difluorophenol | 5.98 | 12,350 | 0.36 |
| 2,3-Difluorophenol | 6.45 | 2,750 | 0.08 |
| 3,4-Difluorophenol | 7.12 | 1,030 | 0.03 |
| Total | 3,433,530 | 100.00 |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Approach
NMR spectroscopy is a powerful tool that provides detailed structural information and can be used for absolute quantification (qNMR) without the need for isomer-specific reference standards. For fluorinated compounds, ¹⁹F NMR is exceptionally valuable due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide chemical shift range, which minimizes signal overlap.[8][9]
Causality of Experimental Choices:
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment. The position of fluorine atoms on the phenol ring, and the presence of the hydroxyl group, will result in a unique and predictable chemical shift for each isomer.[8][10] This allows for unambiguous identification. For quantitative analysis (qNMR), an internal standard with a known concentration and a ¹⁹F signal in a clear region of the spectrum is added to the sample. By comparing the integral of the analyte signal to the integral of the internal standard signal, the exact concentration and thus the purity can be determined.[11] This method is self-validating as the result is directly traceable to the weighed mass of the sample and internal standard.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Isomeric Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for good dispersion).
-
Internal Standard Preparation: Accurately prepare a stock solution of a suitable fluorinated internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the difluorophenol sample into a vial.
-
Add a precise volume of the internal standard stock solution.
-
Dissolve the sample completely and transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Key Parameters for Quantification:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Ensure the spectral width is large enough to encompass all signals from the isomers and the internal standard.
-
-
-
Data Processing & Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signals corresponding to each isomer and the internal standard.
-
Calculate the mole fraction and, subsequently, the weight percent of each isomer using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100
-
Where: I = Integral, N = Number of fluorine nuclei, MW = Molecular Weight, m = mass.
-
-
Data Presentation: Illustrative qNMR Purity Analysis
| Isomer | ¹⁹F Chemical Shift (ppm) | Integral | Calculated Purity (w/w %) |
| 2,4-Difluorophenol | -118.5 (F2), -125.1 (F4) | 1.00, 1.00 | 99.15 |
| 2,6-Difluorophenol | -122.3 | 0.0048 | 0.48 |
| 3,5-Difluorophenol | -110.8 | 0.0032 | 0.32 |
| Internal Standard | -63.7 | 1.50 (CF₃) | - |
Comparative Analysis and Technique Selection
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for routine quality control, reference standard characterization, or trace-level impurity identification.[2]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and column interaction[2] | Separation by differential partitioning[2] | Nuclear spin properties in a magnetic field[1] |
| Resolution | Excellent for volatile isomers | Very good, especially with PFP columns[6] | Depends on field strength; good for ¹⁹F |
| Sensitivity | High, especially with MS detection[2] | High, suitable for trace impurity detection[2] | Lower than chromatographic methods |
| Quantification | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute, primary ratio method |
| Sample Prep | Simple, may require derivatization[3] | Simple, dissolution in mobile phase[2] | Simple, requires accurate weighing |
| Speed | Fast (15-30 min) | Moderate (10-20 min) | Fast per sample (~8 min), but can be slower for setup[11] |
| Best For | Routine QC, volatile impurity profiling | Broad applicability, non-volatile impurities | Absolute purity assignment, reference material characterization |
Workflow for Method Selection
Caption: Decision workflow for selecting the optimal analytical method.
Conclusion: An Integrated Approach to Ensuring Purity
Assessing the isomeric purity of difluorophenol compounds is a critical task where the choice of analytical methodology has significant implications for data quality and reliability. Gas Chromatography offers a rapid and high-resolution method for volatile isomers, making it ideal for routine quality control. High-Performance Liquid Chromatography provides exceptional versatility and selectivity, particularly with advanced stationary phases like PFP, allowing for the robust separation of a wide range of isomers. Finally, ¹⁹F qNMR stands as the gold standard for absolute quantification, providing unambiguous structural confirmation and purity assessment without the need for individual isomer standards.
As a senior application scientist, my recommendation is to employ these techniques orthogonally. Use GC or HPLC for routine screening and process monitoring, and validate the primary purity assignments with qNMR, especially when certifying reference materials or during critical stages of drug development. This integrated approach creates a self-validating system that ensures the highest level of confidence in your analytical results, safeguarding the quality and integrity of your final product.
References
-
Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH National Library of Medicine. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]
-
The differentiation of positional isomers utilizing GC-IRD. Journal of Scientific and Practical Applications. Available at: [Link]
-
Method for measuring isomer impurities in p-fluorothiophenol by HPLC method. Eureka. Available at: [Link]
-
Separation of Isomers. Pyvot Tech. Available at: [Link]
-
What analytical methods are used to detect fluorophenol?. Blog. Available at: [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to the Trace Analysis of Fluorinated Phenols by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of trace-level compounds is paramount. Among the various classes of emerging contaminants, fluorinated phenols present a unique analytical challenge due to their increasing prevalence in pharmaceuticals and industrial chemicals, coupled with their potential for environmental persistence and toxicity.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for the trace analysis of these compounds.
The Analytical Imperative: Why Trace Fluorinated Phenols Matter
Fluorine is the most electronegative element, and its incorporation into a phenolic structure dramatically alters the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[3] While these characteristics are advantageous in drug design and material science, they also contribute to the environmental persistence of fluorinated compounds.[2][4] Concerns over their potential to form new persistent fluorinated byproducts necessitate robust and sensitive analytical methods to monitor their presence in various matrices, from environmental water sources to biological samples.[2][5]
The core analytical challenge lies in detecting these compounds at exceedingly low concentrations (ng/L or ppt levels), often in complex matrices that can interfere with analysis. This requires a technique with exceptional sensitivity and selectivity.
LC-MS/MS: The Premier Technique for Fluorinated Phenol Analysis
While other methods exist, LC-MS/MS has become the cornerstone of trace organic analysis for several compelling reasons. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS typically does not require derivatization of the polar phenol group, which simplifies sample preparation and avoids potential side reactions.[3] Compared to High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, LC-MS/MS offers vastly superior selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences.[6]
The power of LC-MS/MS lies in its two-stage mass filtering (tandem mass spectrometry). The first mass spectrometer (Q1) selects the specific molecular ion of the target fluorinated phenol, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then detects a specific fragment ion. This Multiple Reaction Monitoring (MRM) process is highly specific and acts as a chemical fingerprint, providing unambiguous identification and quantification even at trace levels.
A Validated LC-MS/MS Workflow for Trace Analysis
This section details a battle-tested, self-validating protocol for the analysis of fluorinated phenols in a water matrix. The causality behind each step is explained to provide a deeper understanding of the methodology.
Caption: End-to-end workflow for the trace analysis of fluorinated phenols.
1. Sample Collection and Preservation:
-
Collect a 1-liter water sample in a clean glass bottle.
-
If residual chlorine is present, quench with 40-50 mg of sodium sulfite.
-
Rationale: Chlorine can react with phenols, leading to inaccurate results.
-
Acidify the sample to pH ≤ 2 with 6N HCl.[7]
-
Rationale: At acidic pH, phenols are in their protonated, less polar form, which enhances their retention on reversed-phase SPE sorbents.
2. Internal Standard Spiking:
-
Spike the sample with a known concentration of isotopically labeled fluorinated phenol standards (e.g., 2,4,6-tribromophenol or deuterated analogs).[8]
-
Rationale (Trustworthiness): Isotope-labeled internal standards are chemically identical to the analytes and co-extract with them. They accurately compensate for matrix effects and any analyte loss during sample preparation, ensuring high accuracy and reproducibility.
3. Solid Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and finally equilibrate with 10 mL of 0.05 N HCl.[7] Do not allow the sorbent to go dry after the methanol step.
-
Rationale (Expertise): PS-DVB is an excellent sorbent for retaining a wide range of phenols from water due to its hydrophobic interaction capabilities.[7] The conditioning and equilibration steps ensure the sorbent is activated and in the correct chemical environment for optimal analyte retention.
-
Load the entire 1 L sample through the cartridge at a flow rate of approximately 10-15 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water to remove any unbound, interfering species.
-
Dry the cartridge under a full vacuum or with nitrogen for 15 minutes.
-
Rationale: A dry sorbent is crucial for efficient elution with a non-polar solvent like DCM.
4. Elution and Concentration:
-
Elute the trapped analytes from the SPE cartridge with two 5 mL aliquots of DCM into a collection tube.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.
-
Rationale: The concentration step is critical for achieving the low detection limits required for trace analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 98:2 (A:B), ramping to 2:98 over several minutes to elute the phenols.[1]
-
Rationale: The C18 stationary phase provides excellent separation for phenolic compounds. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Rationale: Phenols readily deprotonate in the ESI source to form [M-H]⁻ ions, making negative mode highly sensitive for this compound class.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs must be optimized for each target fluorinated phenol.
-
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the superior technique, it is essential to understand the capabilities and limitations of other methods.
| Feature | LC-MS/MS | GC-MS | HPLC-UV/FLD |
| Sensitivity | Excellent (Low ng/L to pg/L) | Good (Low µg/L), can be improved with NICI[9] | Moderate (µg/L to mg/L) |
| Selectivity | Excellent (MRM is highly specific) | Good (Full scan and SIM modes) | Poor to Moderate (Co-elution is a major issue) |
| Sample Prep | SPE required for trace levels | Derivatization (e.g., with PFBBr) is mandatory[10][11] | Minimal, but SPE needed for concentration |
| Derivatization | Not required[3] | Required | Not required |
| Matrix Effects | Can be significant, but mitigated by internal standards | Less prone to ion suppression, but matrix can affect derivatization | Significant interference from UV-absorbing compounds |
| Compound Scope | Broad applicability to polar and non-volatile compounds | Limited to volatile and thermally stable compounds | Limited to chromophoric or fluorescent compounds |
| Confirmation | High confidence via fragment ion ratios | Good confidence via library matching | Low confidence, based on retention time only |
GC-MS Insights: For phenols, GC-MS analysis requires a derivatization step to make the compounds volatile enough for gas-phase separation. A common reagent is pentafluorobenzyl bromide (PFBBr), which creates PFB derivatives that can be detected with high sensitivity using negative-ion chemical ionization (NICI).[9][10] While effective, this adds time, cost, and potential for error to the workflow.[11]
HPLC-UV/FLD Insights: HPLC with UV or fluorescence detection is a robust technique but lacks the sensitivity and selectivity needed for trace contaminant analysis in complex matrices.[4] While methods exist for analyzing phenols, their detection limits are often orders of magnitude higher than what can be achieved with mass spectrometry.[12]
Conclusion and Authoritative Perspective
From an application scientist's viewpoint, the data unequivocally supports LC-MS/MS as the authoritative method for the trace analysis of fluorinated phenols. Its unparalleled sensitivity and selectivity, combined with a streamlined workflow that avoids chemical derivatization, provide the highest level of confidence in analytical results. The use of automated online SPE systems can further enhance throughput and reproducibility, making it a powerful tool for both research and routine monitoring.[5] While GC-MS remains a viable alternative, particularly with NICI detection, the mandatory derivatization step presents a significant drawback. For any laboratory tasked with the critical mission of monitoring these emerging contaminants, investing in LC-MS/MS capability is not just an advantage—it is a necessity for producing defensible, high-quality data.
References
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.ACS Environmental Au.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.Agilent Technologies.
- Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry.
- Chlorinated and Non-Chlorinated Phenols in Water.British Columbia Ministry of Environment.
- (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach.
- Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy.PubMed.
- EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection.UCT.
- Method 604: Phenols.U.S. Environmental Protection Agency.
- On-line sample preparation and determination of phenols with a Flow-Analysis method.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.University of Minnesota Experts.
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.U.S. Environmental Protection Agency.
- Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry.Royal Society of Chemistry.
- Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).
- Chlorinated and Non-Chlorinated Phenols in Soil.British Columbia Ministry of Environment.
- An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[1] This guide provides an in-depth comparison of the efficacy of different palladium catalysts, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Heart of the Matter: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational catalyst selection. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate.[1][3] This is followed by transmetalation, where an organic group from a coupling partner (like an organoboron or organotin compound) is transferred to the palladium center.[3] Finally, reductive elimination from the Pd(II) complex forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Performance Metrics: Beyond Percent Yield
While yield is a primary indicator of success, a deeper understanding of catalyst efficacy requires consideration of other metrics:
-
Turnover Number (TON): This represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming inactive.[4] An ideal catalyst would have an infinite TON.[5]
-
Turnover Frequency (TOF): This is the measure of a catalyst's efficiency over time, defined as the number of turnovers per unit of time.[4][5] It provides insight into the speed of the catalytic cycle.
These metrics are crucial for evaluating the true productivity and cost-effectiveness of a catalyst, particularly in industrial applications.[6]
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst, particularly the ligand sphere around the metal center, profoundly influences the reaction's outcome. Here, we compare some of the most common and effective classes of palladium catalysts.
Phosphine Ligand-Based Catalysts
For decades, phosphine ligands have been the workhorses of palladium catalysis. Their electronic and steric properties can be finely tuned to optimize reaction performance.[7] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective for a wide range of cross-coupling reactions, including the challenging Buchwald-Hartwig amination.[8][9]
Causality Behind Experimental Choices: The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the organic halide.[7] This combination leads to highly active and stable catalysts.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[7][10] They form very strong bonds with the palladium center, leading to highly stable and robust catalysts that often exhibit high turnover numbers.[10] The steric bulk of NHC ligands, similar to phosphines, can be modified to enhance catalytic activity.[10]
Expertise & Experience: While both phosphines and NHCs are excellent ligands, NHC-based catalysts can sometimes offer superior stability and performance, especially with less reactive substrates like aryl chlorides.[11] However, the synthesis of complex NHC ligands can be more involved than that of many phosphine ligands. Mixed phosphine/NHC palladium complexes have also been developed, aiming to combine the advantageous properties of both ligand types.[11]
Ligandless Palladium Catalysts
In some instances, palladium-catalyzed cross-coupling reactions can be performed without the addition of a supporting ligand.[12] These "ligandless" systems often utilize simple palladium salts like Pd(OAc)₂ or PdCl₂.[13] The active catalytic species in these reactions are often proposed to be palladium nanoparticles or anionic palladium complexes.[12][14][15]
Trustworthiness: While ligandless protocols offer the advantage of simplicity and cost-effectiveness, they can be less general and may require higher catalyst loadings or harsher reaction conditions compared to well-defined ligated systems.[16] Their reproducibility can also be a concern, as the nature of the active catalyst can be highly sensitive to the reaction conditions.
Experimental Data: A Head-to-Head Comparison
To provide a practical comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a moderately challenging transformation.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 49 | 24.5 | [7] |
| [PdCl₂(IPr)(XPhos)] | IPr/XPhos | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 | 3167 | 3167 | [11] |
| PdCl₂ | None | K₂CO₃ | Pyridine | 110 | 12 | 92 | 307 | 25.6 | [13] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Analysis: The data clearly demonstrates the superior performance of the mixed NHC/phosphine catalyst in terms of both yield and turnover frequency for this specific reaction. While the ligandless system is effective, it requires a longer reaction time and higher temperature to achieve a comparable yield.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Inert Atmosphere: Seal the tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[7]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[7]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The field of palladium catalysis continues to evolve, with ongoing efforts to develop more active, stable, and cost-effective catalysts.[17] While phosphine and NHC-based systems remain the gold standard for many applications, the development of catalysts supported on solid materials offers promising avenues for catalyst recycling and simplification of product purification.[18] By understanding the fundamental principles of palladium catalysis and carefully considering the key performance metrics, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new molecules.
References
- Bäckvall, J-E. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. BenchChem.
- Schaller, C. (2022). 1.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Wikipedia. (n.d.). Turnover number. Wikipedia.
- Marion, N., et al. (2006). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions, (37), 4578-4585.
- Herrmann, W. A. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Söderberg, B. C. G. (2015). Recent Developments in the Use of Palladium on Solid Support in Organic Synthesis. Current Organic Chemistry, 19(8), 686-704.
- MDPI. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Palladium Catalysts in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Singh, R., et al. (2019). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 8(2), 1-13.
- Boruah, P. R., et al. (2015).
- de Vries, J. G. (2006). Use of “Homeopathic” Ligand-Free Palladium as Catalyst for Aryl-Aryl Coupling Reactions.
- Hartwig, J. F. (2008). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 130(40), 13260–13261.
- Schroeter, F., & Strassner, T. (2018). Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction. Inorganic Chemistry, 57(9), 5159-5173.
- Herrmann, W. A., et al. (1999). Combining N-heterocyclic carbenes and phosphines: improved palladium(II) catalysts for aryl coupling reactions. Journal of Organometallic Chemistry, 582(1), 16-25.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
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- 10. nbinno.com [nbinno.com]
- 11. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
Navigating the Disposal of 2-(2,4-Difluorophenyl)phenol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This principle extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 2-(2,4-Difluorophenyl)phenol, a halogenated aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule following a comprehensive search, this document synthesizes data from closely related isomers and parent compounds to establish a robust and scientifically-grounded disposal procedure. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
I. Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on data from structural analogs such as 2-(2,5-Difluorophenyl)phenol and 2,4-Difluorophenol, 2-(2,4-Difluorophenyl)phenol should be handled as a hazardous substance with the following potential effects[1][2][3]:
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation[1][2].
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled[1].
Given these hazards, the core principle for disposal is to prevent environmental release and ensure the safety of all personnel. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[2].
Table 1: Comparative Hazard Data of Structurally Similar Compounds
| Property | 2,4-Difluorophenol | 2-(2,5-Difluorophenyl)phenol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][3] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| Signal Word | Danger[1] | Warning[2] |
| CAS Number | 367-27-1[3] | 1261995-53-2[2] |
The fluorinated nature of this phenol suggests that combustion byproducts may include hazardous substances like hydrogen fluoride[2]. Therefore, incineration in a specialized facility is the preferred method of destruction.
II. Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the procedure for the disposal of small quantities of 2-(2,4-Difluorophenyl)phenol typically generated in a research setting.
1. Personal Protective Equipment (PPE) - Your First Line of Defense:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene)[4].
-
Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider a chemically resistant apron[4].
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is possible, use a full-face respirator with appropriate cartridges[1].
2. Waste Segregation and Collection - Preventing Unwanted Reactions:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all 2-(2,4-Difluorophenyl)phenol waste. The container should be made of a material compatible with halogenated organic compounds.
-
Solid Waste:
-
Pure Compound: Collect any unused or expired solid 2-(2,4-Difluorophenyl)phenol in its original or a suitable, labeled container.
-
Contaminated Materials: Items such as weighing boats, contaminated paper towels, and gloves should be placed in a designated, sealed bag or container.
-
-
Liquid Waste:
-
Solutions: Collect solutions containing 2-(2,4-Difluorophenyl)phenol in a labeled, sealed container.
-
Avoid Mixing: Do not mix phenolic waste with other waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions.
-
3. Labeling - Clarity is Key to Safety:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2,4-Difluorophenyl)phenol".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste generation.
4. Storage - Safe Containment Prior to Disposal:
-
Store the waste container in a cool, dry, well-ventilated area, away from heat and sources of ignition[4].
-
Ensure the storage area is designated for hazardous waste.
-
Keep the container tightly closed when not in use[2].
5. Disposal - The Final Step:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash[5].
-
Provide the waste management company with a full description of the waste, including its chemical composition and any known hazards.
III. Emergency Procedures - Preparedness is Crucial
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal[6].
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[2]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[2]. Seek immediate medical attention.
IV. Regulatory Context: EPA Waste Codes
While a specific EPA waste code for 2-(2,4-Difluorophenyl)phenol is not explicitly listed, it would likely fall under the following categories due to its chemical nature as a halogenated phenol:
-
F-List Wastes (Wastes from non-specific sources): Depending on the process that generated the waste, it could be classified under codes for halogenated organic compounds.
-
U-List Wastes (Discarded commercial chemical products): If the pure, unused chemical is being discarded, it may be classified as a U-listed waste.
Consult with your institution's EHS department or your hazardous waste disposal contractor to ensure the correct waste codes are used.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(2,4-Difluorophenyl)phenol.
Caption: Decision workflow for the safe disposal of 2-(2,4-Difluorophenyl)phenol.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-(2,4-DIFLUOROPHENYL)PHENOL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: Phenol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
